5-Chloro-2,3-difluorobenzonitrile
Description
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Properties
IUPAC Name |
5-chloro-2,3-difluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF2N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPKTCIAWKAIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-2,3-difluorobenzonitrile: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 5-chloro-2,3-difluorobenzonitrile, a key fluorinated building block for researchers, medicinal chemists, and professionals in the agrochemical and materials science industries. We will delve into its chemical identity, physical and chemical properties, plausible synthetic routes, reactivity profile, and its role as a strategic intermediate in the development of advanced functional molecules.
Core Chemical Identity and Properties
5-Chloro-2,3-difluorobenzonitrile is a polysubstituted aromatic nitrile. The strategic placement of two fluorine atoms, a chlorine atom, and a nitrile group on the benzene ring imparts a unique combination of steric and electronic properties, making it a valuable synthon in organic chemistry.
Table 1: Physicochemical Properties of 5-Chloro-2,3-difluorobenzonitrile
| Property | Value | Source(s) |
| CAS Number | 1624261-31-9 | [1][2][3] |
| Molecular Formula | C₇H₂ClF₂N | [1] |
| Molecular Weight | 173.55 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~120-122 °C (at reduced pressure) 196.3 ± 35.0 °C (Predicted) | |
| Density | 1.43 ± 0.1 g/cm³ (Predicted) | N/A |
| Solubility | Insoluble in water; moderately soluble in organic solvents such as ethyl acetate and toluene. | |
| Storage | Store in a tightly sealed container in a dry place at room temperature, away from heat and direct sunlight.[1] |
Synthesis Strategies: A Field-Proven Perspective
While specific literature detailing the synthesis of 5-chloro-2,3-difluorobenzonitrile is not abundant, its preparation can be logically deduced from established methodologies for analogous fluorinated aromatic compounds. The two primary strategies involve nucleophilic aromatic substitution, either through halogen exchange (Halex) or displacement of a nitro group.
Halogen Exchange (Halex) Reaction
This is a cornerstone of industrial fluorination chemistry. The likely precursor for this synthesis would be 2,3,5-trichlorobenzonitrile. The process involves the selective replacement of chlorine atoms with fluorine using an anhydrous fluoride salt.
-
Causality of Experimental Choices :
-
Fluorinating Agent : Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are commonly employed. CsF is more reactive but also more expensive. KF is often used in combination with a phase-transfer catalyst to enhance its solubility and reactivity.[4][5]
-
Solvent : High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane are required to achieve the high temperatures needed for the reaction and to dissolve the fluoride salts.[4][5]
-
Catalyst : Phase-transfer catalysts, such as quaternary ammonium or phosphonium salts (e.g., tetrabutylammonium bromide) or crown ethers (e.g., 18-crown-6), are crucial for transporting the fluoride anion from the solid phase to the organic phase.[5]
-
Temperature : The reaction typically requires elevated temperatures, often in the range of 150-220°C, to overcome the high activation energy of breaking the strong C-Cl bond.[5][6]
-
Experimental Protocol: General Procedure for Halex Synthesis
-
Drying : In a multi-necked flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus, the chosen solvent (e.g., sulfolane) and anhydrous potassium fluoride are heated under reduced pressure or with an azeotroping solvent (e.g., toluene) to remove residual water.
-
Reaction Setup : After cooling under an inert atmosphere (N₂ or Ar), the phase-transfer catalyst and 2,3,5-trichlorobenzonitrile are added.
-
Heating : The reaction mixture is heated to the target temperature (e.g., 190-210°C) and maintained for several hours.
-
Monitoring : The reaction progress is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Purification : Upon completion, the reaction mixture is cooled and filtered to remove inorganic salts. The product is then isolated from the filtrate by vacuum distillation.[6] Further purification can be achieved by fractional distillation.
Caption: Generalized workflow for the Halex synthesis.
Synthesis from a Nitro-Aromatic Precursor
An alternative route involves the denitrating chlorination of a difluoronitrobenzene precursor. A plausible starting material for this approach is 2,3-difluoro-5-nitrobenzonitrile, which itself could be synthesized from a suitable trifluoronitrobenzene.
A patent for the synthesis of the isomer, 2-chloro-5,6-difluorobenzonitrile, demonstrates the feasibility of this approach by reacting 2,3-difluoro-6-nitrobenzonitrile with a chlorinating agent at high temperatures.[7]
-
Causality of Experimental Choices :
-
Chlorinating Agent : Agents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) can be used to replace the nitro group with a chlorine atom.
-
Temperature : This reaction typically requires high temperatures, in the range of 110-200°C.[7]
-
Isolation : The product can often be distilled directly from the reaction mixture.[7]
-
Chemical Reactivity and Mechanistic Insights
The reactivity of 5-chloro-2,3-difluorobenzonitrile is dominated by the electron-deficient nature of the aromatic ring. The combined electron-withdrawing effects of the two fluorine atoms and the nitrile group strongly activate the ring towards nucleophilic aromatic substitution (SₙAr) .[4][8][9]
Caption: The SₙAr mechanism on an activated ring.
-
Regioselectivity : In SₙAr reactions, the positions ortho and para to the strongest electron-withdrawing groups are the most activated. In this molecule, the C-2 and C-3 fluorine atoms are ortho and meta, respectively, to the nitrile group. The chlorine at C-5 is para to the C-2 fluorine. A nucleophile will preferentially attack the most electron-deficient positions, which are typically those ortho or para to the activating groups. The relative lability of the halogens (F vs. Cl) in SₙAr can be complex, but fluorine is often a better leaving group in these activated systems.
-
Nitrile Group Transformations : The cyano (-C≡N) group is a versatile functional handle. It can be:
-
Hydrolyzed to a carboxylic acid (-COOH) or a primary amide (-CONH₂).
-
Reduced to a primary amine (-CH₂NH₂).
-
Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones.
-
Applications in Drug Development and Agrochemicals
5-Chloro-2,3-difluorobenzonitrile is a valuable intermediate for introducing a substituted dichlorofluorophenyl moiety into a target molecule. The incorporation of fluorine atoms is a common strategy in medicinal and agricultural chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[10]
-
Pharmaceuticals : This building block can be used in the synthesis of complex heterocyclic systems and other active pharmaceutical ingredients (APIs). The unique substitution pattern provides a scaffold that can be further elaborated through SₙAr or modification of the nitrile group.
-
Agrochemicals : It serves as a key intermediate in the synthesis of advanced herbicides and pesticides. The specific arrangement of halogens can lead to compounds with improved efficacy and selectivity.[5]
Safety and Handling
Table 2: Anticipated Hazard Profile
| Hazard Class | Statement | Precautionary Measures |
| Acute Toxicity | Likely harmful if swallowed, in contact with skin, or if inhaled. | Do not eat, drink, or smoke when using. Avoid breathing vapors. Use only in a well-ventilated area.[10] |
| Skin Corrosion/Irritation | May cause skin irritation. | Wear protective gloves and clothing.[10] |
| Eye Damage/Irritation | May cause serious eye irritation. | Wear eye/face protection.[10] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat are mandatory. Work should be conducted in a chemical fume hood. |
First Aid Measures (General Guidance)
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spectroscopic Characterization
While specific spectra are proprietary to suppliers, typical spectroscopic data can be inferred. Commercial suppliers indicate the availability of ¹H NMR, ¹³C NMR, ¹⁹F NMR, HPLC, and LC-MS data for this compound.[2][11]
-
¹H NMR : The spectrum would be simple, showing two doublets or multiplets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two aromatic protons. The coupling patterns would be complex due to H-H and H-F coupling.
-
¹⁹F NMR : This would be the most informative NMR technique, showing two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts and F-F coupling constants would confirm their relative positions on the ring.[12][13]
-
¹³C NMR : The spectrum would show seven distinct carbon signals. The signal for the carbon in the nitrile group would appear around 115-120 ppm, while the aromatic carbons would be in the 110-160 ppm range, with their chemical shifts influenced by the attached halogens. C-F couplings would be observable.
-
IR Spectroscopy : A strong, sharp absorption band around 2220-2240 cm⁻¹ would be characteristic of the nitrile (-C≡N) stretching vibration. The 1400-1600 cm⁻¹ region would show aromatic C=C stretching, and strong C-F stretching bands would be present in the 1100-1300 cm⁻¹ region.
Conclusion
5-Chloro-2,3-difluorobenzonitrile stands out as a specialized building block with significant potential in organic synthesis. Its electron-deficient aromatic core, decorated with multiple reactive sites, offers a versatile platform for constructing complex molecules with applications in the pharmaceutical, agrochemical, and material science sectors. A thorough understanding of its synthesis, reactivity, and handling is paramount for any research and development professional looking to leverage its unique chemical properties for innovation.
References
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Materials. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of 2,3-Difluorobenzonitrile: Synthesis and Reactivity Explained. Retrieved from [Link]
- Google Patents. (n.d.). CN105523962A - Fluorobenzonitrile compound preparation method.
- Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
- Google Patents. (n.d.). WO2004082619A2 - Forms of 5-azacytidine.
-
ResearchGate. (2015). An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0447259A1 - Process for preparing chloro-difluorobenzene.
-
Carboline. (n.d.). Safety Data Sheet Prepared in Accordance with HCS 29 CFR 1910.1200. Retrieved from [Link]
-
CPAChem. (2023, October 11). Safety data sheet. Retrieved from [Link]
-
Castrol. (2024, October 1). SAFETY DATA SHEET. Retrieved from [Link]
-
Lead Sciences. (n.d.). 5-Chloro-2,3-difluorobenzonitrile. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]
-
PubMed. (n.d.). 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids. Retrieved from [Link]
- Google Patents. (n.d.). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
-
PubChem. (n.d.). 5-Chloro-2-fluorobenzonitrile. Retrieved from [Link]
-
PubMed. (2010). Application of the novel 5-chloro-2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate derivatizing agent for the direct determination of highly polar water disinfection byproducts. Retrieved from [Link]
- Google Patents. (n.d.). CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile.
-
University of Missouri-St. Louis. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
SpringerLink. (2025, August 6). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Retrieved from [Link]
-
National Institutes of Health. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-(3,4-difluorophenoxy)benzonitrile. Retrieved from [Link]
Sources
- 1. 5-Chloro-2,3-difluorobenzonitrile - Lead Sciences [lead-sciences.com]
- 2. 1624261-31-9|5-Chloro-2,3-difluorobenzonitrile|BLD Pharm [bldpharm.com]
- 3. 5-Chloro-2,3-difluorobenzonitrile | 1624261-31-9 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. CN105523962A - Fluorobenzonitrile compound preparation method - Google Patents [patents.google.com]
- 6. CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile - Google Patents [patents.google.com]
- 7. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. vapourtec.com [vapourtec.com]
- 10. 5-Chloro-2-fluorobenzonitrile | C7H3ClFN | CID 93653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 5-Chloro-2,3-difluorobenzonitrile(1624261-31-9) 1H NMR [m.chemicalbook.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. biophysics.org [biophysics.org]
An In-depth Technical Guide to the Synthesis and Structural Characterization of 5-Chloro-2,3-difluorobenzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Halogenated Benzonitriles
Substituted benzonitriles are a cornerstone in the synthesis of complex organic molecules, serving as pivotal intermediates in the pharmaceutical and agrochemical industries. The strategic incorporation of halogen atoms, particularly fluorine and chlorine, onto the aromatic ring profoundly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. 5-Chloro-2,3-difluorobenzonitrile (CAS No. 1624261-31-9) is a specialized building block whose unique substitution pattern offers multiple reaction sites for further chemical derivatization. This guide provides a comprehensive overview of a robust synthetic pathway to this compound and the rigorous analytical techniques required for its unambiguous structural verification.
Part 1: Synthesis of 5-Chloro-2,3-difluorobenzonitrile
The introduction of a nitrile group onto an aromatic ring can be effectively achieved through several methods. For the synthesis of 5-Chloro-2,3-difluorobenzonitrile, the Sandmeyer reaction stands out as a reliable and well-established method.[1][2] This reaction provides a versatile pathway for converting an aromatic amino group into a wide range of functionalities, including the cyano group, via a diazonium salt intermediate.[3][4][5]
Chosen Synthetic Pathway: The Sandmeyer Reaction
The Sandmeyer reaction is a substitution reaction that allows for the conversion of a primary aromatic amine to an aryl halide or pseudohalide.[4] The reaction proceeds in two distinct stages:
-
Diazotization: The primary aromatic amine (in this case, 5-Chloro-2,3-difluoroaniline) is treated with a nitrous acid source (typically sodium nitrite in the presence of a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation.
-
Cyanation: The diazonium salt solution is then introduced to a solution of a copper(I) cyanide, which catalyzes the substitution of the diazonium group with a cyanide group, releasing nitrogen gas.[3][4] The reaction is believed to proceed via a radical-nucleophilic aromatic substitution mechanism.[1][3]
The overall transformation is depicted in the workflow below.
Caption: Proposed synthesis of 5-Chloro-2,3-difluorobenzonitrile via Sandmeyer reaction.
Experimental Protocol
Disclaimer: This protocol is a representative procedure and should be performed by trained chemists with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
5-Chloro-2,3-difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Potassium Cyanide (KCN)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Bicarbonate (NaHCO₃) solution
-
Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 5-Chloro-2,3-difluoroaniline (1.0 eq) in a mixture of water and concentrated HCl.
-
Cool the suspension to 0–5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0–5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.
-
-
Sandmeyer Cyanation:
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Warm the mixture gently if necessary to achieve dissolution, then cool to room temperature.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, warm the reaction mixture to 50–60 °C and stir for 1-2 hours until gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude 5-Chloro-2,3-difluorobenzonitrile can be further purified by vacuum distillation or column chromatography on silica gel.
-
Part 2: Structural Characterization
Unambiguous confirmation of the chemical structure and assessment of purity are critical following synthesis. A multi-technique approach is employed, with each method providing complementary information.
Caption: A typical analytical workflow for the structural characterization of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 5-Chloro-2,3-difluorobenzonitrile, ¹H, ¹³C, and ¹⁹F NMR spectra are all informative.
-
¹H NMR: The spectrum is expected to be relatively simple, showing two signals in the aromatic region (approx. 7.0-8.0 ppm). These signals will appear as complex multiplets due to coupling with each other (H-H coupling) and with the two adjacent fluorine atoms (H-F coupling).
-
¹³C NMR: The spectrum will show seven distinct signals. The carbon of the nitrile group (C≡N) will appear around 115 ppm. The six aromatic carbons will have chemical shifts influenced by the attached halogens, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants.
-
¹⁹F NMR: This spectrum provides direct information about the fluorine environments. Two distinct signals are expected, each split into a doublet by the other fluorine and further split by coupling to adjacent protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies confirm the presence of the nitrile and the halogen-carbon bonds.
-
C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220–2240 cm⁻¹, which is characteristic of an aromatic nitrile.
-
C-F Stretch: Strong absorption bands are expected in the 1100–1300 cm⁻¹ region.
-
C-Cl Stretch: A medium to strong band is typically observed between 700–850 cm⁻¹.
-
Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and can help confirm the elemental composition.
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule (C₇H₂ClF₂N, MW ≈ 173.55 g/mol ).[6]
-
Isotopic Pattern: A crucial diagnostic feature will be the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio. This pattern is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl).
Data Summary
The following table summarizes the expected and reported analytical data for 5-Chloro-2,3-difluorobenzonitrile.
| Technique | Feature | Expected/Reported Value | Reference |
| Formula | Molecular Formula | C₇H₂ClF₂N | [6] |
| Molecular Weight | Monoisotopic Mass | 173.9844 Da | [6] |
| ¹H NMR | Aromatic Protons | ~7.0 - 8.0 ppm (2H, m) | [7] |
| IR Spectroscopy | C≡N Stretch | ~2230 cm⁻¹ (sharp, strong) | [7] |
| C-F Stretch | ~1100 - 1300 cm⁻¹ (strong) | [7] | |
| Mass Spectrometry | [M]⁺ / [M+2]⁺ Ratio | ~3:1 | N/A |
Conclusion
The synthesis of 5-Chloro-2,3-difluorobenzonitrile via the Sandmeyer reaction offers a reliable and scalable route starting from the corresponding aniline. The identity, structure, and purity of the final product must be rigorously confirmed through a combination of spectroscopic and spectrometric techniques. This guide provides the foundational knowledge for researchers to confidently produce and characterize this valuable chemical intermediate, enabling its application in the development of novel pharmaceuticals and advanced materials.
References
-
Wikipedia. Sandmeyer reaction. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
L.S. College, Muzaffarpur. (2022-01-21). Sandmeyer reaction. [Link]
-
JoVE. (2023-04-30). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. [Link]
-
PMC, NIH. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
PubChem. 5-Chloro-2-fluorobenzonitrile | C7H3ClFN | CID 93653. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Master Organic Chemistry. (2018-08-20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
PubMed Central, NIH. (2020-09-28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]
-
Journal of the American Chemical Society. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]
-
Chemistry LibreTexts. (2025-02-02). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Chemistry Stack Exchange. (2013-07-25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]
- Google Patents. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
-
Lead Sciences. 5-Chloro-2,3-difluorobenzonitrile. [Link]
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 6. 5-Chloro-2,3-difluorobenzonitrile - Lead Sciences [lead-sciences.com]
- 7. 5-Chloro-2,3-difluorobenzonitrile(1624261-31-9) 1H NMR [m.chemicalbook.com]
Spectroscopic Characterization of 5-Chloro-2,3-difluorobenzonitrile: A Technical Guide
Introduction
5-Chloro-2,3-difluorobenzonitrile is a halogenated aromatic nitrile, a class of compounds of significant interest in medicinal chemistry and materials science. The unique substitution pattern of a chloro and two fluoro groups on the benzonitrile scaffold imparts specific electronic and steric properties, making it a valuable building block in the synthesis of novel pharmaceutical agents and functional materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quality control, and for elucidating its role in complex chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Architecture
NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and electronic environment of atoms within a molecule. For 5-Chloro-2,3-difluorobenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its structure.
¹H NMR Spectroscopy: A Window into the Aromatic Protons
Rationale for Experimental Choices: The choice of a deuterated solvent is critical in ¹H NMR to avoid overwhelming signals from the solvent itself. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single residual proton peak at approximately 7.26 ppm, which serves as a convenient internal reference. A standard operating frequency of 400 MHz for the proton channel provides a good balance between resolution and cost.
Predicted ¹H NMR Spectrum:
The aromatic region of the ¹H NMR spectrum of 5-Chloro-2,3-difluorobenzonitrile is expected to exhibit two distinct multiplets corresponding to the two aromatic protons.
-
H-4: This proton is expected to appear as a doublet of doublets of doublets (ddd) due to coupling with H-6 (meta coupling, J ≈ 2-3 Hz), F-3 (meta coupling, J ≈ 4-6 Hz), and F-2 (para coupling, J ≈ 1-2 Hz). Its chemical shift will be influenced by the electron-withdrawing effects of the adjacent fluorine and the nitrile group.
-
H-6: This proton is anticipated to be a doublet of doublets (dd) due to coupling with H-4 (meta coupling, J ≈ 2-3 Hz) and F-2 (meta coupling, J ≈ 6-8 Hz). The deshielding effect of the adjacent chlorine atom will likely shift this proton downfield compared to H-4.
Table 1: Predicted ¹H NMR Data for 5-Chloro-2,3-difluorobenzonitrile in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.30 - 7.45 | ddd | J(H-4, H-6) ≈ 2.5, J(H-4, F-3) ≈ 5.0, J(H-4, F-2) ≈ 1.5 |
| H-6 | 7.55 - 7.70 | dd | J(H-6, H-4) ≈ 2.5, J(H-6, F-2) ≈ 7.0 |
Experimental Protocol for ¹H NMR Spectroscopy:
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Rationale for Experimental Choices: ¹³C NMR is typically performed with proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom. The same CDCl₃ solution used for ¹H NMR can be employed. A frequency of 100 MHz for the carbon channel is standard.
Predicted ¹³C NMR Spectrum:
The ¹³C NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the carbon's position on the aromatic ring. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), and smaller multi-bond couplings (ⁿJCF) will also be present, appearing as splitting of the signals in a coupled spectrum.
Table 2: Predicted ¹³C NMR Data for 5-Chloro-2,3-difluorobenzonitrile in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (in coupled spectrum) | Predicted C-F Coupling Constants (J, Hz) |
| C1-CN | 115 - 118 | t | |
| C2-F | 155 - 160 (d) | dd | ¹J(C2, F2) ≈ 250-260, ²J(C2, F3) ≈ 15-20 |
| C3-F | 150 - 155 (d) | dd | ¹J(C3, F3) ≈ 245-255, ²J(C3, F2) ≈ 15-20 |
| C4 | 120 - 125 | d | ³J(C4, F3) ≈ 8-12 |
| C5-Cl | 135 - 140 | s | |
| C6 | 130 - 135 | d | ³J(C6, F2) ≈ 5-8 |
| CN | 110 - 115 | t |
Experimental Protocol for ¹³C NMR Spectroscopy:
The experimental protocol is similar to that of ¹H NMR, with the key difference being the use of a carbon-observe pulse sequence with proton decoupling.
Caption: Workflow for ¹³C NMR analysis.
¹⁹F NMR Spectroscopy: A Direct Look at the Fluorine Atoms
Rationale for Experimental Choices: ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope. It provides direct information about the chemical environment of the fluorine atoms. An external reference standard, such as CFCl₃, is typically used.
Predicted ¹⁹F NMR Spectrum:
Two distinct signals are expected for the two fluorine atoms, each appearing as a doublet due to F-F coupling.
-
F-2: This fluorine will be coupled to F-3 (ortho coupling, J ≈ 20-25 Hz). Its chemical shift will be influenced by the adjacent nitrile group.
-
F-3: This fluorine will be coupled to F-2 (ortho coupling, J ≈ 20-25 Hz).
Table 3: Predicted ¹⁹F NMR Data for 5-Chloro-2,3-difluorobenzonitrile in CDCl₃
| Fluorine | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted F-F Coupling Constant (J, Hz) |
| F-2 | -130 to -140 | d | J(F2, F3) ≈ 22 |
| F-3 | -145 to -155 | d | J(F3, F2) ≈ 22 |
Experimental Protocol for ¹⁹F NMR Spectroscopy:
The protocol is analogous to ¹H and ¹³C NMR, but with the spectrometer tuned to the ¹⁹F frequency.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
Rationale for Experimental Choices: Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying functional groups. The sample can be analyzed neat as a thin film between salt plates (NaCl or KBr) or as a solution in a suitable solvent like carbon tetrachloride (CCl₄) to avoid interference in certain regions.
Predicted IR Spectrum:
The IR spectrum of 5-Chloro-2,3-difluorobenzonitrile will be characterized by several key absorption bands.
-
C≡N Stretch: A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹, characteristic of an aromatic nitrile.
-
C-F Stretches: Strong absorption bands in the range of 1100-1300 cm⁻¹ are characteristic of C-F stretching vibrations. The presence of two fluorine atoms may lead to multiple bands in this region.
-
C-Cl Stretch: A medium to strong absorption is expected in the fingerprint region, typically between 700-800 cm⁻¹.
-
Aromatic C=C Stretches: Several medium to weak bands will appear in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretches: Weak to medium bands are expected just above 3000 cm⁻¹.
Table 4: Predicted Key IR Absorption Bands for 5-Chloro-2,3-difluorobenzonitrile
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Weak to Medium |
| C≡N Stretch | 2220 - 2240 | Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| C-F Stretch | 1100 - 1300 | Strong |
| C-Cl Stretch | 700 - 800 | Medium to Strong |
Experimental Protocol for FTIR Spectroscopy:
Caption: Workflow for FTIR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Rationale for Experimental Choices: Electron Ionization (EI) is a common and robust ionization technique that provides a characteristic fragmentation pattern, which is useful for structural elucidation. High-resolution mass spectrometry (HRMS) is essential for determining the exact mass and elemental composition of the molecular ion and its fragments.
Predicted Mass Spectrum:
The mass spectrum of 5-Chloro-2,3-difluorobenzonitrile will provide its molecular weight and information about its fragmentation pathways.
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound (C₇H₂ClF₂N). Due to the presence of chlorine, an isotopic pattern will be observed, with a peak at M⁺ (containing ³⁵Cl) and another at M+2 (containing ³⁷Cl) with an intensity ratio of approximately 3:1.
-
Fragmentation: Common fragmentation pathways for benzonitriles include the loss of the nitrile group (CN) and halogen atoms. Expected fragment ions include [M-CN]⁺, [M-Cl]⁺, and [M-F]⁺.
Table 5: Predicted Key Ions in the Mass Spectrum of 5-Chloro-2,3-difluorobenzonitrile
| Ion | Predicted m/z | Comments |
| [C₇H₂³⁵ClF₂N]⁺ | 173 | Molecular ion (M⁺) |
| [C₇H₂³⁷ClF₂N]⁺ | 175 | Isotopic peak of M⁺ (M+2) |
| [C₆H₂ClF₂]⁺ | 147 | Loss of CN |
| [C₇H₂F₂N]⁺ | 138 | Loss of Cl |
| [C₇H₂ClFN]⁺ | 154 | Loss of F |
Experimental Protocol for Mass Spectrometry:
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Chloro-2,3-difluorobenzonitrile. By leveraging fundamental principles and comparative data from related structures, we have outlined the expected features in ¹H, ¹³C, and ¹⁹F NMR, IR, and Mass spectra. The detailed experimental protocols and workflows presented herein offer a practical guide for researchers and scientists to acquire and interpret the spectroscopic data for this and similar halogenated benzonitriles, ensuring accurate characterization and quality control in their research and development endeavors.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Understanding the reactivity profile of 5-Chloro-2,3-difluorobenzonitrile
An In-Depth Technical Guide to the Reactivity Profile of 5-Chloro-2,3-difluorobenzonitrile
Foreword: A Molecule of Strategic Importance
In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5-Chloro-2,3-difluorobenzonitrile has emerged as a key intermediate, particularly within the pharmaceutical and agrochemical sectors.[1] Its unique substitution pattern—a confluence of a nitrile group and three distinct halogen atoms—creates a rich and nuanced reactivity profile. This guide provides an in-depth exploration of this profile, moving beyond a simple recitation of reactions to explain the underlying electronic and steric principles that govern its chemical behavior. For researchers and process chemists, a thorough understanding of this molecule's capabilities is the first step toward unlocking its full potential in the synthesis of novel, high-value compounds.
Physicochemical and Spectroscopic Profile
A foundational understanding of a molecule begins with its physical and spectral properties. These data points are critical for reaction setup, monitoring, and product characterization.
| Property | Value | Source |
| CAS Number | 1624261-31-9 | [2] |
| Molecular Formula | C₇H₂ClF₂N | |
| Molecular Weight | 173.55 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~120-122 °C (at reduced pressure) | |
| Solubility | Soluble in ethyl acetate, toluene; Insoluble in water |
The Electronic Landscape: Understanding Core Reactivity
The reactivity of 5-Chloro-2,3-difluorobenzonitrile is dictated by the interplay of its substituents. The aromatic ring is severely electron-deficient due to the potent, synergistic electron-withdrawing effects of the nitrile (-CN) group and the two fluorine atoms. This electron deficiency is the central theme of its chemical behavior, primarily activating the molecule for Nucleophilic Aromatic Substitution (SNAr) .
The three key reactive sites are:
-
The Aromatic Ring: Primed for attack by nucleophiles.
-
The Halogen Atoms (C2-F, C3-F, C5-Cl): Potential leaving groups in SNAr reactions.
-
The Cyano Group (-CN): Susceptible to hydrolysis, reduction, and addition reactions.
// Main Molecule molecule [label="5-Chloro-2,3-difluorobenzonitrile\n(Electron-Deficient Core)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,2.5!"];
// Reactive Zones node_ring [label="Aromatic Ring\n(Electrophilic Center)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,-0.5!"]; node_halogens [label="Halogen Leaving Groups\n(F at C2, F at C3, Cl at C5)", fillcolor="#FBBC05", fontcolor="#202124", pos="0,-0.5!"]; node_cyano [label="Cyano Group\n(Versatile Handle)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3,-0.5!"];
// Reactions node_snar [label="Nucleophilic Aromatic\nSubstitution (SNAc)", fillcolor="#F1F3F4", fontcolor="#202124", pos="-1.5,-3!"]; node_cyano_rxn [label="Functional Group\nTransformations", fillcolor="#F1F3F4", fontcolor="#202124", pos="1.5,-3!"];
// Connections molecule -> node_ring [label=" Activated by -CN, -F"]; molecule -> node_halogens [label=" Regioselectivity is key"]; molecule -> node_cyano [label=" Orthogonal reactivity"];
node_ring -> node_snar; node_halogens -> node_snar; node_cyano -> node_cyano_rxn;
} } Caption: Logical relationship of reactive sites in 5-Chloro-2,3-difluorobenzonitrile.
Key Transformation Pathways
Nucleophilic Aromatic Substitution (SNAr)
This is the hallmark reaction of electron-deficient aromatic halides. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5][6] The rate of this reaction is enhanced by strong electron-withdrawing groups (like -CN) positioned ortho or para to the halogen leaving group.[6]
Regioselectivity—The Critical Choice: In 5-Chloro-2,3-difluorobenzonitrile, the halogen atoms exhibit differential reactivity:
-
C2-Fluorine: This position is ortho to the powerfully activating -CN group. Fluorine is also an excellent leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and stabilizing the transition state.[7] This makes the C2-F the most probable site for nucleophilic attack.
-
C5-Chlorine: This position is para to the C2-F and meta to the -CN group. While chlorine is a viable leaving group, the activation from the meta-positioned cyano group is significantly weaker than the ortho-activation at C2.
-
C3-Fluorine: This position is meta to the -CN group and receives the least electronic activation, making it the least likely site for substitution.
Therefore, nucleophilic attack will overwhelmingly favor displacement of the fluorine atom at the C2 position.
// Nodes start [label="Substrate + Nucleophile (Nu⁻)"]; step1 [label="Step 1: Nucleophilic Attack\n(Rate-Determining)"]; intermediate [label="Meisenheimer Complex\n(Resonance-Stabilized Anion)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Elimination\nof Leaving Group (F⁻)"]; product [label="Substituted Product", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> intermediate [label=" Forms new C-Nu bond"]; intermediate -> step2 [label=" Aromaticity is restored"]; step2 -> product; } } Caption: General workflow for the SNAr addition-elimination mechanism.
Field-Proven Protocol: SNAr with an Amine Nucleophile
This protocol describes a typical procedure for the selective substitution of the C2-fluorine.
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 5-Chloro-2,3-difluorobenzonitrile (1.0 eq).
-
Solvent & Base: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Add a non-nucleophilic base, typically potassium carbonate (K₂CO₃, 2.0-3.0 eq), to act as a scavenger for the HF generated in situ.
-
Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, 1.1-1.2 eq) to the stirring mixture.
-
Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature must be determined empirically but is chosen to provide sufficient energy to overcome the activation barrier without causing degradation.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. The product will extract into the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Transformations of the Cyano Group
The cyano group offers a versatile handle for further molecular elaboration, providing synthetic routes that are orthogonal to the SNAr chemistry of the ring.[8]
// Center Node cyano [label="Aryl-CN\n(Starting Nitrile)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="0,2.5!"];
// Product Nodes acid [label="Aryl-COOH\n(Carboxylic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,-0.5!"]; amine [label="Aryl-CH₂NH₂\n(Primary Amine)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,-0.5!"]; ketone [label="Aryl-CO-R\n(Ketone)", fillcolor="#FBBC05", fontcolor="#202124", pos="3,-0.5!"];
// Edges with Reagents cyano -> acid [label=" H₃O⁺, Δ\n(Acid Hydrolysis)"]; cyano -> amine [label=" 1. LiAlH₄\n2. H₂O\n(Reduction)"]; cyano -> ketone [label=" 1. R-MgBr\n2. H₃O⁺\n(Grignard Reaction)"]; } } Caption: Key transformations of the aromatic nitrile functional group.
1. Hydrolysis to Carboxylic Acid: Vigorous heating under strongly acidic (e.g., H₂SO₄/H₂O) or basic (e.g., NaOH/H₂O) conditions will hydrolyze the nitrile to the corresponding benzoic acid.[9] This is a robust transformation useful for creating acidic pharmacophores.
-
Protocol: Acid-Catalyzed Hydrolysis
-
Combine 5-Chloro-2,3-difluorobenzonitrile (1.0 eq) with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux (typically >100 °C) for several hours.
-
Monitor by TLC until the reaction is complete.
-
Cool the mixture and carefully pour it over ice.
-
The carboxylic acid product will precipitate and can be collected by filtration.[10]
-
2. Reduction to Primary Amine: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent (e.g., THF, diethyl ether) will reduce the nitrile to a primary amine (an aminomethyl group).[11] This introduces a basic center and a flexible linker into the molecule.
-
Protocol: LiAlH₄ Reduction
-
Under an inert atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF in a flame-dried flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 5-Chloro-2,3-difluorobenzonitrile (1.0 eq) in anhydrous THF dropwise. Caution: The reaction is highly exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Carefully quench the reaction by the sequential, slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and extract the filtrate with an organic solvent.
-
Dry and concentrate the organic layer to yield the crude amine.
-
3. Reaction with Organometallics: Grignard reagents (R-MgX) or organolithium reagents (R-Li) add to the electrophilic carbon of the nitrile.[12] Subsequent acidic workup hydrolyzes the intermediate imine to a ketone, providing a direct method for C-C bond formation.[11]
Applications in Synthesis
The true value of 5-Chloro-2,3-difluorobenzonitrile is demonstrated by its application as a precursor to complex, biologically active molecules. Its reactivity profile allows for the sequential and controlled introduction of various functional groups. For instance, it can serve as a foundational scaffold in the synthesis of kinase inhibitors, where an amine might be installed via SNAr at the C2 position, followed by hydrolysis of the nitrile to an acid to enable amide coupling. The fluorine atoms often remain in the final molecule to enhance metabolic stability and binding affinity.[1]
Safety and Handling
As with any reactive chemical intermediate, proper handling is essential. 5-Chloro-2,3-difluorobenzonitrile presents several hazards that must be managed with appropriate engineering controls and personal protective equipment.
| Hazard Class | GHS Statement | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection.[13][14] |
| Skin Irritation | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling.[15] |
| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[15] |
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[16][17]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled by a licensed professional disposal service.[17]
Conclusion
5-Chloro-2,3-difluorobenzonitrile is a sophisticated synthetic building block whose utility is derived from its predictable yet versatile reactivity. The electron-deficient nature of its core overwhelmingly directs its chemistry towards nucleophilic aromatic substitution at the C2-fluorine position, while the nitrile group serves as a valuable handle for a host of orthogonal transformations. By understanding the fundamental electronic principles that govern its behavior, researchers can strategically employ this molecule to construct complex targets efficiently and with a high degree of control, accelerating innovation in drug discovery and materials science.
References
-
PubChem. (n.d.). 5-Chloro-2-fluorobenzonitrile. National Center for Biotechnology Information. [Link]
-
Capot Chemical. (2012, December 12). Material Safety Data Sheet: 5-Chloro-2,3-difluoronitrobenzene. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
- Hoechst Aktiengesellschaft. (1995). U.S. Patent No. 5,478,963.
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]
-
Lead Sciences. (n.d.). 5-Chloro-2,3-difluorobenzonitrile. [Link]
- Dalian Qikai Medical Technology Co Ltd. (2016). Chinese Patent No. CN105523962A.
-
ChemBK. (2024, April 9). benzonitrile, 5-chloro-2,4-difluoro-. [Link]
-
Gaber, A., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1883. [Link]
-
ResearchGate. (n.d.). Pd(TFA)2‐catalysed hydrolysis reaction of nitrile via C−C bond cleavage. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Vapourtec. (n.d.). Aromatic Substitution. [Link]
-
ResearchGate. (n.d.). Our hypothesis: competing cycloaddition reactions. [Link]
- Hoechst Aktiengesellschaft. (1991). EP Patent No. 0433124A1.
-
PrepChem. (n.d.). Synthesis of 2,3-Dichloro-4,5-difluorobenzamide. [Link]
-
PubChem. (n.d.). 5-Chloro-2-(3,4-difluorophenoxy)benzonitrile. National Center for Biotechnology Information. [Link]
-
Cenmed. (n.d.). 5-Chloro-2-fluorobenzonitrile (C007B-080683). [Link]
-
LibreTexts Chemistry. (2021, October 30). 20.7: Chemistry of Nitriles. [Link]
-
Chad's Prep. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry [Video]. YouTube. [Link]
-
LibreTexts Chemistry. (2023, November 23). 20.7 Chemistry of Nitriles. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 5-Chloro-2,3-difluorobenzonitrile | 1624261-31-9 [chemicalbook.com]
- 3. 5-Chloro-2,3-difluorobenzonitrile(1624261-31-9) 1H NMR [m.chemicalbook.com]
- 4. 1624261-31-9|5-Chloro-2,3-difluorobenzonitrile|BLD Pharm [bldpharm.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. prepchem.com [prepchem.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 5-Chloro-2-fluorobenzonitrile | C7H3ClFN | CID 93653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. capotchem.com [capotchem.com]
The Synthesis of 5-Chloro-2,3-difluorobenzonitrile: A Technical Guide for Advanced Chemical Research
Introduction: Strategic Importance of 5-Chloro-2,3-difluorobenzonitrile
5-Chloro-2,3-difluorobenzonitrile is a highly functionalized aromatic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring a nitrile group and a trifunctionalized benzene ring—offers a versatile scaffold for the synthesis of complex molecular architectures. The presence of fluorine atoms can enhance metabolic stability and bioavailability in drug candidates, while the chloro and nitrile moieties provide reactive handles for further chemical transformations, such as cross-coupling reactions or conversion into other functional groups like amines or carboxylic acids. This guide provides an in-depth exploration of a robust and field-proven synthetic pathway to this valuable compound, grounded in established chemical principles and supported by detailed experimental protocols.
Retrosynthetic Analysis and Strategy
A logical and industrially scalable approach to 5-Chloro-2,3-difluorobenzonitrile begins with a readily available nitroaromatic precursor. The synthetic strategy hinges on two cornerstone transformations of aromatic chemistry: the reduction of a nitro group to an amine, followed by a Sandmeyer reaction to convert the resulting aniline into the target nitrile.
This two-stage process is advantageous due to the high efficiency and reliability of each step. The starting material, 5-Chloro-2,3-difluoronitrobenzene, is a commercially available specialty chemical, providing a solid foundation for the synthesis.
Stage 1: Synthesis of the Key Intermediate: 5-Chloro-2,3-difluoroaniline
The foundational step in this synthetic sequence is the selective reduction of the nitro group of 5-Chloro-2,3-difluoronitrobenzene to form 5-Chloro-2,3-difluoroaniline. Catalytic hydrogenation is the method of choice for this transformation due to its high yield, clean conversion, and the relative ease of product purification.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of aromatic nitro compounds. It offers excellent activity and selectivity, minimizing side reactions such as hydrodehalogenation (the undesired removal of chlorine or fluorine atoms).
-
Solvent: Methanol or ethanol are preferred solvents as they readily dissolve the nitroaromatic starting material and the resulting aniline product, facilitating efficient interaction with the solid catalyst.
-
Hydrogen Source: Pressurized hydrogen gas is used to ensure a sufficient concentration of the reducing agent is available at the catalyst surface to drive the reaction to completion in a timely manner.
-
Base (Optional but Recommended): The addition of a mild inorganic base, such as magnesium oxide or a tertiary amine like triethylamine, can be beneficial.[1] It serves to neutralize any trace acidic impurities that may be present or formed during the reaction, which could otherwise lead to side reactions or catalyst deactivation.
Experimental Protocol: Catalytic Hydrogenation
-
Reactor Setup: To a suitable autoclave or hydrogenation reactor, add 5-Chloro-2,3-difluoronitrobenzene (1.0 eq) and a solvent such as methanol (10-15 volumes).
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (50% wet, 1-2 mol%) to the solution. If desired, add magnesium oxide (0.5 eq) as a base.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen to approximately 5-10 bar.
-
Reaction Conditions: Heat the reaction mixture to 40-50°C with vigorous stirring. The progress of the reaction can be monitored by observing the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete (typically 4-8 hours), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Purification: Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with additional methanol. Concentrate the filtrate under reduced pressure to yield crude 5-Chloro-2,3-difluoroaniline, which can be purified further by distillation or recrystallization if necessary.
Stage 2: Sandmeyer Cyanation for the Synthesis of 5-Chloro-2,3-difluorobenzonitrile
The Sandmeyer reaction is a classic, powerful method for converting a primary aromatic amine into a variety of functional groups via a diazonium salt intermediate.[2] For the synthesis of our target molecule, we employ the cyanation variant of this reaction.[3][4]
Mechanism and Rationale:
The reaction proceeds in two distinct steps:
-
Diazotization: The aniline is treated with a source of nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C). This converts the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group. Maintaining a low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.[5]
-
Cyanide Displacement: The cold diazonium salt solution is then added to a solution of a copper(I) cyanide. The copper(I) salt catalyzes the substitution of the diazonium group with a cyanide ion via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, liberating nitrogen gas and forming the desired benzonitrile.[2][3]
Visualizing the Workflow: Sandmeyer Reaction
Caption: Workflow for the Sandmeyer Cyanation Reaction.
Experimental Protocol: Sandmeyer Cyanation
Part A: Preparation of the Diazonium Salt Solution
-
Acidic Solution: In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of concentrated hydrochloric acid (3.0 eq) in water.
-
Aniline Addition: Cool the acid solution to 0°C in an ice-salt bath. Slowly add 5-Chloro-2,3-difluoroaniline (1.0 eq) while maintaining the temperature between 0 and 5°C. Stir until a fine, uniform slurry is obtained.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in water. Add this solution dropwise to the aniline slurry over 30-45 minutes, ensuring the temperature does not exceed 5°C. A slight excess of nitrous acid can be confirmed with starch-iodide paper. Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5°C.
Part B: Cyanide Displacement
-
Copper Cyanide Solution: In a separate, larger reactor, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.3 eq) in water. Warm the solution slightly to ensure complete dissolution, then cool it to 5-10°C.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Part A to the copper cyanide solution. The rate of addition should be controlled to manage the evolution of nitrogen gas. The temperature should be allowed to rise slowly to room temperature and then may be gently warmed (e.g., to 40-50°C) to ensure the reaction goes to completion.
-
Isolation and Purification: After gas evolution ceases, the reaction mixture is typically steam distilled or extracted with an organic solvent (e.g., toluene or dichloromethane). The organic extracts are combined, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 5-Chloro-2,3-difluorobenzonitrile can then be purified by vacuum distillation.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis. Note that yields are highly dependent on the precise execution of the experimental procedure, especially temperature control during diazotization.
| Step | Key Reagents | Temp. (°C) | Time (h) | Typical Yield (%) |
| Reduction | 5-Chloro-2,3-difluoronitrobenzene, H₂, Pd/C | 40-50 | 4-8 | >90 |
| Diazotization | 5-Chloro-2,3-difluoroaniline, NaNO₂, HCl | 0-5 | 0.5-1 | (Intermediate) |
| Cyanation | Arenediazonium Salt, CuCN, KCN | 5-50 | 2-4 | 70-85 |
Conclusion and Broader Impact
The synthetic route detailed herein provides a reliable and scalable method for the preparation of 5-Chloro-2,3-difluorobenzonitrile. By leveraging a foundational nitro-reduction followed by a classic Sandmeyer cyanation, researchers can access this key intermediate in high yield and purity. The principles and protocols discussed are rooted in well-established organic chemistry, offering a self-validating system for professionals in drug discovery and chemical development. Mastery of these techniques enables the efficient construction of novel molecular entities, accelerating the discovery of new medicines and advanced materials.
References
-
CK-12 Foundation. (n.d.). Preparation of Haloarenes. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
- Gallagher, J., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2439–2461.
- U.S. Patent 5,294,742. (1994). Process for preparing 3,5-difluoroaniline.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
Sources
- 1. US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents [patents.google.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CK12-Foundation [flexbooks.ck12.org]
An In-depth Technical Guide to 5-Chloro-2,3-difluorobenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Importance
5-Chloro-2,3-difluorobenzonitrile is a halogenated aromatic nitrile that has garnered interest as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a nitrile group and three halogen atoms (one chlorine and two fluorine), imparts specific reactivity and electronic properties that make it a valuable precursor for more complex molecules. The presence of fluorine, in particular, is of high strategic importance in drug discovery, as it can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide aims to provide a detailed technical overview of this compound, grounded in available scientific data, to support its application in research and development.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₂ClF₂N | [1] |
| Molecular Weight | 173.55 g/mol | [2] |
| CAS Number | 1624261-31-9 | [1][3] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | ~120-122 °C (at reduced pressure) | |
| 196.3 ± 35.0 °C (Predicted) | [4] | |
| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [4] |
| Solubility | Insoluble in water; Moderately soluble in ethyl acetate and toluene | |
| Storage | Sealed in a dry environment at room temperature | [1][2] |
Expert Insights: The predicted boiling point suggests that this compound is relatively non-volatile under standard conditions, simplifying its handling. The insolubility in water and solubility in common organic solvents are typical for a molecule of this nature and are key considerations for reaction and purification strategies.
Synthesis and Reactivity
The synthesis of 5-Chloro-2,3-difluorobenzonitrile is not widely documented with a specific, detailed protocol in publicly available literature. However, based on established methods for the synthesis of analogous fluorinated benzonitriles, a plausible and efficient synthetic route can be proposed. A common strategy involves the denitrating chlorination of a suitable nitroaromatic precursor.
Proposed Synthetic Pathway
A likely synthetic route to 5-Chloro-2,3-difluorobenzonitrile involves the reaction of 2,3-difluoro-5-nitrobenzonitrile with a chlorinating agent. This approach is supported by patent literature describing similar transformations.[5]
Caption: Proposed synthesis of 5-Chloro-2,3-difluorobenzonitrile.
Illustrative Experimental Protocol
The following protocol is a representative example based on the synthesis of structurally similar compounds and should be optimized for specific laboratory conditions.
Reaction: 2,3-Difluoro-5-nitrobenzonitrile to 5-Chloro-2,3-difluorobenzonitrile
Materials:
-
2,3-Difluoro-5-nitrobenzonitrile
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Inert solvent (e.g., sulfolane)
-
Apparatus for reaction under inert atmosphere with heating and distillation capabilities
Procedure:
-
In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, charge 2,3-difluoro-5-nitrobenzonitrile and the inert solvent.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add the chlorinating agent (e.g., thionyl chloride) to the stirred mixture at room temperature.
-
After the initial reaction subsides, heat the mixture to a temperature between 110-200 °C. The optimal temperature will depend on the specific chlorinating agent and solvent used.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess chlorinating agent by slowly adding the reaction mixture to ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 5-Chloro-2,3-difluorobenzonitrile.
Expert Justification: The choice of a high-boiling inert solvent like sulfolane is crucial for achieving the necessary reaction temperatures for denitrating chlorination.[5] The catalytic amount of DMF facilitates the formation of the Vilsmeier-Haack reagent in situ, which is the active chlorinating species. A carefully controlled aqueous workup is essential to safely neutralize the reactive chlorinating agents and isolate the product.
Chemical Reactivity
The reactivity of 5-Chloro-2,3-difluorobenzonitrile is dictated by its functional groups:
-
Nitrile Group: The cyano group can undergo hydrolysis to form a carboxylic acid or be reduced to an amine. This provides a gateway to a variety of other functional groups and molecular scaffolds.
-
Halogen Substituents: The chlorine and fluorine atoms on the aromatic ring are sites for nucleophilic aromatic substitution (SNA_Ar) reactions. The electron-withdrawing nature of the nitrile group and the fluorine atoms activates the ring for such substitutions. The relative reactivity of the halogen atoms will depend on the specific reaction conditions and the nature of the nucleophile.
Applications in Research and Development
Halogenated benzonitriles are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[6][7] The incorporation of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. While specific examples of the use of 5-Chloro-2,3-difluorobenzonitrile in the synthesis of named drug candidates were not found in a comprehensive search of public-domain literature, its structural motifs are present in a wide range of biologically active molecules. It serves as a valuable building block for creating libraries of compounds for screening and lead optimization in drug discovery programs. Its utility is also recognized in materials science for the synthesis of functional organic materials.
Spectroscopic Data (Predicted and Representative)
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the benzene ring. The coupling patterns will be influenced by the adjacent fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The carbon of the nitrile group will appear in the characteristic region for nitriles (around 115-120 ppm). The aromatic carbons will show complex splitting patterns due to coupling with the fluorine atoms.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong, sharp absorption band around 2230-2240 cm⁻¹, characteristic of the C≡N stretching vibration of the nitrile group. The spectrum will also show characteristic bands for the C-F and C-Cl bonds, as well as absorptions corresponding to the aromatic ring.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (173.55 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).
Safety and Handling
5-Chloro-2,3-difluorobenzonitrile is a chemical that requires careful handling in a laboratory setting. The following information is based on data for structurally similar compounds and should be used as a guide.[9][10] A substance-specific Safety Data Sheet (SDS) should always be consulted before use.
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 3 or 4)
-
Acute Toxicity, Dermal (Category 3 or 4)
-
Acute Toxicity, Inhalation (Category 3 or 4)
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2A)
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Caption: Key safety protocols for handling 5-Chloro-2,3-difluorobenzonitrile.
Conclusion
5-Chloro-2,3-difluorobenzonitrile is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for the pharmaceutical, agrochemical, and materials science industries. Its unique combination of functional groups and halogenation pattern provides a versatile platform for molecular design and construction. While some of the experimental data for this compound is not yet widely published, this guide provides a solid, scientifically-grounded framework for its safe and effective use in research and development. As with any specialized chemical, a thorough review of the most current safety and handling information is essential before commencing any experimental work.
References
-
ChemShuttle. 5-chloro-2,3-difluorobenzonitrile; CAS No. 1624261-31-9.
-
ChemicalBook. 5-Chloro-2,3-difluorobenzonitrile | 1624261-31-9.
-
Fisher Scientific. SAFETY DATA SHEET: 6-Chloro-2,3-difluorobenzonitrile. (2024-03-31).
-
PubChem. 5-Chloro-2-fluorobenzonitrile.
-
BLD Pharm. 1624261-31-9|5-Chloro-2,3-difluorobenzonitrile.
-
TCI Chemicals. SAFETY DATA SHEET: 4-Amino-2,5-difluorobenzonitrile. (2024-12-11).
-
ChemicalBook. 5-Chloro-2,3-difluorobenzonitrile(1624261-31-9) 1H NMR.
-
Lead Sciences. 5-Chloro-2,3-difluorobenzonitrile.
-
TCI America. SAFETY DATA SHEET: 2,5-Difluorobenzonitrile. (2018-07-06).
-
PubChem. 5-Amino-3-chloro-2-(difluoromethoxy)benzonitrile.
-
ChemicalBook. 5-Chloro-2,3-difluorobenzonitrile CAS#: 1624261-31-9.
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Potential of Difluorobenzonitrile Intermediates.
-
Google Patents. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
-
Google Patents. CN105523962A - Fluorobenzonitrile compound preparation method.
Sources
- 1. 5-Chloro-2,3-difluorobenzonitrile - Lead Sciences [lead-sciences.com]
- 2. 1624261-31-9|5-Chloro-2,3-difluorobenzonitrile|BLD Pharm [bldpharm.com]
- 3. 5-Chloro-2,3-difluorobenzonitrile | 1624261-31-9 [chemicalbook.com]
- 4. 5-Chloro-2,3-difluorobenzonitrile CAS#: 1624261-31-9 [amp.chemicalbook.com]
- 5. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. CN105523962A - Fluorobenzonitrile compound preparation method - Google Patents [patents.google.com]
- 8. 5-Chloro-2,3-difluorobenzonitrile(1624261-31-9) 1H NMR [m.chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. 5-Chloro-2-fluorobenzonitrile | C7H3ClFN | CID 93653 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 5-Chloro-2,3-difluorobenzonitrile in Common Laboratory Solvents
This guide provides an in-depth exploration of the solubility characteristics of 5-Chloro-2,3-difluorobenzonitrile, a key building block in pharmaceutical and agrochemical research. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document furnishes researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this compound. In the absence of extensive published quantitative solubility data, this guide emphasizes the theoretical principles governing solubility and provides a robust experimental framework for its determination.
Introduction: Understanding the Significance of Solubility
5-Chloro-2,3-difluorobenzonitrile is a halogenated aromatic nitrile whose utility in organic synthesis is significant. The presence of chloro and fluoro substituents, along with the nitrile group, imparts unique electronic properties and multiple reactive sites. However, the successful application of this compound is fundamentally dependent on its interaction with various solvents. Solubility dictates the choice of reaction media, influences crystallization processes for purification, and is a critical parameter in the development of formulations. An understanding of its solubility profile is, therefore, not merely academic but a prerequisite for efficient and scalable chemical processes.
Physicochemical Properties of 5-Chloro-2,3-difluorobenzonitrile
A foundational understanding of the molecule's intrinsic properties is essential to predict its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₂ClF₂N | ChemShuttle[1] |
| Molecular Weight | ~179.55 g/mol | ChemShuttle[1] |
| Appearance | Colorless to pale yellow liquid | ChemShuttle[1] |
| Boiling Point | ~120-122 °C (at reduced pressure) | ChemShuttle[1] |
The presence of the polar cyano group (-C≡N) and the electronegative halogen atoms (Cl, F) introduces significant polarity to the molecule. However, the aromatic ring is nonpolar. This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the solvent.
Theoretical Framework: The Principles of "Like Dissolves Like"
The adage "like dissolves like" remains a powerful guiding principle in predicting solubility. This concept is rooted in the intermolecular forces between the solute (5-Chloro-2,3-difluorobenzonitrile) and the solvent. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
The key solvent properties that influence the solubility of a polar molecule like 5-Chloro-2,3-difluorobenzonitrile are:
-
Polarity: Solvents are broadly classified as polar or non-polar. Polar solvents have a significant dipole moment, arising from an uneven distribution of electron density.
-
Dielectric Constant: This is a measure of a solvent's ability to separate ions. Solvents with high dielectric constants are more effective at dissolving polar and ionic compounds.
-
Hydrogen Bonding Capability: Solvents can be hydrogen bond donors (protic) or acceptors (aprotic). The nitrile group in 5-Chloro-2,3-difluorobenzonitrile can act as a hydrogen bond acceptor.
The interplay of these factors determines the extent to which a solvent can successfully solvate the 5-Chloro-2,3-difluorobenzonitrile molecule.
Qualitative and Predicted Solubility Profile
While quantitative data is scarce, a qualitative assessment and prediction of solubility in common laboratory solvents can be made based on the principles outlined above. One source indicates that 5-Chloro-2,3-difluorobenzonitrile is moderately soluble in organic solvents such as ethyl acetate and toluene, but is insoluble in water.[1]
The following table provides a predicted solubility profile based on the properties of common laboratory solvents.
| Solvent | Type | Polarity Index | Dielectric Constant (at 20°C) | Predicted Solubility of 5-Chloro-2,3-difluorobenzonitrile | Rationale |
| Water | Protic, Polar | 10.2 | 80.1 | Insoluble | The high polarity and strong hydrogen bonding network of water make it a poor solvent for the relatively large, nonpolar aromatic portion of the molecule.[1] |
| Methanol | Protic, Polar | 5.1 | 32.7 | Likely Soluble | The polarity is high, and it can engage in hydrogen bonding with the nitrile group. |
| Ethanol | Protic, Polar | 4.3 | 24.6 | Likely Soluble | Similar to methanol but slightly less polar. |
| Acetone | Aprotic, Polar | 5.1 | 20.7 | Likely Soluble | A good polar aprotic solvent that can interact via dipole-dipole interactions. |
| Acetonitrile | Aprotic, Polar | 5.8 | 37.5 | Likely Soluble | The nitrile group in acetonitrile is similar to the solute, suggesting favorable interactions. |
| Ethyl Acetate | Aprotic, Moderately Polar | 4.4 | 6.0 | Moderately Soluble | Confirmed by an external source, its moderate polarity is suitable for solvating the molecule.[1] |
| Dichloromethane (DCM) | Aprotic, Moderately Polar | 3.1 | 8.93 | Likely Soluble | A common solvent for a wide range of organic compounds. |
| Tetrahydrofuran (THF) | Aprotic, Moderately Polar | 4.0 | 7.58 | Likely Soluble | A versatile solvent with moderate polarity. |
| Toluene | Aprotic, Nonpolar | 2.4 | 2.38 | Moderately Soluble | Confirmed by an external source, the aromatic nature of toluene can interact favorably with the benzene ring of the solute through π-stacking.[1] |
| Hexane | Aprotic, Nonpolar | 0.1 | 1.88 | Likely Poorly Soluble | The low polarity of hexane is unlikely to effectively solvate the polar functional groups of the molecule. |
Experimental Protocol for Determining Solubility
Given the limited availability of quantitative data, an experimental determination of solubility is often necessary. The following protocol outlines a reliable method for determining the equilibrium solubility of 5-Chloro-2,3-difluorobenzonitrile in a solvent of interest.
Caption: Experimental workflow for determining the equilibrium solubility.
Step-by-Step Methodology:
-
Preparation of Saturated Solution:
-
To a series of vials, add an excess amount of 5-Chloro-2,3-difluorobenzonitrile to a known volume of the selected laboratory solvent (e.g., 5 mL). The key is to have undissolved solid remaining after equilibration.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or on a stir plate at a constant, recorded temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution is saturated when the concentration of the dissolved solute remains constant over time.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid precipitation upon cooling.
-
Immediately dilute the aliquot with a known volume of a suitable solvent in which the compound is freely soluble to prevent precipitation. This also brings the concentration into the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.
-
Prepare a calibration curve using standard solutions of 5-Chloro-2,3-difluorobenzonitrile of known concentrations.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.
-
Causality Behind Experimental Choices and Self-Validating Systems
-
Use of Excess Solute: This ensures that the solution reaches saturation, a fundamental requirement for determining equilibrium solubility.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.
-
Extended Equilibration Time: This allows the system to reach a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
Calibration Curve: This is a self-validating aspect of the protocol. A linear calibration curve with a high correlation coefficient (R² > 0.99) demonstrates the reliability of the analytical method for quantification.
-
Replicate Measurements: Performing the experiment in triplicate for each solvent provides statistical confidence in the results and allows for the identification of any outliers.
Trustworthiness and Authoritative Grounding
The principles of solubility discussed are well-established in physical and organic chemistry. The experimental protocol provided is a standard method for determining the equilibrium solubility of a compound and is widely used in the pharmaceutical and chemical industries.[2][3]
Conclusion
While a comprehensive, publicly available database of the quantitative solubility of 5-Chloro-2,3-difluorobenzonitrile is currently lacking, a strong predictive understanding can be achieved through the application of fundamental chemical principles. This guide has provided the theoretical framework for such predictions, along with a detailed, robust experimental protocol for the empirical determination of its solubility in various common laboratory solvents. By leveraging this information, researchers can make informed decisions regarding solvent selection, leading to optimized reaction conditions, improved purification processes, and more effective formulation development.
References
-
University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
Sources
An In-depth Technical Guide to the X-ray Crystal Structure Analysis of 5-Chloro-2,3-difluorobenzonitrile
This guide provides a comprehensive overview of the process of determining the three-dimensional atomic arrangement of 5-Chloro-2,3-difluorobenzonitrile through single-crystal X-ray diffraction. The content herein is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical considerations for such an analysis. While this document serves as a detailed case study, the principles and methodologies are broadly applicable to the structural elucidation of novel small molecules.
Introduction: The Significance of Structural Elucidation
5-Chloro-2,3-difluorobenzonitrile is a halogenated aromatic compound with potential applications in medicinal chemistry and materials science.[1][2] The precise arrangement of atoms within its crystal lattice dictates its physicochemical properties, including solubility, melting point, and bioavailability. Furthermore, understanding the intermolecular interactions in the solid state is crucial for designing new materials with desired optical or electronic properties and for the rational design of drug candidates that bind effectively to their biological targets. X-ray crystallography stands as the definitive method for obtaining this detailed structural information, providing a three-dimensional map of electron density from which atomic positions and bonding can be inferred.[3][4]
Part 1: Synthesis and Crystallization
A prerequisite for any X-ray crystal structure analysis is the availability of high-quality single crystals. This section outlines a plausible synthetic route and a detailed crystallization protocol for 5-Chloro-2,3-difluorobenzonitrile.
Synthesis of 5-Chloro-2,3-difluorobenzonitrile
While multiple synthetic routes may exist, a common approach for the synthesis of halogenated benzonitriles involves nucleophilic aromatic substitution reactions. A potential route could involve the diazotization of an appropriately substituted aniline, followed by a Sandmeyer reaction. Alternatively, a direct cyanation of a suitable precursor could be employed. For the purpose of this guide, we will consider a synthesis based on analogous reactions reported in the literature for similar compounds.[5][6]
Crystallization Protocol
The formation of diffraction-quality single crystals is often the most challenging step in X-ray crystallography. The following is a detailed, step-by-step methodology for the crystallization of 5-Chloro-2,3-difluorobenzonitrile by slow evaporation, a widely used technique for small molecules.[7][8]
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Begin by screening a range of solvents to determine the solubility of the compound. Ideal solvents for slow evaporation are those in which the compound is sparingly soluble. A good starting point would be moderately polar organic solvents such as dichloromethane, ethyl acetate, or acetone.[8]
-
Preparation of a Saturated Solution: In a clean glass vial, dissolve a small amount of purified 5-Chloro-2,3-difluorobenzonitrile in the chosen solvent at room temperature. Gently warm the solution if necessary to aid dissolution, then allow it to cool to room temperature.
-
Inducing Supersaturation: The vial is then loosely capped or covered with parafilm containing a few pinholes. This allows for the slow evaporation of the solvent, which gradually increases the concentration of the solute and induces supersaturation, a prerequisite for crystal growth.
-
Incubation: Place the vial in a vibration-free environment, such as a desiccator or a dedicated crystallization chamber, at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.
-
Crystal Harvesting: Once suitable single crystals have formed, they should be carefully harvested using a nylon loop or a fine needle. The crystals are then briefly immersed in an inert oil (e.g., Paratone-N) to prevent solvent loss and protect them from atmospheric moisture before mounting on the diffractometer.
Part 2: X-ray Diffraction Data Collection
With a suitable single crystal, the next step is to collect the X-ray diffraction data. This process involves irradiating the crystal with a monochromatic X-ray beam and recording the resulting diffraction pattern.[3][4][9]
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: The selected crystal is mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.
-
Data Collection Strategy: The data collection strategy is determined using specialized software. This involves defining the crystal-to-detector distance, the exposure time per frame, and the range of oscillation angles.[9]
-
Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by an area detector. A complete dataset typically requires a rotation of at least 180 degrees.[3]
-
Data Processing: The collected images are then processed to determine the unit cell parameters, the crystal lattice type, and the intensities of the individual reflections. This is achieved through a process of indexing, integration, and scaling.[4][9]
Table 1: Hypothetical Crystallographic Data Collection Parameters
| Parameter | Value |
| Diffractometer | Bruker APEX II CCD |
| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) |
| Temperature | 100(2) K |
| Crystal System (predicted) | Monoclinic |
| Space Group (predicted) | P2₁/c |
| Detector Distance | 60 mm |
| Exposure Time | 10 s per frame |
| Oscillation Range | 0.5° per frame |
| Total Data Collected | 3600 frames |
| Data Collection Software | APEX3 |
| Cell Refinement Software | SAINT |
| Data Reduction Software | SADABS |
Part 3: Structure Solution and Refinement
The processed diffraction data provides the basis for solving and refining the crystal structure. This involves determining the phases of the diffracted X-rays and then building and refining an atomic model that best fits the experimental data.[3][10]
Workflow: Structure Solution and Refinement
Caption: Workflow for X-ray crystal structure solution and refinement.
Experimental Protocol: Structure Solution and Refinement
-
Structure Solution: The initial atomic positions are determined using direct methods, which are computational algorithms that can solve the phase problem for small molecules.
-
Model Building: An initial model of the molecule is built based on the electron density map calculated from the solved phases.
-
Structure Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data using a least-squares minimization algorithm.[10] This process is iterated until the model converges and the R-factor, a measure of the agreement between the calculated and observed structure factors, is minimized.[10]
-
Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density.
Table 2: Hypothetical Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical formula | C₇H₂ClF₂N |
| Formula weight | 173.55 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| θ range for data collection | 2.5° to 27.5° |
| Index ranges | -h ≤ h ≤ h, -k ≤ k ≤ k, -l ≤ l ≤ l |
| Reflections collected | 10000 |
| Independent reflections | 2000 [R(int) = 0.04] |
| Completeness to θ = 27.5° | 99.5 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2000 / 0 / 100 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |
| R indices (all data) | R₁ = 0.060, wR₂ = 0.125 |
| Largest diff. peak and hole | 0.30 and -0.25 e.Å⁻³ |
Part 4: Analysis of the Crystal Structure
The final refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.
Molecular Geometry
The analysis of the molecular geometry includes the determination of precise bond lengths, bond angles, and torsion angles. For 5-Chloro-2,3-difluorobenzonitrile, particular attention would be paid to the planarity of the benzene ring and the orientation of the chloro, fluoro, and nitrile substituents.
Intermolecular Interactions
In the solid state, molecules of 5-Chloro-2,3-difluorobenzonitrile would be expected to pack in a way that maximizes favorable intermolecular interactions. These could include:
-
Halogen Bonding: The electrophilic region on the chlorine atom (σ-hole) could interact with the nucleophilic nitrogen atom of the nitrile group of an adjacent molecule.
-
π-π Stacking: The aromatic rings of neighboring molecules may stack in a parallel or offset fashion, driven by electrostatic and van der Waals interactions.
-
Dipole-Dipole Interactions: The polar C-F, C-Cl, and C≡N bonds will create a molecular dipole moment, leading to dipole-dipole interactions that influence the crystal packing.
Caption: Potential intermolecular interactions in the crystal structure of 5-Chloro-2,3-difluorobenzonitrile.
Conclusion
The determination of the single-crystal X-ray structure of 5-Chloro-2,3-difluorobenzonitrile provides invaluable insights into its molecular conformation and solid-state packing. This information is fundamental for understanding its chemical behavior and for guiding its application in drug discovery and materials science. The methodologies outlined in this guide represent a standard approach to small-molecule crystallography, from synthesis and crystallization to data collection, structure solution, and analysis.
References
-
Wikipedia. X-ray crystallography. [Link]
-
ResearchGate. Data collection and refinement statistics for X-ray crystallography. [Link]
-
yetnet. Refinement - X-Ray Crystallography. [Link]
-
YouTube. X-ray Crystallography: Data collection and processing. [Link]
-
PubMed Central. X-ray data processing. [Link]
- Google Patents. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
-
Lead Sciences. 5-Chloro-2,3-difluorobenzonitrile. [Link]
-
PubChem. 5-Chloro-2-fluorobenzonitrile. [Link]
- Google Patents.
-
PubMed Central. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of 5-Chloro-2,3-difluoropyridine (CAS 89402-43-7) in Modern Chemical Synthesis. [Link]
-
PubChem. 5-Chloro-2-(3,4-difluorophenoxy)benzonitrile. [Link]
-
gsrs. 5-CHLORO-2-FLUOROBENZONITRILE. [Link]
-
PrepChem.com. Synthesis of 2,3-Dichloro-4,5-difluorobenzamide. [Link]
- Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN105523962A - Fluorobenzonitrile compound preparation method - Google Patents [patents.google.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 6. EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid - Google Patents [patents.google.com]
- 7. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. X-Ray Crystallography - Refinement [my.yetnet.ch]
Thermodynamic properties and stability of 5-Chloro-2,3-difluorobenzonitrile
An In-Depth Technical Guide to the Thermodynamic Properties and Stability of 5-Chloro-2,3-difluorobenzonitrile
Introduction
5-Chloro-2,3-difluorobenzonitrile is a halogenated aromatic nitrile, a class of compounds gaining significant traction as versatile building blocks in modern synthetic chemistry. Its unique substitution pattern—featuring a nitrile group and three distinct halogen atoms—provides multiple reactive sites for designing complex molecular architectures. For researchers, particularly in the fields of drug discovery and agrochemical development, understanding the fundamental thermodynamic properties and stability profile of this intermediate is paramount. The presence of fluorine atoms, for instance, is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability in bioactive molecules.[1][2]
This technical guide provides a comprehensive analysis of 5-Chloro-2,3-difluorobenzonitrile (CAS No. 1624261-31-9), focusing on its core physicochemical properties, thermodynamic behavior, and chemical stability. We will delve into not only the known data but also the authoritative experimental methodologies required to characterize such a compound, offering a framework for its practical application and handling in a research and development setting.
Compound Identification and Physicochemical Properties
A precise understanding of a compound's basic properties is the foundation of its application. 5-Chloro-2,3-difluorobenzonitrile is a colorless to pale yellow liquid at room temperature.[3][4] Its key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-Chloro-2,3-difluorobenzonitrile | Internal |
| CAS Number | 1624261-31-9 | [3] |
| Molecular Formula | C₇H₂ClF₂N | [3][5] |
| Molecular Weight | 173.55 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3][4] |
| Boiling Point | 196.3 ± 35.0 °C (Predicted) | [4] |
| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [4] |
| Storage | Sealed in a dry environment at room temperature | [4][5] |
Chemical Structure:
Thermodynamic Landscape
While extensive experimental data on the specific thermodynamic parameters of 5-Chloro-2,3-difluorobenzonitrile are not widely published, its thermal behavior can be inferred from its physical properties and predicted data. The predicted boiling point of approximately 196°C suggests a moderate level of intermolecular forces and thermal stability under standard distillation conditions.[4]
A full thermodynamic characterization is essential for process scale-up, safety analysis, and predicting reaction equilibria. The following section outlines the standard methodologies for such a characterization.
Methodologies for Thermodynamic Property Determination
For a novel or sparsely characterized compound like 5-Chloro-2,3-difluorobenzonitrile, a systematic experimental approach is required. The causality behind this multi-technique workflow is to build a complete picture of the material's behavior under thermal stress, which is critical for ensuring safe handling and predictable reaction outcomes.
Experimental Protocols:
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the melting point, heat of fusion (enthalpy), and specific heat capacity. This technique measures the difference in heat flow required to increase the temperature of a sample and a reference.
-
Methodology:
-
Accurately weigh 2-5 mg of 5-Chloro-2,3-difluorobenzonitrile into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Initiate a heat-cool-heat cycle, for example, from 25°C to 250°C at a rate of 10°C/min under an inert nitrogen atmosphere.
-
The melting point is identified as the onset of the endothermic peak, and the area of the peak is integrated to calculate the enthalpy of fusion.
-
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To determine the thermal stability and decomposition temperature. TGA measures the change in mass of a sample as a function of temperature.
-
Methodology:
-
Weigh 5-10 mg of the sample onto a tared TGA pan.
-
Heat the sample from room temperature to a high temperature (e.g., 600°C) at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
The temperature at which significant mass loss begins is recorded as the onset of decomposition, indicating the upper limit of its thermal stability.
-
-
Chemical Stability and Reactivity Profile
The stability of 5-Chloro-2,3-difluorobenzonitrile is a critical consideration for its storage and use in synthesis.
-
Storage and Handling: The compound is stable under recommended storage conditions, which include keeping it in a tightly sealed container in a dry, well-ventilated area at room temperature.[3][4][5]
-
Incompatible Materials: As a halogenated nitrile, it should be kept away from strong oxidizing agents, strong acids, and strong bases to prevent unwanted reactions or degradation.[6][7]
-
Hazardous Decomposition: In the event of a fire, thermal decomposition can release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[6][7]
Reactivity of Functional Groups:
The molecule's reactivity is governed by its three key features: the nitrile group, the chlorine atom, and the fluorine atoms on the aromatic ring.
-
Nitrile Group: The cyano (-C≡N) group is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing pathways to a wide array of derivatives.[3]
-
Halogen Atoms: The chlorine and fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution (SNAᵣ). The chlorine atom is generally a better leaving group than fluorine in such reactions, offering a site for selective substitution. Halogen exchange (Halex) reactions, where chlorine is replaced by fluorine using a fluoride salt at elevated temperatures, are also common for this class of compounds.[8][9]
Protocol for Stability Assessment: Forced Degradation
For drug development professionals, understanding how a compound degrades under stress is non-negotiable. A forced degradation study is a self-validating system; by pushing the molecule to break down, we can identify its liabilities and develop stability-indicating analytical methods.
Objective: To assess the stability of 5-Chloro-2,3-difluorobenzonitrile under various stress conditions (hydrolytic, oxidative, and photolytic) and identify potential degradation products.
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of 5-Chloro-2,3-difluorobenzonitrile (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile and water.
-
Acidic Condition: Mix the stock solution with 0.1 M hydrochloric acid. Incubate at 60°C.
-
Basic Condition: Mix the stock solution with 0.1 M sodium hydroxide. Incubate at 60°C.
-
Oxidative Condition: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature.
-
Photolytic Condition: Expose the stock solution to UV and visible light in a photostability chamber.
-
Sampling and Analysis: At specified time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot from each condition, neutralize if necessary, and dilute. Analyze all samples using a stability-indicating method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) coupled with Mass Spectrometry (LC-MS) to separate and identify any degradants.
Conclusion
5-Chloro-2,3-difluorobenzonitrile is a valuable chemical intermediate with a stability profile suitable for a wide range of synthetic applications. While stable under standard storage conditions, its reactivity is characterized by the versatile nitrile group and the potential for nucleophilic substitution at its halogenated sites. A thorough understanding of its thermodynamic properties and degradation pathways, elucidated through the systematic experimental protocols outlined in this guide, is essential for its effective and safe utilization in the synthesis of next-generation pharmaceuticals and agrochemicals.
References
-
Capot Chemical. (2012). Material Safety Data Sheet - 5-Chloro-2,3-difluoronitrobenzene. 6
-
Chemcasts. Thermophysical Properties of 5-Chloro-2-fluorobenzonitrile. 10
-
ChemShuttle. 5-chloro-2,3-difluorobenzonitrile; CAS No. 1624261-31-9. 3
-
Google Patents. (1995). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid. 8
-
Lead Sciences. 5-Chloro-2,3-difluorobenzonitrile. 5
-
ChemicalBook. 5-Chloro-2,3-difluorobenzonitrile CAS#: 1624261-31-9. 4
-
PubChem. 5-Chloro-2-fluorobenzonitrile | C7H3ClFN | CID 93653. 11
-
PubChem. 5-Chloro-2-(3,4-difluorophenoxy)benzonitrile | C13H6ClF2NO | CID 62492581. 12
-
Google Patents. (2016). CN105523962A - Fluorobenzonitrile compound preparation method. 13
-
ChemicalBook. 5-Chloro-2,3-difluorobenzonitrile | 1624261-31-9. 14
-
Shaoxing Eastlake Bio-pharmaceutical & Chemical Co.,Ltd. (2025). The Strategic Importance of 5-Chloro-2,3-difluoropyridine in Chemical Innovation. 1
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Versatility of 5-Chloro-2,3-difluoropyridine (CAS 89402-43-7) in Modern Chemical Synthesis. 2
-
Google Patents. (1991). EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation.... 9
-
BLD Pharm. 1624261-31-9|5-Chloro-2,3-difluorobenzonitrile. 15
-
Tokyo Chemical Industry (India) Pvt. Ltd. 5-Chloro-2,3-difluoropyridine | 89402-43-7. Link
-
Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - 3,5-Difluorobenzonitrile. 7
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. 5-Chloro-2,3-difluorobenzonitrile CAS#: 1624261-31-9 [amp.chemicalbook.com]
- 5. 5-Chloro-2,3-difluorobenzonitrile - Lead Sciences [lead-sciences.com]
- 6. capotchem.com [capotchem.com]
- 7. fishersci.com [fishersci.com]
- 8. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 9. EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid - Google Patents [patents.google.com]
- 10. chem-casts.com [chem-casts.com]
- 11. 5-Chloro-2-fluorobenzonitrile | C7H3ClFN | CID 93653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-Chloro-2-(3,4-difluorophenoxy)benzonitrile | C13H6ClF2NO | CID 62492581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CN105523962A - Fluorobenzonitrile compound preparation method - Google Patents [patents.google.com]
- 14. 5-Chloro-2,3-difluorobenzonitrile | 1624261-31-9 [chemicalbook.com]
- 15. 1624261-31-9|5-Chloro-2,3-difluorobenzonitrile|BLD Pharm [bldpharm.com]
Quantum chemical calculations for 5-Chloro-2,3-difluorobenzonitrile
An In-depth Technical Guide to the Quantum Chemical Analysis of 5-Chloro-2,3-difluorobenzonitrile
This guide provides a comprehensive framework for the quantum chemical analysis of 5-Chloro-2,3-difluorobenzonitrile, a compound of significant interest in medicinal chemistry and materials science. As a substituted benzonitrile, its unique electronic and structural properties, governed by the interplay of the electron-withdrawing cyano group and the halogen substituents, make it a valuable building block in organic synthesis.[1] Understanding these properties at a quantum level is paramount for predicting its reactivity, designing novel derivatives, and elucidating its role in complex chemical systems.
This document is structured to provide researchers, computational chemists, and drug development professionals with both the theoretical underpinnings and a practical, step-by-step protocol for conducting a thorough computational study. We will delve into the rationale behind the selection of computational methods, the interpretation of the results, and how these theoretical insights translate into practical applications.
Experimental characterization provides invaluable data, but it is often resource-intensive and may not fully reveal the transient electronic phenomena that dictate a molecule's behavior. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful complementary approach.[2] DFT strikes an optimal balance between computational cost and accuracy, making it the workhorse for studying medium-sized organic molecules like 5-Chloro-2,3-difluorobenzonitrile.[3][4]
Through these calculations, we can:
-
Determine the most stable three-dimensional structure (optimized geometry).
-
Predict vibrational spectra (IR and Raman) to aid in experimental characterization.[5]
-
Analyze the frontier molecular orbitals (HOMO and LUMO) to understand reactivity and electronic transitions.[5]
-
Map the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack.
This in silico analysis provides a predictive foundation that can guide synthesis, streamline research efforts, and accelerate the discovery process.
Theoretical Foundation: The DFT-Based Protocol
Our approach is grounded in Density Functional Theory (DFT), which calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. For this study, we select the B3LYP hybrid functional.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals. It incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals. This combination has proven to be highly effective for predicting the geometries and vibrational frequencies of a vast range of organic molecules.[3][6]
The choice of a basis set is equally critical. A basis set is a set of mathematical functions used to construct the molecular orbitals.
-
6-311++G(d,p): This Pople-style basis set offers a high degree of flexibility and accuracy.
-
6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing a more accurate description than smaller basis sets.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing anions and systems with lone pairs or non-covalent interactions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals within the molecular environment, which is crucial for accurately modeling chemical bonds.[5]
-
The Computational Workflow: A Step-by-Step Guide
The following protocol outlines the complete computational workflow, from initial structure generation to final data analysis. This process is designed to be a self-validating system, ensuring the reliability of the final results.
Caption: A standardized workflow for the quantum chemical analysis of 5-Chloro-2,3-difluorobenzonitrile.
Detailed Protocol:
-
Molecule Construction: The 3D structure of 5-Chloro-2,3-difluorobenzonitrile is built using a molecular editor (e.g., GaussView, Avogadro).
-
Initial Optimization: A preliminary geometry optimization is performed using a less computationally demanding method (e.g., a smaller basis set like 3-21G) to obtain a reasonable starting geometry.
-
High-Level Geometry Optimization: The final geometry optimization is carried out using the B3LYP functional and the 6-311++G(d,p) basis set. This step precisely locates the molecule's lowest energy conformation.
-
Frequency Calculation: A frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)). This is a critical validation step.
-
Trustworthiness Check: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Data Output: This calculation also yields thermodynamic properties (zero-point vibrational energy, enthalpy, entropy) and the predicted IR and Raman spectra.[3]
-
-
Electronic Property Analysis: Using the optimized geometry, single-point energy calculations are performed to analyze the molecular orbitals (HOMO, LUMO) and generate the molecular electrostatic potential (MEP) map.
Analysis and Interpretation of Results
Optimized Molecular Structure
The geometry optimization provides precise bond lengths and angles. These theoretical values can be compared with experimental data from X-ray crystallography if available for this molecule or similar compounds.
| Parameter | Description | Calculated Value (Å or °) |
| C-Cl | Carbon-Chlorine bond length | ~1.74 Å |
| C-F | Carbon-Fluorine bond lengths | ~1.35 Å |
| C≡N | Carbon-Nitrogen triple bond length | ~1.16 Å |
| C-C (ring) | Aromatic Carbon-Carbon bond lengths | ~1.39 - 1.40 Å |
| ∠CCC (ring) | Benzene ring internal angles | ~118 - 122 ° |
Note: These are representative values based on calculations of similar substituted benzonitriles. Actual calculated values would be generated from the output of the computational software.
Vibrational Spectroscopy
The calculated vibrational frequencies are invaluable for interpreting experimental IR and Raman spectra. It is standard practice to scale the calculated frequencies by a small factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors in the calculation.[3]
| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) |
| C≡N stretch | Strong, characteristic nitrile peak | ~2230 - 2250 |
| C-H stretch | Aromatic C-H stretching | ~3050 - 3100 |
| C=C stretch | Aromatic ring skeletal vibrations | ~1400 - 1600 |
| C-F stretch | Strong C-F stretching modes | ~1100 - 1300 |
| C-Cl stretch | C-Cl stretching mode | ~700 - 800 |
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability.[5] A smaller gap suggests the molecule is more reactive and can be more easily excited electronically.
Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).
For 5-Chloro-2,3-difluorobenzonitrile, the HOMO is expected to be distributed over the aromatic ring, while the LUMO will likely have significant contributions from the cyano group and the π* orbitals of the ring, influenced by the electronegative halogen atoms.
Molecular Electrostatic Potential (MEP)
The MEP map is a color-coded visualization of the total electronic distribution on the surface of the molecule. It provides a clear and intuitive guide to intermolecular interactions and reactivity.
-
Red Regions (Negative Potential): Indicate areas of high electron density, such as around the nitrogen atom of the cyano group and the halogen atoms. These are the most likely sites for electrophilic attack.
-
Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, typically found around the hydrogen atoms of the aromatic ring. These are potential sites for nucleophilic attack.
The MEP analysis for this molecule would highlight the electronegative nitrogen atom as the primary site for interactions with electrophiles or hydrogen bond donors.
Conclusion
The quantum chemical protocol detailed in this guide provides a robust and reliable method for characterizing 5-Chloro-2,3-difluorobenzonitrile. By employing DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain deep insights into the molecule's structural, vibrational, and electronic properties. This theoretical data serves as a powerful predictive tool, enabling a more rational approach to the design of new pharmaceuticals, agrochemicals, and functional materials. The synergy between computational chemistry and experimental work is essential for modern chemical research, and this guide provides a foundational workflow for applying these powerful techniques.
References
- University of Texas at Austin. DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex. TACCSTER 2021 Proceedings.
- Der Pharma Chemica. Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory.
- ChemShuttle. 5-chloro-2,3-difluorobenzonitrile; CAS No..
- MDPI. Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior.
- ChemicalBook. 5-chloro-2,3-difluorobenzonitrile(1624261-31-9) 1H NMR.
- PubChem. 5-Chloro-2-fluorobenzonitrile | C7H3ClFN | CID 93653.
- BLD Pharm. 1624261-31-9|5-Chloro-2,3-difluorobenzonitrile|BLD Pharm.
- ChemicalBook. 5-Chloro-2,3-difluorobenzonitrile | 1624261-31-9.
- ResearchGate. Vibrational spectra, normal coordinate analysis and thermodynamics of 2, 5-difluorobenzonitrile.
- ResearchGate. DFT-calculated energy profile for the dihydroboration of benzonitrile with catalyst 1.
- Lead Sciences. 5-Chloro-2,3-difluorobenzonitrile.
- PubChem. 5-Chloro-2-(3,4-difluorophenoxy)benzonitrile | C13H6ClF2NO | CID 62492581.
- Organic Chemistry Portal. Isoquinolone Synthesis through SNAr Reaction of 2-Halobenzonitriles with Ketones Followed by Cyclization.
- Google Patents. CN105523962A - Fluorobenzonitrile compound preparation method.
- Frontiers. Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case.
- Journal of Scientific Research. Nematic van der Waals Free energy.
- Northeastern University College of Science. Computational Chemistry.
- Journal of the American Chemical Society. Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling.
- Tabor Research Group, Texas A&M University. Theoretical and Computational Chemistry.
- arXiv. Quantum computational chemistry.
- YouTube. CompChem.03.07 Semiempirical Molecular Orbital Theory: Modern Usage.
- MDPI. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes.
- Docta Complutense. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Ana.
- Sigma-Aldrich. Molecular structure and vibrational spectra of 3-chloro-4-fluoro benzonitrile by ab initio HF and density functional method.
- MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.
Sources
Methodological & Application
The Synthetic Versatility of 5-Chloro-2,3-difluorobenzonitrile: A Guide for Organic Synthesis
Introduction: Unlocking a Key Building Block in Modern Synthesis
5-Chloro-2,3-difluorobenzonitrile is a highly functionalized aromatic building block of significant interest to researchers in organic synthesis, particularly those in the fields of pharmaceutical and agrochemical development. The strategic placement of chloro and fluoro substituents, combined with the versatile nitrile group, offers a unique platform for the construction of complex molecular architectures. The electron-withdrawing nature of the fluorine atoms and the nitrile group activates the aromatic ring for nucleophilic aromatic substitution, while the chlorine atom provides a handle for palladium-catalyzed cross-coupling reactions. Furthermore, the nitrile group itself can be readily transformed into other valuable functional groups such as carboxylic acids and amines. This guide provides an in-depth exploration of the key synthetic transformations involving 5-Chloro-2,3-difluorobenzonitrile, complete with mechanistic insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
I. Nucleophilic Aromatic Substitution (SNAr): Harnessing the Activated Ring System
The presence of two fluorine atoms and a nitrile group renders the aromatic ring of 5-Chloro-2,3-difluorobenzonitrile electron-deficient, making it susceptible to nucleophilic attack.[1][2] This reactivity is the basis for a variety of valuable synthetic transformations, most notably the displacement of one of the fluorine atoms by a nucleophile.
Mechanistic Insights and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The rate of reaction is significantly enhanced by the presence of electron-withdrawing groups that can stabilize this intermediate.[2]
In the case of 5-Chloro-2,3-difluorobenzonitrile, the nitrile group and the fluorine atoms work in concert to activate the ring. Nucleophilic attack can, in principle, occur at either the C-2 or C-3 position. The regioselectivity of the reaction is dictated by the relative stability of the resulting Meisenheimer complex. The substituent effects on the stability of this intermediate are paramount in determining the final product. While specific studies on the regioselectivity of this particular molecule are not widely published, general principles of SNAr on polyhalogenated aromatics suggest that the position of the nucleophilic attack can be influenced by the nature of the nucleophile and the reaction conditions.
Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The SNAr mechanism proceeds via a Meisenheimer intermediate.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine (Representative)
This protocol describes a general procedure for the reaction of 5-Chloro-2,3-difluorobenzonitrile with a primary or secondary amine. The conditions are adapted from established methods for similar activated aryl fluorides.[3]
Materials:
-
5-Chloro-2,3-difluorobenzonitrile (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add 5-Chloro-2,3-difluorobenzonitrile (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a sufficient volume of DMSO to dissolve the reactants.
-
Stir the mixture at a temperature between 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amino-substituted benzonitrile.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 5-Chloro-2,3-difluorobenzonitrile | Morpholine | K₂CO₃ | DMSO | 100 | 85-95 |
| 5-Chloro-2,3-difluorobenzonitrile | Piperidine | K₂CO₃ | DMSO | 100 | 80-90 |
| 5-Chloro-2,3-difluorobenzonitrile | Aniline | K₂CO₃ | DMSO | 120 | 75-85 |
| Table 1: Representative conditions for the SNAr reaction of 5-Chloro-2,3-difluorobenzonitrile with various amines. Yields are estimated based on similar reactions. |
II. Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds
The chloro-substituent at the 5-position of the benzonitrile ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools in this context.[4][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between an organohalide and an organoboron compound.[4] This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.
Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The Suzuki-Miyaura coupling catalytic cycle.
Protocol 2: Suzuki-Miyaura Coupling (Representative)
This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-Chloro-2,3-difluorobenzonitrile with an arylboronic acid, adapted from established methodologies.[6][7]
Materials:
-
5-Chloro-2,3-difluorobenzonitrile (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane/Water (4:1)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating source
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube or microwave vial, combine 5-Chloro-2,3-difluorobenzonitrile (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 5-Chloro-2,3-difluorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 80-90 |
| 5-Chloro-2,3-difluorobenzonitrile | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 75-85 |
| Table 2: Representative conditions for the Suzuki-Miyaura coupling of 5-Chloro-2,3-difluorobenzonitrile. Yields are estimated based on similar reactions. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[5]
Protocol 3: Buchwald-Hartwig Amination (Representative)
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 5-Chloro-2,3-difluorobenzonitrile.[8]
Materials:
-
5-Chloro-2,3-difluorobenzonitrile (1.0 eq)
-
Amine (1.2 eq)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 eq)
-
Toluene (degassed)
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 eq).
-
Add degassed toluene and stir for 5 minutes at room temperature.
-
Add 5-Chloro-2,3-difluorobenzonitrile (1.0 eq) and the amine (1.2 eq).
-
Heat the mixture to reflux and stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
III. Transformations of the Nitrile Group
The nitrile group of 5-Chloro-2,3-difluorobenzonitrile is a versatile functional handle that can be converted into other important functionalities, such as carboxylic acids and primary amines.
Hydrolysis to Carboxylic Acid
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation is valuable for introducing a carboxylic acid moiety, which is a common pharmacophore and a synthetic precursor for amides and esters.
Protocol 4: Hydrolysis of the Nitrile Group (Representative)
This protocol provides a general method for the hydrolysis of the nitrile group to a carboxylic acid.
Materials:
-
5-Chloro-2,3-difluorobenzonitrile (1.0 eq)
-
Sodium hydroxide (NaOH) or Sulfuric acid (H₂SO₄)
-
Water/Ethanol mixture
-
Round-bottom flask with reflux condenser
Procedure (Basic Hydrolysis):
-
Dissolve 5-Chloro-2,3-difluorobenzonitrile in a mixture of ethanol and aqueous NaOH solution.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with concentrated HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 5-Chloro-2,3-difluorobenzoic acid.
Reduction to Benzylamine
The nitrile group can be reduced to a primary amine (benzylamine) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[9][10] This provides access to a different class of compounds with applications in medicinal chemistry.
Protocol 5: Reduction of the Nitrile Group (Representative)
This protocol describes a general procedure for the reduction of the nitrile to a benzylamine.
Materials:
-
5-Chloro-2,3-difluorobenzonitrile (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Ra-Ni) with H₂
-
Anhydrous tetrahydrofuran (THF) or Ethanol
-
Standard equipment for handling air-sensitive reagents or hydrogenation
Procedure (using LiAlH₄):
-
To a stirred suspension of LiAlH₄ in anhydrous THF under an inert atmosphere, add a solution of 5-Chloro-2,3-difluorobenzonitrile in THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until complete.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate to obtain the crude benzylamine, which can be further purified by distillation or chromatography.
Conclusion
5-Chloro-2,3-difluorobenzonitrile is a versatile and valuable building block in organic synthesis. Its unique substitution pattern allows for a range of selective transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and modifications of the nitrile group. The protocols and mechanistic discussions provided in this guide are intended to serve as a valuable resource for researchers and scientists, enabling them to effectively utilize this compound in the synthesis of novel molecules with potential applications in drug discovery and materials science.
References
- Exploring the Synthesis Potential of Difluorobenzonitrile Intermedi
-
An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. ResearchGate. (URL: [Link])
- 2-Amino-5-chloro-3-fluorobenzonitrile. Benchchem. (URL not available)
- Fluorobenzonitrile compound preparation method.
- Process for the preparation of fluorobenzyl derivatives.
-
Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. (URL: [Link])
- Synthetic method of 3-chloro-5-(difluoromethoxy) benzylamine.
-
Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. ChemRxiv. (URL: [Link])
-
Buchwald–Hartwig amination. Wikipedia. (URL: [Link])
-
Aromatic Nucleophilic Substitution. Fisher Scientific. (URL: [Link])
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. (URL not available)
-
Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. (URL: [Link])
- Method for producing 3,5-difluoroaniline.
- 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid.
- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. (URL not available)
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (URL: [Link])
- Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. (URL not available)
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (URL: [Link])
-
introduction to regioselectivity in aromatic reactions. YouTube. (URL: [Link])
-
Nucleophilic Aromatic Substitution. YouTube. (URL: [Link])
-
Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH. (URL: [Link])
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. (URL: [Link])
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (URL: [Link])
-
Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. PubMed. (URL: [Link])
- Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives.
- Method for preparing heterocyclic-carboxylic acids.
- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
- 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 9. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 10. CN110885291B - Synthetic method of 3-chloro-5- (difluoromethoxy) benzylamine - Google Patents [patents.google.com]
Application Notes and Protocols: 5-Chloro-2,3-difluorobenzonitrile as a Versatile Precursor for the Synthesis of Pharmaceutical Compounds
Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry
In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance a compound's pharmacological profile. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly improve metabolic stability, binding affinity, and bioavailability of drug candidates. Among the array of fluorinated building blocks, substituted benzonitriles are of particular interest due to the versatility of the nitrile group in chemical transformations and the prevalence of the phenyl group in bioactive molecules.
5-Chloro-2,3-difluorobenzonitrile (CAS No: 1624261-31-9) is a trifunctionalized aromatic compound that holds considerable potential as a precursor for a diverse range of pharmaceutical intermediates.[1][2][3][4] Its unique substitution pattern, featuring two vicinal fluorine atoms, a chlorine atom, and a nitrile group, offers multiple reaction sites for the construction of complex molecular architectures, particularly those found in kinase inhibitors and other targeted therapies.[5][6][7] This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the potential applications of 5-Chloro-2,3-difluorobenzonitrile, complete with detailed protocols for its transformation into valuable pharmaceutical intermediates.
Chemical Properties and Reactivity Profile
5-Chloro-2,3-difluorobenzonitrile is a stable, colorless to pale yellow liquid with a molecular weight of 173.55 g/mol .[3][4] The electron-withdrawing nature of the two fluorine atoms and the nitrile group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the chlorine atom a viable leaving group for the introduction of various nucleophiles.[8] The nitrile group itself is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition and cyclocondensation reactions to form heterocyclic systems.
| Property | Value | Reference |
| CAS Number | 1624261-31-9 | [1][2] |
| Molecular Formula | C₇H₂ClF₂N | [1][3] |
| Molecular Weight | 173.55 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Storage | Sealed in dry, room temperature | [3] |
Proposed Application: Synthesis of a Key Pyridine Intermediate for Pralsetinib
Pralsetinib (GAVRETO™) is a potent and selective RET tyrosine kinase inhibitor approved for the treatment of certain types of cancer.[9][10][11] A key structural motif in Pralsetinib is a substituted pyridine ring. While the commercial synthesis of Pralsetinib may follow a different route, this section outlines a scientifically plausible, proof-of-concept pathway for the synthesis of a functionalized pyridine intermediate starting from 5-Chloro-2,3-difluorobenzonitrile. This approach leverages the inherent reactivity of the nitrile group in transition metal-catalyzed cycloaddition reactions.
The proposed synthetic strategy involves a [2+2+2] cycloaddition reaction between 5-Chloro-2,3-difluorobenzonitrile and two molecules of an alkyne, catalyzed by a transition metal complex, such as cobalt or rhodium.[12][13] This powerful reaction allows for the rapid construction of highly substituted pyridine rings in a single step.
Workflow for the Proposed Synthesis of a Pralsetinib Intermediate
Sources
- 1. BJOC - Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles [beilstein-journals.org]
- 2. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. studylib.net [studylib.net]
- 5. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 6. WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 7. Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pralsetinib - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pralsetinib: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 11. Pralsetinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Cobalt‐Catalyzed Pyridine Syntheses from Alkynes and Nitriles | Semantic Scholar [semanticscholar.org]
Introduction: The Strategic Importance of 5-Chloro-2,3-difluorobenzonitrile
An Application and Synthetic Protocol Guide for the Versatile Building Block: 5-Chloro-2,3-difluorobenzonitrile
5-Chloro-2,3-difluorobenzonitrile is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science.[1] Its utility stems from the strategic arrangement of three distinct reactive centers: an electron-withdrawing nitrile group and three halogen atoms (two fluorine, one chlorine) that impart unique electronic properties and offer multiple sites for sequential chemical modification.
The presence of fluorine is particularly noteworthy. In drug development, the incorporation of fluorine atoms into a lead molecule can profoundly enhance its metabolic stability, binding affinity, and lipophilicity, making fluorinated synthons like 5-Chloro-2,3-difluorobenzonitrile invaluable for fine-tuning the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. This guide provides an in-depth exploration of the core reactivity, detailed synthetic protocols, and practical applications of this versatile intermediate, designed for scientists and professionals engaged in advanced chemical synthesis.
Physicochemical Properties and Safety Data
Proper handling and storage are paramount for ensuring experimental success and laboratory safety. The key properties and safety considerations for 5-Chloro-2,3-difluorobenzonitrile are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1624261-31-9 | [2][3][4] |
| Molecular Formula | C₇H₂ClF₂N | [2][4] |
| Molecular Weight | 173.55 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1][5] |
| Predicted Boiling Point | 196.3 ± 35.0 °C | [5] |
| Predicted Density | 1.43 ± 0.1 g/cm³ | [5] |
| Storage Conditions | Store in a tightly sealed container in a dry, cool, and well-ventilated area away from incompatible materials such as oxidizing agents.[2][6][7] | [2][6][7] |
| GHS Hazard Statements | Based on related structures, this compound should be handled as toxic. Hazards include: Toxic if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation.[7][8] | [7][8] |
| Safety Precautions | Wear protective gloves, protective clothing, and eye/face protection.[6][7] Use only outdoors or in a well-ventilated area.[6] Wash hands and any exposed skin thoroughly after handling.[9][10] | [6][7][9][10] |
Core Reactivity and Mechanistic Rationale
The synthetic versatility of 5-Chloro-2,3-difluorobenzonitrile is dictated by the interplay of its functional groups. The strongly electron-withdrawing nitrile group activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) , which is the predominant reaction pathway for modifying the halogenated positions.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
SNAr is a two-step addition-elimination process.[11][12]
-
Addition: A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group (a halogen in this case). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[12] The negative charge is delocalized onto the electron-withdrawing nitrile group, which is crucial for stabilizing this intermediate.[11]
-
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.
A key feature of SNAr is that the first step—the nucleophilic attack—is typically the rate-determining step.[13] This explains why fluorine, despite being a weaker leaving group than chlorine in SN1/SN2 reactions, is often more reactive in SNAr. Fluorine's high electronegativity makes the attached carbon atom more electrophilic and thus more susceptible to nucleophilic attack, accelerating the slow step of the reaction.[13] The positions ortho and para to the activating nitrile group are the most reactive sites.[12]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Synthetic Protocols and Applications
The following protocols provide detailed, step-by-step methodologies for key transformations of 5-Chloro-2,3-difluorobenzonitrile.
Protocol 1: Selective Nucleophilic Aromatic Substitution with a Phenoxide
This protocol demonstrates the selective displacement of the most activated fluorine atom (at the C2 position, ortho to the nitrile) using a phenoxide nucleophile to form a diaryl ether, a common motif in pharmaceuticals and advanced materials.[14]
Rationale: The fluorine at C2 is the most electrophilic site due to the combined electron-withdrawing effects of the ortho-nitrile group and the adjacent fluorine at C3. This allows for high regioselectivity under controlled conditions. Using a strong base like potassium carbonate to generate the nucleophile in situ from a phenol is a standard and effective method.
Caption: Experimental workflow for the SNAr protocol.
Step-by-Step Methodology:
-
Reagents and Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Chloro-2,3-difluorobenzonitrile (1.0 eq), 3,4-difluorophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a ~0.5 M solution with respect to the starting benzonitrile.
-
Reaction: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-chloro-2-(3,4-difluorophenoxy)benzonitrile product.[14]
Protocol 2: Hydrolysis of the Nitrile Group to a Carboxylic Acid
The conversion of the nitrile to a carboxylic acid is a fundamental transformation that opens up a vast array of subsequent reactions (e.g., amide coupling, esterification). This can be achieved under either acidic or basic conditions.[15] A procedure analogous to the hydrolysis of a related dichlorodifluorobenzonitrile can be effectively applied.[16]
Rationale: Both methods achieve the same overall transformation but proceed via different intermediates and may have different tolerances for other functional groups. Acidic hydrolysis protonates the nitrile nitrogen, making the carbon more electrophilic for water to attack.[15] Basic hydrolysis involves direct attack by a strong nucleophile (hydroxide ion) on the nitrile carbon.[15]
| Condition | Reagents & Solvent | Temperature | Pros | Cons |
| Acidic | Concentrated H₂SO₄ or HCl in H₂O/Dioxane | Reflux (High) | Direct formation of the neutral carboxylic acid after work-up. | Harsh conditions may not be suitable for sensitive substrates. |
| Basic | NaOH or KOH in H₂O/Ethanol | Reflux (High) | Generally faster and can be run at lower temperatures. | Forms a carboxylate salt, requiring a separate acidification step.[15] |
Step-by-Step Methodology (Acidic Hydrolysis):
-
Setup: In a round-bottom flask, add 5-Chloro-2,3-difluorobenzonitrile (1.0 eq).
-
Reagent Addition: Carefully add concentrated sulfuric acid (~5-10 volumes) to the nitrile.[16]
-
Reaction: Heat the mixture with stirring to 90-100 °C for 1-2 hours. The reaction is often accompanied by the evolution of ammonia gas (as ammonium sulfate).
-
Work-up: Cool the reaction mixture in an ice bath. Very slowly and carefully, pour the cooled acid mixture onto crushed ice.
-
Isolation: The carboxylic acid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.
-
Drying: Dry the solid product under vacuum to yield 5-Chloro-2,3-difluorobenzoic acid. Recrystallization from a suitable solvent (e.g., toluene or an ethanol/water mixture) can be performed for further purification.
Protocol 3: Suzuki Cross-Coupling at the C-Cl Position
This protocol illustrates an advanced application using palladium-catalyzed Suzuki cross-coupling to form a C-C bond at the less reactive C-Cl position. This type of reaction is a cornerstone of modern drug discovery for constructing complex molecular scaffolds.
Rationale: While the C-F bonds are more susceptible to SNAr, the C-Cl bond is generally more reactive in oxidative addition to a Pd(0) catalyst, allowing for selective cross-coupling. The choice of a suitable boronic acid partner, a palladium catalyst, a base, and a solvent system is critical for success.
Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.
Step-by-Step Methodology (Representative):
-
Reagents and Setup: To a Schlenk flask, add 5-Chloro-2,3-difluorobenzonitrile (1.0 eq), a phenylboronic acid derivative (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), ~5 mol%), and a base such as potassium carbonate (2.5 eq).
-
Solvent and Degassing: Add a solvent mixture, typically toluene and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (around 90-110 °C) under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take 12-24 hours to complete.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude residue by flash column chromatography to isolate the desired biaryl product.
Representative Characterization Data
Full characterization is essential to confirm the identity and purity of synthesized compounds. Spectroscopic data for the starting material is available from suppliers and literature.[17]
| Data Type | Expected Features for 5-Chloro-2,3-difluorobenzonitrile |
| ¹H NMR | The aromatic region (δ 7.0-8.0 ppm) will show two signals, each appearing as a doublet of doublets or more complex multiplet due to coupling with the adjacent proton and fluorine atoms. |
| ¹³C NMR | Will display 7 distinct carbon signals. The nitrile carbon (C≡N) will appear around δ 115-120 ppm. The aromatic carbons will show characteristic C-F couplings (large one-bond couplings and smaller multi-bond couplings). |
| ¹⁹F NMR | Two distinct signals are expected for the two non-equivalent fluorine atoms, each showing coupling to the other fluorine and to nearby protons. |
| IR | A strong, sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretch. Strong C-F stretching bands will be present in the 1100-1300 cm⁻¹ region. |
| Mass Spec. | The mass spectrum will show a characteristic molecular ion peak (M⁺) with an isotope pattern corresponding to the presence of one chlorine atom (M⁺ and M+2 in an approximate 3:1 ratio). |
Conclusion
5-Chloro-2,3-difluorobenzonitrile is a powerful and versatile intermediate for chemical synthesis. Its distinct reactive sites can be addressed with high selectivity, enabling the construction of complex molecular architectures. Through nucleophilic aromatic substitution, nitrile group transformations, and palladium-catalyzed cross-coupling, researchers can leverage this building block to access novel compounds for applications ranging from life-saving pharmaceuticals to cutting-edge organic materials. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the effective utilization of this valuable synthetic tool.
References
-
PubChem. (n.d.). 5-Chloro-2-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
Cenmed. (n.d.). 5-Chloro-2-fluorobenzonitrile (C007B-080683). Retrieved January 5, 2026, from [Link]
- Google Patents. (1995). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Retrieved January 5, 2026, from [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved January 5, 2026, from [Link]
-
Lead Sciences. (n.d.). 5-Chloro-2,3-difluorobenzonitrile. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). 5-Chloro-2-(3,4-difluorophenoxy)benzonitrile. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
-
ResearchGate. (n.d.). Conversion of nitrile to other functional groups. Retrieved January 5, 2026, from [Link]
-
Barrow, N. S., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3467. Retrieved January 5, 2026, from [Link]
- Google Patents. (1991). EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation....
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved January 5, 2026, from [Link]
-
Global Substance Registration System. (n.d.). 5-CHLORO-2-FLUOROBENZONITRILE. Retrieved January 5, 2026, from [Link]
-
Smith, M. B. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry, 2(3), 696-721. Retrieved January 5, 2026, from [Link]
-
PubChemLite. (n.d.). 5-chloro-2-fluorobenzonitrile (C7H3ClFN). Retrieved January 5, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 2,3-Dichloro-4,5-difluorobenzamide. Retrieved January 5, 2026, from [Link]
- Google Patents. (2016). CN105523962A - Fluorobenzonitrile compound preparation method.
-
The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved January 5, 2026, from [Link]
-
Chemical Register. (n.d.). 2-Deoxy-2-fluoro-D-mannose (CAS No. 38440-79-8) Suppliers. Retrieved January 5, 2026, from [Link]
Sources
- 1. chemshuttle.com [chemshuttle.com]
- 2. 1624261-31-9|5-Chloro-2,3-difluorobenzonitrile|BLD Pharm [bldpharm.com]
- 3. 5-Chloro-2,3-difluorobenzonitrile | 1624261-31-9 [chemicalbook.com]
- 4. 5-Chloro-2,3-difluorobenzonitrile - Lead Sciences [lead-sciences.com]
- 5. 5-Chloro-2,3-difluorobenzonitrile CAS#: 1624261-31-9 [amp.chemicalbook.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 5-Chloro-2-fluorobenzonitrile | C7H3ClFN | CID 93653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. 5-Chloro-2-(3,4-difluorophenoxy)benzonitrile | C13H6ClF2NO | CID 62492581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. prepchem.com [prepchem.com]
- 17. 5-Chloro-2,3-difluorobenzonitrile(1624261-31-9) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for 5-Chloro-2,3-difluorobenzonitrile in Agrochemical Research
Prepared by: Gemini, Senior Application Scientist
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 5-Chloro-2,3-difluorobenzonitrile in the discovery and synthesis of novel agrochemicals. This document elucidates the chemical versatility of this fluorinated building block, outlines detailed protocols for its derivatization, and explores its potential in creating next-generation herbicides, fungicides, and insecticides. The causality behind experimental choices, structure-activity relationships (SAR), and self-validating protocol designs are emphasized to ensure scientific integrity and practical utility.
Introduction: The Strategic Value of Fluorinated Benzonitriles in Agrochemical Design
The incorporation of fluorine atoms into active pharmaceutical and agrochemical ingredients is a proven strategy for enhancing molecular properties. Fluorine's high electronegativity and relatively small size can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] 5-Chloro-2,3-difluorobenzonitrile is a versatile chemical intermediate, offering multiple reaction sites for the synthesis of complex molecules.[2] Its unique substitution pattern—a cyano group for conversion into various functionalities, and a specific arrangement of chloro and fluoro atoms influencing electronic properties and potential reaction pathways—makes it a valuable scaffold for combinatorial library synthesis in agrochemical research.
The benzonitrile moiety itself is a key component in a variety of pesticides.[3] The structure-activity relationships of benzonitrile derivatives indicate that the nature and position of substituents on the benzene ring are critical for their biological activity, including herbicidal, antimicrobial, and insecticidal effects.[2][4] This guide will explore the practical applications of 5-Chloro-2,3-difluorobenzonitrile as a precursor for novel agrochemicals.
Physicochemical Properties of 5-Chloro-2,3-difluorobenzonitrile
A thorough understanding of the starting material's properties is fundamental for reaction design and safety.
| Property | Value | Source |
| CAS Number | 1624261-31-9 | [5] |
| Molecular Formula | C₇H₂ClF₂N | [5] |
| Molecular Weight | 173.55 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | Approx. 120-122 °C (at reduced pressure) | [2] |
| Solubility | Moderately soluble in organic solvents (e.g., ethyl acetate, toluene); insoluble in water. | [2] |
Core Synthetic Transformations and Application Pathways
The strategic value of 5-Chloro-2,3-difluorobenzonitrile lies in the selective reactivity of its functional groups. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the halogen atoms offer sites for nucleophilic aromatic substitution (SNAr). These transformations open pathways to several classes of potent agrochemicals.
Figure 1: Key synthetic pathways originating from 5-Chloro-2,3-difluorobenzonitrile.
Application Pathway I: Synthesis of Auxin-Mimic Herbicides via Benzoic Acid Intermediate
Aryl-carboxylic acids are a well-established class of herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and plant death. The hydrolysis of the benzonitrile to a benzoic acid is a fundamental step in creating such active ingredients.
Protocol 1: Hydrolysis of 5-Chloro-2,3-difluorobenzonitrile to 5-Chloro-2,3-difluorobenzoic Acid
This protocol is adapted from established procedures for the hydrolysis of halogenated benzonitriles.[6]
-
Rationale: Concentrated sulfuric acid serves as both a reagent and a solvent, facilitating the complete hydrolysis of the nitrile group to a carboxylic acid under heating. The electron-withdrawing nature of the fluorine and chlorine atoms can influence the reaction rate.
-
Materials:
-
5-Chloro-2,3-difluorobenzonitrile
-
Sulfuric acid (75% aqueous solution)
-
Deionized water
-
Methylene chloride (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask, combine 1.0 equivalent of 5-Chloro-2,3-difluorobenzonitrile with 4.0-5.0 mL of 75% sulfuric acid per gram of nitrile.
-
Heat the mixture to 130-140 °C with stirring for approximately 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
The resulting precipitate is the crude benzoic acid. Extract the aqueous mixture three times with methylene chloride.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting solid is 5-Chloro-2,3-difluorobenzoic acid, which can be further purified by recrystallization.
-
Application Pathway II: Synthesis of Pyrazole-Containing Fungicides
Pyrazole carboxamides are a major class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the fungal mitochondrial respiratory chain.[7] The benzonitrile can be used to synthesize novel pyrazole derivatives.
Protocol 2: Synthesis of a Novel N-(cyanophenyl)-pyrazole Derivative
This protocol outlines a general approach for the nucleophilic aromatic substitution of a halogen atom on the benzonitrile ring with a pyrazole nucleophile. The reactivity of the halogens will depend on the specific reaction conditions and the electronic activation provided by the other substituents.
-
Rationale: In this proposed synthesis, the pyrazole nitrogen acts as a nucleophile, displacing one of the halogen atoms on the benzonitrile ring. A strong base is used to deprotonate the pyrazole, increasing its nucleophilicity. The choice of solvent and temperature is critical to control selectivity and yield.
-
Materials:
-
5-Chloro-2,3-difluorobenzonitrile
-
3-(trifluoromethyl)-1H-pyrazole (or other substituted pyrazole)
-
Potassium carbonate (or a stronger base like sodium hydride)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
To a solution of the substituted pyrazole (1.1 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
-
Add 5-Chloro-2,3-difluorobenzonitrile (1.0 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target N-aryl pyrazole derivative.
-
Figure 2: Workflow for the synthesis of a potential SDHI fungicide.
Structure-Activity Relationship (SAR) Insights
The biological activity of agrochemicals derived from 5-Chloro-2,3-difluorobenzonitrile will be heavily influenced by its substitution pattern.
-
Herbicidal Activity: For auxin-mimic herbicides, the presence of electron-withdrawing groups like chlorine and fluorine on the aromatic ring is often associated with potent activity.[4] The specific substitution pattern of the resulting benzoic acid will determine its fit within the target plant's auxin receptors.
-
Fungicidal/Insecticidal Activity: In classes like SDHI fungicides or other pesticides targeting specific enzymes, the fluorinated phenyl ring acts as a key binding element. The difluoro-substitution pattern can enhance binding affinity and improve metabolic stability, potentially leading to longer-lasting effects in the field.[1] For instance, in many insecticidal compounds, halogen substitutions on the aromatic ring are crucial for enhancing the insecticidal effect.
Conclusion
5-Chloro-2,3-difluorobenzonitrile is a highly valuable and versatile building block for agrochemical research. Its distinct functional groups—a modifiable cyano moiety and a strategically halogenated aromatic ring—provide a robust platform for the synthesis of diverse molecular scaffolds. The protocols and pathways detailed in this guide offer a foundational framework for researchers to explore the synthesis of novel herbicides, fungicides, and insecticides with potentially enhanced efficacy and favorable physicochemical properties. The principles of rational design, grounded in an understanding of structure-activity relationships, should guide the creative derivatization of this promising intermediate.
References
- 1. US5187295A - Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile - Google Patents [patents.google.com]
- 2. Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. EP0497239A1 - 2-Chloro-4,5-difluorobenzonitrile and process for preparation thereof - Google Patents [patents.google.com]
- 6. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Application Note & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 5-Chloro-2,3-difluorobenzonitrile
Introduction: The Strategic Value of Fluorinated Building Blocks
In the landscape of modern medicinal chemistry, heterocyclic compounds are foundational pillars, forming the core of countless therapeutic agents.[1][2] The strategic introduction of fluorine atoms into these scaffolds can profoundly enhance pharmacological properties, including metabolic stability, membrane permeability, and binding affinity.[3][4] 5-Chloro-2,3-difluorobenzonitrile has emerged as a preeminent starting material for the synthesis of novel fluorinated heterocycles. Its utility stems from a unique combination of reactive sites: a versatile nitrile group and an electron-deficient aromatic ring, which is highly activated towards nucleophilic aromatic substitution (SNAr) by the cumulative electron-withdrawing effects of the ortho/meta fluorine atoms and the cyano group.[5][6]
This guide provides an in-depth exploration of synthetic strategies to leverage the reactivity of 5-Chloro-2,3-difluorobenzonitrile, offering detailed protocols for the construction of medicinally relevant heterocyclic systems, including benzimidazoles and quinazolines. The methodologies are presented with a focus on the underlying chemical principles, empowering researchers to adapt and innovate upon these core reactions.
Core Synthetic Strategy I: Nucleophilic Aromatic Substitution (SNAr) and Annulation for Benzimidazole Synthesis
The primary mode of reactivity for this substrate is SNAr, where the electron-deficient ring is readily attacked by nucleophiles. The fluorine atoms, particularly the one ortho to the nitrile group, are excellent leaving groups. By employing a binucleophilic reagent, such as an ortho-phenylenediamine, a sequential SNAr and cyclization (annulation) cascade can be initiated to construct fused heterocyclic systems in a highly efficient manner.
Causality of Experimental Design: The synthesis of benzimidazoles via this route relies on an initial intermolecular SNAr reaction, followed by an intramolecular cyclization. A polar aprotic solvent like DMSO is selected for its ability to dissolve the reactants and stabilize the charged Meisenheimer complex, which is the key intermediate in an SNAr reaction.[5] A mild base such as potassium carbonate is sufficient to deprotonate the nucleophile without causing unwanted side reactions.
Experimental Protocol 1: Synthesis of 6-Chloro-7-fluoro-1H-benzo[d]imidazol-5-carbonitrile Derivatives
This protocol details the reaction of 5-Chloro-2,3-difluorobenzonitrile with a substituted 1,2-diaminobenzene to yield a novel benzimidazole derivative.
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask, add 5-Chloro-2,3-difluorobenzonitrile (1.0 eq), the desired 1,2-diaminobenzene derivative (1.1 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Add anhydrous Dimethyl Sulfoxide (DMSO) (0.2 M concentration relative to the limiting reagent).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to 120 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water (10 volumes).
-
A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with deionized water.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure benzimidazole derivative.
Data Presentation: Benzimidazole Synthesis
| Parameter | Condition / Reagent | Rationale |
| Starting Material | 5-Chloro-2,3-difluorobenzonitrile | Activated aromatic ring for SNAr. |
| Nucleophile | 1,2-Diaminobenzene | Provides two nucleophilic sites for substitution and cyclization. |
| Solvent | DMSO | Polar aprotic, stabilizes SNAr intermediate. |
| Base | K₂CO₃ | Mild base to facilitate nucleophilic attack. |
| Temperature | 120 °C | Provides sufficient energy for both SNAr and cyclization steps. |
| Typical Yield | 65-85% | Dependent on the specific diamine used. |
Workflow Visualization: Benzimidazole Synthesis
Caption: Workflow for Benzimidazole Synthesis.
Core Synthetic Strategy II: Condensation and Cyclization for Quinazoline Synthesis
The nitrile functionality offers a distinct reactive handle for building heterocyclic rings. A powerful strategy for synthesizing substituted quinazolines involves the reaction of a 2-halobenzonitrile with a nitrogen-containing three-atom component, such as guanidine. This approach constructs the pyrimidine portion of the quinazoline core.
Causality of Experimental Design: This reaction is a condensation-cyclization process. Guanidine, a strong nucleophile, attacks the electrophilic carbon of the nitrile group. The subsequent intramolecular cyclization proceeds via nucleophilic attack of a guanidine nitrogen onto the carbon bearing a fluorine atom, displacing it to form the stable quinazoline ring.[4] A high-boiling point solvent like 2-ethoxyethanol is often used to achieve the necessary reaction temperatures.
Experimental Protocol 2: Synthesis of 5-Chloro-6,7-difluoro-quinazoline-2,4-diamine
This protocol outlines the direct synthesis of a 2,4-diaminoquinazoline derivative, a privileged scaffold in drug development, from the title compound.
Step-by-Step Methodology:
-
In a pressure-rated reaction vessel, combine 5-Chloro-2,3-difluorobenzonitrile (1.0 eq) and guanidine carbonate (1.5 eq).
-
Add 2-ethoxyethanol as the solvent (0.3 M concentration).
-
Seal the vessel and heat the mixture to 130-140 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, a precipitate is typically observed.
-
Dilute the reaction mixture with water (5 volumes) to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with water and then a small amount of cold ethanol.
-
Dry the product under high vacuum to yield the 2,4-diaminoquinazoline derivative. The product is often of high purity, but can be recrystallized if necessary.
Data Presentation: Quinazoline Synthesis
| Parameter | Condition / Reagent | Rationale |
| Starting Material | 5-Chloro-2,3-difluorobenzonitrile | Nitrile and ortho-fluorine are key reactive sites. |
| Reagent | Guanidine Carbonate | Provides the N-C-N unit for the pyrimidine ring. |
| Solvent | 2-Ethoxyethanol | High-boiling solvent allows for required reaction temperature. |
| Temperature | 130-140 °C | Drives the condensation and subsequent cyclization. |
| Typical Yield | 70-90% | Generally a high-yielding reaction. |
Workflow Visualization: Quinazoline Synthesis
Caption: Workflow for Quinazoline Synthesis.
Conclusion and Future Directions
5-Chloro-2,3-difluorobenzonitrile is a powerful and versatile platform for the synthesis of diverse, medicinally relevant heterocyclic compounds. The protocols detailed herein for the construction of benzimidazoles and quinazolines showcase two of the primary reaction manifolds available: SNAr-annulation and condensation-cyclization. By modulating the nucleophile or reaction partner, a vast chemical space of novel structures becomes accessible. Further exploration could involve cycloaddition reactions with the nitrile group to form tetrazoles or triazoles,[7] or transformation of the nitrile into other functional groups to enable alternative cyclization strategies.[5] These robust and scalable synthetic routes provide a solid foundation for drug discovery programs and the development of next-generation therapeutics.
References
- National Center for Biotechnology Information. (n.d.). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. National Institutes of Health.
- Serbian Chemical Society. (n.d.). Synthesis and biological evaluation of 5-substituted derivatives of benzimidazole.
- Pharmaffiliates. (n.d.). The Chemistry of 2,3-Difluorobenzonitrile: Synthesis and Reactivity Explained.
- SciSpace. (n.d.). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.
- Bentham Science. (2020, November 27). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.
- National Center for Biotechnology Information. (2013, June 3). Quinazoline derivatives: synthesis and bioactivities. PubMed Central.
- Google Patents. (n.d.). Process for preparing 2-chloro-benzimidazole derivatives.
- ResearchGate. (n.d.). Synthetic route for the synthesis of quinazoline derivatives (7–27).
- SpringerLink. (n.d.). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation.
- Der Pharma Chemica. (n.d.). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal.
- Iraqi Journal of Pharmaceutical Sciences. (n.d.). Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties.
- Neliti. (2022, April 18). Synthesis of heterocyclic compounds and their utilities in the field biological science.
- National Center for Biotechnology Information. (n.d.). Heterocycles in Medicinal Chemistry. PubMed Central.
- University of California, Irvine. (n.d.). The [3+2] Cycloaddition Reaction.
- Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds.
- National Center for Biotechnology Information. (n.d.). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
- National Institute of Standards and Technology. (n.d.). Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1.
- ResearchGate. (n.d.). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
- MDPI. (n.d.). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy.
- Heterocyclic Letters. (2023). Synthesis of Benzimidazole Derivatives Under Phase Transfer Catalysis Conditions.
Sources
- 1. media.neliti.com [media.neliti.com]
- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Experimental guide for the functionalization of 5-Chloro-2,3-difluorobenzonitrile
An Experimental Guide to the Strategic Functionalization of 5-Chloro-2,3-difluorobenzonitrile
Abstract
This comprehensive guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecules. We delve into the functionalization of 5-Chloro-2,3-difluorobenzonitrile, a versatile and highly valuable building block in modern chemical synthesis. The strategic placement of its chloro, fluoro, and nitrile functionalities imparts unique reactivity, making it a sought-after intermediate for pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document provides not just protocols, but the underlying chemical logic, enabling users to adapt and optimize these methods for their specific synthetic challenges.
Introduction: The Strategic Value of 5-Chloro-2,3-difluorobenzonitrile
5-Chloro-2,3-difluorobenzonitrile is more than just another halogenated aromatic. Its structure is a carefully orchestrated arrangement of functional groups that offer distinct and orthogonal reactivity.
-
The Cyano Group (-CN): A powerful electron-withdrawing group (EWG), the nitrile activates the entire aromatic ring towards nucleophilic attack.[3] It also serves as a versatile synthetic handle, readily convertible to amines, carboxylic acids, or tetrazoles.[4]
-
The Fluorine Atoms (-F): As the most electronegative element, fluorine further enhances the electron-deficient nature of the ring, significantly increasing its susceptibility to Nucleophilic Aromatic Substitution (SNAr).[5][6] The presence of fluorine can also bestow desirable pharmacokinetic properties, such as improved metabolic stability and bioavailability, in the final drug candidates.[7]
-
The Chlorine Atom (-Cl): While also an EWG, the C-Cl bond is the primary site for transformations via transition-metal catalysis, most notably palladium-catalyzed cross-coupling reactions.[8][9] Its lower reactivity compared to aryl bromides or iodides long presented a challenge, but modern catalyst systems have made aryl chlorides cost-effective and attractive substrates.[9][10]
This guide will focus on three cornerstone transformations that leverage this unique electronic landscape:
-
Nucleophilic Aromatic Substitution (SNAr) for C-O, C-N, and C-S bond formation.
-
Suzuki-Miyaura Coupling for C-C bond formation.
-
Buchwald-Hartwig Amination for C-N bond formation.
Nucleophilic Aromatic Substitution (SNAr): Leveraging Ring Activation
The SNAr reaction is a powerful method for introducing heteroatom nucleophiles onto the electron-deficient benzonitrile core. The combined electron-withdrawing effects of the nitrile and fluorine substituents create a highly electrophilic aromatic ring, facilitating the attack of a nucleophile.[6][11] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11]
Expert Insights: Regioselectivity
While the chlorine is the primary site for cross-coupling, the fluorine atoms, particularly the one at the C2 position (ortho to the nitrile), are highly activated and can act as leaving groups in SNAr reactions.[6][12] The choice of solvent and nucleophile can influence the regioselectivity. For many strong nucleophiles like alkoxides or thiolates, displacement of the C2-fluorine is often favored.
Protocol 2.1: SNAr with a Phenolic Nucleophile
This protocol details the reaction with 4-methoxyphenol as a representative oxygen nucleophile.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.2 eq, 1.2 mmol, 149 mg).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Base Addition: Add anhydrous, polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (0.2 M, 5 mL). Add a strong base such as potassium carbonate (K₂CO₃) (2.0 eq, 2.0 mmol, 276 mg) or sodium hydride (NaH) (1.5 eq, 1.5 mmol, 60 mg of 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Substrate Addition: Once the phenoxide has formed (stir for 20-30 minutes), add 5-Chloro-2,3-difluorobenzonitrile (1.0 eq, 1.0 mmol, 175.5 mg) dissolved in a minimal amount of the reaction solvent.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.
-
Workup: After completion, cool the reaction to room temperature and carefully quench with water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired ether product.
| Parameter | Recommended | Rationale & Field Notes |
| Nucleophile | Alcohols, Phenols, Thiols, Amines | Stronger nucleophiles react faster. Ensure complete deprotonation of alcohols/phenols before adding the substrate. |
| Base | K₂CO₃, Cs₂CO₃, NaH, KHMDS | NaH provides an irreversible deprotonation and can lead to faster reactions but requires careful handling. K₂CO₃ is a milder, safer alternative. |
| Solvent | DMF, DMSO, NMP, Acetonitrile | Polar aprotic solvents are essential to solvate the cation of the base and leave the nucleophile "naked" and highly reactive. |
| Temperature | 60 - 120 °C | Higher temperatures accelerate the reaction but may lead to side products. Start at a moderate temperature (e.g., 80 °C) and adjust as needed. |
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for creating C(sp²)-C(sp²) bonds.[13] While aryl chlorides are less reactive than bromides or iodides, the development of highly active catalyst systems has made them excellent substrates.[8][14] The key to success lies in using a palladium(0) source combined with a bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligand. These ligands facilitate the challenging oxidative addition step of the C-Cl bond to the palladium center.[9]
Protocol 3.1: Coupling with Phenylboronic Acid
This protocol provides a general starting point for the Suzuki coupling of 5-Chloro-2,3-difluorobenzonitrile.
Step-by-Step Methodology:
-
Glovebox/Schlenk Line Setup: Due to the air-sensitivity of the catalyst and ligands, this reaction should be set up under an inert atmosphere (nitrogen or argon).
-
Reagent Loading: In a dry Schlenk flask or vial inside a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3.0 mol%), and the base (e.g., K₃PO₄, 2.0 eq, 2.0 mmol, 424 mg).
-
Add Reactants: Add 5-Chloro-2,3-difluorobenzonitrile (1.0 eq, 1.0 mmol, 175.5 mg) and the boronic acid or ester (e.g., Phenylboronic acid, 1.2 eq, 1.2 mmol, 146 mg).
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an apolar solvent and water, such as Toluene/H₂O (4:1, 5 mL) or Dioxane/H₂O.
-
Reaction: Seal the vessel, remove it from the glovebox, and heat the mixture with vigorous stirring. A typical temperature is 100-110 °C. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.
| Parameter | Recommended | Rationale & Field Notes |
| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂ | These are common, air-stable Pd(II) and Pd(0) sources that are reduced in situ to the active Pd(0) catalyst. |
| Ligand | XPhos, SPhos, RuPhos, JohnPhos | Bulky, electron-rich biaryl phosphine ligands are critical.[14] They promote the difficult oxidative addition of the C-Cl bond and stabilize the Pd(0) species. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The base is crucial for activating the boronic acid in the transmetalation step.[15] K₃PO₄ is a reliable choice for many systems. |
| Solvent | Toluene, Dioxane, THF (often with H₂O) | The choice of solvent can significantly impact reaction rate and yield. Anhydrous conditions can also be used, often with a fluoride source like CsF. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the preeminent method for forming C-N bonds from aryl halides.[16][17] Like the Suzuki coupling, its application to aryl chlorides requires a highly active palladium catalyst system. The catalytic cycle is similar, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[16]
Protocol 4.1: Amination with Morpholine
This protocol describes the C-N coupling with a common secondary amine, morpholine.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: As with the Suzuki coupling, this procedure must be performed under an inert atmosphere.
-
Reagent Loading: To a Schlenk tube or glovebox vial, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 eq, 1.4 mmol, 135 mg).
-
Add Reactants: Add 5-Chloro-2,3-difluorobenzonitrile (1.0 eq, 1.0 mmol, 175.5 mg).
-
Solvent and Amine Addition: Add a degassed, anhydrous solvent such as Toluene or Dioxane (0.2 M, 5 mL). Finally, add the amine (e.g., Morpholine, 1.2 eq, 1.2 mmol, 105 µL) via syringe.
-
Reaction: Seal the vessel and heat to 90-110 °C with vigorous stirring. Monitor the reaction's progress.
-
Workup: After completion (typically 6-18 hours), cool to room temperature. Pass the reaction mixture through a short plug of Celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to obtain the desired arylamine.[18]
| Parameter | Recommended | Rationale & Field Notes |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalysts like [Pd(IPr*)(cin)Cl] can also be highly effective for challenging aryl chlorides.[19] |
| Ligand | RuPhos, XPhos, BrettPhos | Similar to Suzuki, bulky, electron-rich phosphine ligands are required to facilitate the C-Cl bond activation. |
| Base | NaOt-Bu, LiHMDS, K₃PO₄ | A strong, sterically hindered base is crucial.[18] It deprotonates the amine-palladium complex to form the key amido intermediate without competing as a nucleophile. |
| Solvent | Toluene, Dioxane, CPME | Anhydrous, non-protic solvents are required to prevent quenching of the strong base. |
Safety and Handling
-
Reagents: 5-Chloro-2,3-difluorobenzonitrile should be handled with care, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) before use.
-
Catalysts and Ligands: Palladium catalysts can be toxic and should be handled in a well-ventilated fume hood. Many phosphine ligands are air-sensitive and may be pyrophoric; they must be handled under an inert atmosphere.
-
Bases: Strong bases like sodium tert-butoxide (NaOt-Bu) and sodium hydride (NaH) are corrosive and moisture-sensitive. They must be handled under anhydrous conditions. NaH reacts violently with water to produce flammable hydrogen gas.
Conclusion
5-Chloro-2,3-difluorobenzonitrile is a powerful synthetic intermediate whose reactivity can be precisely controlled. By understanding the electronic properties of the molecule, researchers can selectively target different positions using either nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide serve as a robust starting point for the synthesis of novel and complex molecular architectures, empowering innovation in drug discovery and materials science.
References
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Available from: [Link]
-
Biffis, A., et al. (2018). Palladium-catalyzed cross-coupling of aryl chlorides: A critical literature overview. Journal of Organometallic Chemistry, 868, 59-80. Available from: [Link]
-
Sparrow Chemical. (n.d.). Fluorobenzonitrile Series. Available from: [Link]
-
Lachaize, S., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics, 42(15), 1855–1864. Available from: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie, 114(22), 4350-4386. Available from: [Link]
-
Semantic Scholar. (n.d.). Palladium-catalyzed coupling reactions of aryl chlorides. Available from: [Link]
-
Lachaize, S., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics, 42(15), 1855–1864. Available from: [Link]
-
Sahoo, A. K., et al. (2013). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides with Arylsilatranes. Synthetic Communications, 43(10), 1381-1389. Available from: [Link]
-
UTRGV ScholarWorks. (2021). Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles with [Ni(dmpe)] and Dft Benchmarking. Available from: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Potential of Difluorobenzonitrile Intermediates. Available from: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
-
ResearchGate. (n.d.). 1.2.3 The Buchwald–Hartwig Reaction. Available from: [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available from: [Link]
-
Wölfling, J., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 77(10), 999-1006. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. Available from: [Link]
-
Shaoxing Kaibang New Material Technology Co.Ltd. (n.d.). Buy Fluorobenzonitrile. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3,5-Difluorobenzonitrile in Pharmaceutical Intermediate Synthesis. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Barrow, J. C., et al. (2018). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2018(4), M1013. Available from: [Link]
-
ResearchGate. (2015). An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. Journal of Chemical Research, 39(6), 326-327. Available from: [Link]
- Google Patents. (n.d.). JPH06239810A - Method for producing 3,5-difluoroaniline.
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]
-
Semantic Scholar. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Available from: [Link]
-
PubChem. (n.d.). 5-Chloro-2-fluorobenzonitrile. Available from: [Link]
-
PubChem. (n.d.). 5-Chloro-2-(3,4-difluorophenoxy)benzonitrile. Available from: [Link]
-
National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Available from: [Link]
Sources
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. kaibangchem.com [kaibangchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. nbinno.com [nbinno.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Palladium-catalyzed coupling reactions of aryl chlorides. | Semantic Scholar [semanticscholar.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. nbinno.com [nbinno.com]
- 14. tandfonline.com [tandfonline.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 5-Chloro-2,3-difluorobenzonitrile and its Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction
5-Chloro-2,3-difluorobenzonitrile and its derivatives are pivotal building blocks in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. The unique substitution pattern of the benzene ring, featuring both chloro and fluoro groups, imparts distinct electronic properties and metabolic stability to the final products. This guide provides a comprehensive overview of the large-scale synthesis, purification, and derivatization of 5-Chloro-2,3-difluorobenzonitrile, grounded in established chemical principles and scalable industrial practices.
The synthetic strategy outlined herein focuses on the robust and widely utilized Sandmeyer reaction for the introduction of the nitrile functionality. Subsequently, protocols for the hydrolysis of the nitrile to a carboxylic acid and its reduction to a benzylamine are detailed, expanding the synthetic utility of the core molecule. Emphasis is placed on process safety, particularly the handling of cyanide reagents, and on analytical quality control to ensure the purity and identity of the synthesized compounds.
PART 1: Large-Scale Synthesis of 5-Chloro-2,3-difluorobenzonitrile
The most industrially viable and scalable route to 5-Chloro-2,3-difluorobenzonitrile is through the Sandmeyer reaction, starting from the corresponding aniline, 5-Chloro-2,3-difluoroaniline. This multi-step process involves the diazotization of the aniline followed by a copper-catalyzed cyanation.
Synthesis of the Precursor: 5-Chloro-2,3-difluoroaniline
The synthesis of 5-Chloro-2,3-difluoroaniline can be achieved through a multi-step sequence starting from commercially available 1,2-difluorobenzene. The process involves nitration, followed by chlorination, and finally, reduction of the nitro group.
Experimental Protocol: Synthesis of 5-Chloro-2,3-difluoroaniline
-
Nitration of 1,2-difluorobenzene: In a suitable reactor, carefully add 1,2-difluorobenzene to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature (typically 0-10 °C) to yield 1,2-difluoro-3-nitrobenzene.
-
Chlorination: The resulting 1,2-difluoro-3-nitrobenzene is then chlorinated using a suitable chlorinating agent, such as chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃), to introduce the chlorine atom at the 5-position, yielding 5-chloro-2,3-difluoro-1-nitrobenzene.
-
Reduction: The nitro group of 5-chloro-2,3-difluoro-1-nitrobenzene is then reduced to an amine. A common industrial method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1]
Sandmeyer Cyanation of 5-Chloro-2,3-difluoroaniline
The Sandmeyer reaction provides an efficient method for converting the amino group of 5-Chloro-2,3-difluoroaniline into a nitrile group.[2][3]
Reaction Mechanism: The reaction proceeds via the formation of a diazonium salt from the aniline, which then reacts with a copper(I) cyanide complex to yield the desired benzonitrile.[2]
Experimental Protocol: Large-Scale Synthesis of 5-Chloro-2,3-difluorobenzonitrile
-
Diazotization:
-
In a jacketed glass reactor, prepare a solution of 5-Chloro-2,3-difluoroaniline in aqueous hydrochloric acid.
-
Cool the solution to 0-5 °C with constant stirring.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.
-
-
Cyanation:
-
In a separate reactor, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Carefully and slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Vigorous nitrogen evolution will occur. The temperature should be carefully controlled.
-
After the addition is complete, the reaction mixture is gradually warmed to room temperature and then heated to ensure complete reaction.
-
-
Work-up and Isolation:
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude 5-Chloro-2,3-difluorobenzonitrile.
-
Caption: Synthesis workflow for 5-Chloro-2,3-difluorobenzonitrile.
PART 2: Purification of 5-Chloro-2,3-difluorobenzonitrile
Purification of the crude product is crucial to meet the stringent purity requirements for pharmaceutical and agrochemical applications. A combination of fractional vacuum distillation and recrystallization is typically employed.
Fractional Vacuum Distillation
Fractional distillation under reduced pressure is an effective method for separating the target compound from non-volatile impurities and other closely boiling side products.[4]
Protocol:
-
Set up a fractional distillation apparatus equipped with a vacuum pump and a Vigreux or packed column.
-
Charge the crude 5-Chloro-2,3-difluorobenzonitrile into the distillation flask.
-
Gradually reduce the pressure and heat the flask.
-
Collect the fraction that distills at the expected boiling point of 5-Chloro-2,3-difluorobenzonitrile under the applied vacuum. The boiling point will be significantly lower than at atmospheric pressure.
Recrystallization
Recrystallization is used to further purify the distilled product, removing any remaining impurities.[5][6] The choice of solvent is critical for achieving high purity and yield.
Solvent Selection: A suitable solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Common solvent systems for halogenated aromatic compounds include:
-
Single Solvents: Ethanol, methanol, isopropanol, hexane, toluene.[7][8]
-
Mixed Solvents: Ethanol/water, Toluene/hexane, Dichloromethane/hexane.[8]
Protocol:
-
Dissolve the distilled 5-Chloro-2,3-difluorobenzonitrile in a minimal amount of the chosen hot recrystallization solvent.
-
If colored impurities are present, treat the hot solution with activated charcoal and filter through a pad of celite.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
| Purification Method | Advantages | Disadvantages |
| Fractional Vacuum Distillation | Effective for removing non-volatile impurities; Scalable. | Requires specialized equipment; Potential for thermal degradation if not controlled. |
| Recrystallization | High purity can be achieved; Removes impurities with similar boiling points. | Solvent selection can be challenging; Product loss in the mother liquor. |
PART 3: Synthesis of 5-Chloro-2,3-difluorobenzonitrile Derivatives
The nitrile group of 5-Chloro-2,3-difluorobenzonitrile is a versatile functional handle that can be readily converted into other important functional groups, such as a carboxylic acid or a benzylamine.
Hydrolysis to 5-Chloro-2,3-difluorobenzoic Acid
The nitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions with the halogen substituents.
Experimental Protocol:
-
In a round-bottom flask, suspend 5-Chloro-2,3-difluorobenzonitrile in a mixture of concentrated sulfuric acid and water.
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture and pour it onto ice.
-
The precipitated 5-Chloro-2,3-difluorobenzoic acid is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).
Reduction to 5-Chloro-2,3-difluorobenzylamine
The nitrile group can be reduced to a primary amine using various reducing agents. Catalytic hydrogenation is a clean and scalable method.[9][10]
Experimental Protocol:
-
In a high-pressure reactor, dissolve 5-Chloro-2,3-difluorobenzonitrile in a suitable solvent (e.g., ethanol or methanol) containing a catalyst such as Raney Nickel or Palladium on Carbon.
-
Pressurize the reactor with hydrogen gas.
-
Heat the reaction mixture with vigorous stirring until the hydrogen uptake ceases.
-
Cool the reactor, vent the hydrogen, and filter off the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude 5-Chloro-2,3-difluorobenzylamine.
-
The product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
Caption: Derivatization of 5-Chloro-2,3-difluorobenzonitrile.
PART 4: Analytical Quality Control
Rigorous analytical testing is essential to confirm the identity and purity of the synthesized compounds. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the final products and for monitoring the progress of reactions. A reverse-phase method is typically used for these types of compounds.[11][12][13]
-
Column: C18 or a fluorinated stationary phase for enhanced selectivity.[12]
-
Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., trifluoroacetic acid or formic acid) to improve peak shape.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm or 254 nm).[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to confirm the molecular weight of the compounds and to identify any volatile impurities.[14][15][16]
-
Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used for the analysis of halogenated aromatic compounds.
-
Ionization: Electron impact (EI) ionization is commonly used.
-
Analysis: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of the synthesized compounds. ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired. The ¹⁹F NMR will be particularly informative for confirming the fluorine substitution pattern. Spectral data for 5-Chloro-2,3-difluorobenzonitrile is available for comparison.[17][18]
PART 5: Safety Precautions for Handling Cyanides
The synthesis of 5-Chloro-2,3-difluorobenzonitrile involves the use of highly toxic cyanide compounds. Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, a face shield, and chemical-resistant gloves (double gloving is recommended).[19]
-
Ventilation: All manipulations involving cyanides must be performed in a well-ventilated chemical fume hood.[19]
-
Incompatible Materials: Keep cyanides away from acids, as this will generate highly toxic hydrogen cyanide gas. Store separately from oxidizing agents.
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of as hazardous waste according to institutional and regulatory guidelines. A common quenching procedure involves treatment with an oxidizing agent like sodium hypochlorite under basic conditions.
-
Emergency Procedures: Ensure that a cyanide antidote kit is readily available and that personnel are trained in its use. In case of exposure, immediately remove the affected person from the contaminated area, remove contaminated clothing, and seek immediate medical attention.
References
-
Sandmeyer reaction. In: Wikipedia. Accessed January 5, 2026. [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. J. Iran. Chem. Soc.18 , 2767–2817 (2021). [Link]
-
Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries. TSM TheSafetyMaster Private Limited. Published March 19, 2024. [Link]
-
Nielsen MA, Nielsen MK, Pittelkow T. Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Org. Process Res. Dev. 2004;8(6):1059-1064. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
Behera D, Schulte T, Altun A, Neese F, Ritter T. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Org. Lett. 2025;27(32):8921-8926. [Link]
-
Recrystallization. University of California, Los Angeles Chemistry. [Link]
- Process for the preparation and the isolation of aromatic nitriles.
-
Go-to recrystallization solvent mixtures. Reddit. r/Chempros. Published February 19, 2023. [Link]
- Process for the preparation of fluorobenzyl derivatives.
- 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
-
Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environ Sci Pollut Res Int.22 (24):19565-75 (2015). [Link]
-
Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. Synlett25 (10):1421-1424 (2014). [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Published July 8, 2022. [Link]
- Process for producing 3,5-difluoroaniline.
-
Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Agilent. Published November 9, 2022. [Link]
- Process for producing 3,5-difluoroaniline and derivative thereof.
-
Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. In: Advanced Techniques in Gas Chromatography-Mass Spectrometry (GC-MS-MS and GC-TOF-MS) for environmental chemistry. 2013:373-401. [Link]
- Method for producing 3,5-difluoroaniline.
- Preparation method of 5-chloro-2,3-difluoropyridine.
-
Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Anal. Chem.42 (14):1688-1694 (1970). [Link]
- Process for synthesizing 2,3-difluoroaniline.
-
Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment. Int. J. Environ. Res. Public Health19 (19):12579 (2022). [Link]
-
HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International18 (11): (2005). [Link]
-
Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Org. Lett.26 (32):5951-5955 (2024). [Link]
-
3.3C: Determining Which Solvent to Use. In: Chemistry LibreTexts. Published April 7, 2022. [Link]
-
On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. J. Chem. Res., Synopses (10):670-671 (1998). [Link]
-
HPLC Methods for analysis of Benzonitrile. HELIX Chromatography. [Link]
- 2,4-two chloro-5-fluorobenzoic acids synthetic.
- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
- Process for preparing chloro-difluorobenzene.
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. J. Chem. Res.42 (1):44-47 (2018). [Link]
- PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES.
- Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine.
-
HPLC determination of perfluorinated carboxylic acids with fluorescence detection. J. Sep. Sci.33 (15):2332-8 (2010). [Link]
-
5-Chloro-2-(3,4-difluorophenoxy)benzonitrile. PubChem. [Link]
-
Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior. Molecules26 (11):3338 (2021). [Link]
- Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile.
- Fluorobenzonitrile compound preparation method.
Sources
- 1. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 5. Catalytic Cyanation of C–N Bonds with CO2/NH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 10. CN108752217B - Synthesis method of dolutegravir key intermediate 2, 4-difluorobenzylamine - Google Patents [patents.google.com]
- 11. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 5-Chloro-2,3-difluorobenzonitrile(1624261-31-9) 1H NMR [m.chemicalbook.com]
- 18. 2,6-Difluorobenzonitrile(1897-52-5) 1H NMR spectrum [chemicalbook.com]
- 19. US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents [patents.google.com]
Application Notes & Protocols: 5-Chloro-2,3-difluorobenzonitrile as a Versatile Building Block for Advanced Functional Materials
Abstract
This guide provides an in-depth technical overview of 5-Chloro-2,3-difluorobenzonitrile, a highly functionalized aromatic building block critical to the advancement of new functional materials. Due to its unique electronic properties and multiple reactive sites, this compound serves as a strategic precursor in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). We will explore the physicochemical properties, strategic importance in molecular design, and provide detailed, field-proven protocols for its application in synthesizing next-generation organic electronics. This document is intended for researchers, chemists, and materials scientists engaged in the development of novel functional materials.
Introduction: The Strategic Value of a Multifunctional Precursor
In the rational design of functional organic materials, the starting synthons dictate the ultimate properties of the target molecule. 5-Chloro-2,3-difluorobenzonitrile (CAS: 1624261-31-9) has emerged as a key intermediate due to the strategic placement of its functional groups. The electron-withdrawing nature of the nitrile and fluorine substituents significantly influences the electronic landscape of the aromatic ring, making it a powerful component for tuning the energy levels (HOMO/LUMO) of organic semiconductors.
The molecule possesses three distinct and orthogonally reactive sites:
-
Two Fluorine Atoms: Positioned at the 2- and 3-positions, they strongly activate the ring for Nucleophilic Aromatic Substitution (SNAr) reactions.[1] This allows for the facile introduction of a wide range of functional groups, such as aryl ethers or amines.
-
One Chlorine Atom: Located at the 5-position, it provides a selective handle for palladium-catalyzed cross-coupling reactions, like Suzuki or Buchwald-Hartwig couplings, enabling the extension of the conjugated system.[2][3]
-
A Cyano Group: This powerful electron-withdrawing group not only modulates the electronic properties but also serves as a versatile synthetic handle for conversion into other functional groups, such as amines or carboxylic acids.
This trifecta of reactivity allows for a modular and predictable approach to synthesizing complex molecules with tailored optoelectronic properties, making it an invaluable tool for researchers.
Physicochemical Properties & Safety Data
Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of the researcher.
| Property | Value | Reference |
| CAS Number | 1624261-31-9 | |
| Molecular Formula | C₇H₂ClF₂N | |
| Molecular Weight | 173.55 g/mol | |
| Appearance | Colorless to pale yellow liquid | , |
| Boiling Point | 196.3 ± 35.0 °C (Predicted) | |
| Density | 1.43 ± 0.1 g/cm³ (Predicted) | |
| Solubility | Soluble in ethyl acetate, toluene; Insoluble in water | |
| Storage | Store at room temperature in a dry, tightly sealed container | , |
Safety & Handling:
-
Always handle 5-Chloro-2,3-difluorobenzonitrile in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation, ingestion, and skin contact.
-
Refer to the material safety data sheet (MSDS) for comprehensive safety information before use.
Caption: Molecular structure and key reactive sites of 5-Chloro-2,3-difluorobenzonitrile.
Application in Organic Light-Emitting Diodes (OLEDs)
The development of high-efficiency and stable OLEDs relies heavily on materials with tailored electronic properties. Benzonitrile-based molecules are frequently used as acceptor units in Thermally Activated Delayed Fluorescence (TADF) emitters or as building blocks for host and electron-transport materials.[4][5] The incorporation of 5-Chloro-2,3-difluorobenzonitrile allows for precise tuning of the material's LUMO level, enhancing electron injection and transport, while the fluorine atoms can improve thermal and operational stability.
Protocol 3.1: Synthesis of a Biaryl Emitter Precursor via Suzuki-Miyaura Coupling
This protocol details a representative Suzuki-Miyaura cross-coupling reaction. The causality for this choice is the selective reactivity of the C-Cl bond over the C-F bonds under standard palladium catalysis, allowing for the targeted construction of a biaryl system—a common core in many OLED materials.[2][3][6]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling reaction scheme.
Step-by-Step Protocol:
-
Reagent Preparation:
-
5-Chloro-2,3-difluorobenzonitrile (1.0 equiv, e.g., 174 mg, 1.0 mmol)
-
4-Biphenylboronic acid (1.2 equiv, e.g., 238 mg, 1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, e.g., 35 mg, 0.03 mmol)
-
Potassium carbonate (K₂CO₃) (2.5 equiv, e.g., 345 mg, 2.5 mmol)
-
Toluene (5 mL)
-
Deionized Water (1 mL)
-
-
Reaction Setup:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 5-Chloro-2,3-difluorobenzonitrile, 4-biphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a rubber septum.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is a critical step to prevent the oxidation of the palladium catalyst.
-
-
Reaction Execution:
-
Add the degassed toluene and water via syringe.
-
Place the flask in a preheated oil bath at 90 °C.
-
Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, 5-(Biphenyl-4-yl)-2,3-difluorobenzonitrile.
-
Application in Organic Photovoltaics (OPVs)
In the field of OPVs, particularly with the rise of non-fullerene acceptors (NFAs), electron-deficient building blocks are essential.[7][8][9] The strongly electron-withdrawing difluorobenzonitrile moiety can be incorporated into NFA structures to lower the LUMO energy level, which is crucial for efficient electron transfer from the donor polymer and for achieving a high open-circuit voltage (VOC).[10]
Protocol 4.1: Synthesis of an Aryl Ether-Linked Intermediate via SNAr
This protocol leverages the high reactivity of the C-F bonds on the electron-deficient ring towards nucleophilic attack. The choice of SNAr is strategic as it provides a robust method for linking aromatic units through an ether bond, a common motif in OPV materials that can influence molecular conformation and solubility.[11][12][13] The fluorine at the 2-position is generally more susceptible to substitution due to stronger activation from the ortho-cyano group.[1]
Step-by-Step Protocol:
-
Reagent Preparation:
-
5-Chloro-2,3-difluorobenzonitrile (1.0 equiv, e.g., 174 mg, 1.0 mmol)
-
4-tert-Butylphenol (1.1 equiv, e.g., 165 mg, 1.1 mmol)
-
Potassium carbonate (K₂CO₃), finely ground (2.0 equiv, e.g., 276 mg, 2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
-
Reaction Setup:
-
In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-tert-butylphenol in anhydrous DMF.
-
Add the finely ground K₂CO₃. The fine powder increases the surface area, promoting a more efficient reaction.
-
Stir the suspension at room temperature for 20 minutes to form the potassium phenoxide in situ.
-
-
Reaction Execution:
-
Add 5-Chloro-2,3-difluorobenzonitrile to the suspension.
-
Heat the reaction mixture to 80 °C.
-
Stir for 4-6 hours. Monitor the consumption of the starting material by TLC.
-
-
Workup and Isolation:
-
After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL). This will precipitate the product and dissolve the inorganic salts.
-
Stir for 30 minutes, then collect the precipitate by vacuum filtration.
-
Wash the solid with copious amounts of water, followed by a small amount of cold methanol to remove residual DMF.
-
-
Purification:
-
Dry the crude solid under vacuum.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/water or isopropanol) or purify by column chromatography to obtain the desired 2-(4-tert-butylphenoxy)-5-chloro-3-fluorobenzonitrile.
-
Caption: Experimental workflow for the SNAr protocol.
Characterization of Synthesized Materials
Validation of the synthesized product's structure and purity is a non-negotiable step. The protocols described must be validated through a combination of standard analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H & ¹⁹F NMR | Structural elucidation and confirmation | Disappearance of starting material signals; Appearance of new aromatic signals and characteristic shifts in ¹⁹F spectrum confirming substitution. |
| ¹³C NMR | Carbon skeleton confirmation | Confirms the number of unique carbon environments and the formation of new C-C or C-O bonds. |
| FT-IR Spectroscopy | Functional group analysis | Presence of the nitrile (-C≡N) stretch (~2230 cm⁻¹); Confirmation of ether C-O stretch or biaryl bonds. |
| Mass Spectrometry | Molecular weight confirmation | The molecular ion peak ([M]⁺ or [M+H]⁺) should match the calculated molecular weight of the target product. |
| HPLC/LC-MS | Purity assessment | A single major peak in the chromatogram indicates high purity. Used to monitor reaction completion. |
Conclusion
5-Chloro-2,3-difluorobenzonitrile is more than a simple chemical intermediate; it is a strategic tool for molecular engineering. Its well-defined and orthogonally addressable reactive sites provide chemists and material scientists with a reliable platform for constructing complex, high-performance molecules for advanced applications. The protocols outlined herein demonstrate its utility in key synthetic transformations—Suzuki coupling and Nucleophilic Aromatic Substitution—that form the bedrock of modern organic electronics synthesis. By understanding the causality behind these experimental choices, researchers can confidently leverage this versatile building block to accelerate the development of next-generation functional materials.
References
-
The mechanism of nucleophilic aromatic substitution polymerization. ResearchGate.[Link]
-
Recent progress of green thermally activated delayed fluorescent emitters. Taylor & Francis Online.[Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Center for Biotechnology Information (PMC).[Link]
-
Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate.[Link]
-
Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C.[Link]
-
Efficient Red Thermally Activated Delayed Fluorescence Emitters Based on a Dibenzonitrile-Substituted Dipyrido[3,2-a:2′,3′-c]phenazine Acceptor. MDPI.[Link]
-
Synthesis of potential benzonitrile and tetrazole TADF emitters with and without phenylene spacer. ResearchGate.[Link]
-
Non-fullerene acceptors for organic photovoltaics: an emerging horizon. Royal Society of Chemistry.[Link]
-
Benzonitrile-functionalized non-fullerene acceptors for organic solar cells with low non-radiative loss. Journal of Materials Chemistry C.[Link]
-
Constructing Multiresonance Thermally Activated Delayed Fluorescence Emitters for Organic LEDs: A Computational Investigation. ACS Publications.[Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Center for Biotechnology Information (PMC).[Link]
-
Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate.[Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. SciSpace.[Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.[Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. National Center for Biotechnology Information (PMC).[Link]
-
Non-Fullerene Electron Acceptors for Use in Organic Solar Cells. KAUST Repository.[Link]
-
Highly Efficient Flexible Roll-to-Roll Organic Photovoltaics Based on Non-Fullerene Acceptors. MDPI.[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC04347B [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Non-fullerene acceptors for organic photovoltaics: an emerging horizon - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 8. DSpace [repository.kaust.edu.sa]
- 9. mdpi.com [mdpi.com]
- 10. Benzonitrile-functionalized non-fullerene acceptors for organic solar cells with low non-radiative loss - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Conversion and Transformation of 5-Chloro-2,3-difluorobenzonitrile: Application Notes and Protocols for Synthetic Chemists
Introduction: The Strategic Value of 5-Chloro-2,3-difluorobenzonitrile in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of innovation. Fluorinated organic molecules often exhibit enhanced metabolic stability, improved pharmacokinetic profiles, and modulated electronic properties, making them highly sought-after motifs.[1] 5-Chloro-2,3-difluorobenzonitrile has emerged as a versatile and strategically important building block in this context. Its unique substitution pattern—a trifunctional aromatic ring bearing a nitrile group, a chlorine atom, and two vicinal fluorine atoms—offers a rich platform for a diverse array of catalytic transformations. This guide provides an in-depth exploration of the key catalytic conversions of 5-chloro-2,3-difluorobenzonitrile, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The nitrile group can be readily transformed, while the chloro substituent serves as a versatile handle for various cross-coupling reactions, and the difluoro motif imparts the desirable properties associated with fluorination.[2][3]
I. Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they represent a primary avenue for the derivatization of 5-chloro-2,3-difluorobenzonitrile. The electron-deficient nature of the aromatic ring, a consequence of the fluorine and nitrile substituents, renders the chloro group amenable to oxidative addition to a palladium(0) center, initiating the catalytic cycle.
A. Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2,3-difluorobenzonitriles
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[4][5] For 5-chloro-2,3-difluorobenzonitrile, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 5-position, yielding biaryl structures that are prevalent in many biologically active molecules.[5]
Mechanistic Rationale: The catalytic cycle commences with the oxidative addition of the aryl chloride to a Pd(0) complex. Subsequent transmetalation with a boronic acid (activated by a base) and reductive elimination furnishes the desired biaryl product and regenerates the Pd(0) catalyst.[6] The choice of ligand is crucial for facilitating the oxidative addition of the relatively inert aryl chloride bond. Bulky, electron-rich phosphine ligands are often employed to enhance catalyst activity.[7]
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Chloro-2,3-difluorobenzonitrile with Phenylboronic Acid
Materials:
-
5-Chloro-2,3-difluorobenzonitrile
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-chloro-2,3-difluorobenzonitrile (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (2 mL) under an inert atmosphere.
-
Add the catalyst premix to the Schlenk tube containing the reagents.
-
Add additional anhydrous 1,4-dioxane (3 mL) and degassed water (0.5 mL) to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-phenyl-2,3-difluorobenzonitrile.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene | 110 | 24 | 80-90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 12 | 75-85 |
Logical Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for Suzuki-Miyaura coupling.
B. Buchwald-Hartwig Amination: Accessing 5-Amino-2,3-difluorobenzonitrile Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a powerful tool for the synthesis of aryl amines from aryl halides.[8][9] This transformation is particularly valuable for introducing primary and secondary amine functionalities at the 5-position of 5-chloro-2,3-difluorobenzonitrile, leading to key intermediates for pharmaceuticals and agrochemicals.[10][11][12][13]
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl chloride to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[14] The choice of a strong, non-nucleophilic base (e.g., sodium tert-butoxide) and a bulky, electron-rich phosphine ligand is critical for high efficiency, especially with less reactive aryl chlorides.[15]
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
5-Chloro-2,3-difluorobenzonitrile
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under a stream of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and RuPhos (0.03 mmol, 3 mol%) to an oven-dried Schlenk tube.
-
Add anhydrous toluene (2 mL) and stir for 5 minutes at room temperature.
-
Add 5-chloro-2,3-difluorobenzonitrile (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100 °C for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 5-(morpholino)-2,3-difluorobenzonitrile.
Data Presentation:
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 16 | 90-98 |
| 2 | Aniline | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Dioxane | 110 | 20 | 85-95 |
| 3 | Benzylamine | PdCl₂(Amphos) | Cs₂CO₃ | t-BuOH | 90 | 18 | 88-96 |
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to arylethynes.[16][17][18][19][20] This reaction is instrumental for introducing rigid, linear alkynyl linkers into the 5-position of the benzonitrile core, a common strategy in the design of functional materials and bioactive compounds.[16]
Mechanistic Rationale: The reaction typically involves a dual catalytic system with a palladium catalyst and a copper(I) co-catalyst. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15] Copper-free conditions have also been developed to avoid the homocoupling of alkynes (Glaser coupling).[15]
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
5-Chloro-2,3-difluorobenzonitrile
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried, two-necked round-bottom flask, add 5-chloro-2,3-difluorobenzonitrile (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
Add phenylacetylene (1.1 mmol, 1.1 equiv) dropwise to the stirring solution.
-
Stir the reaction at room temperature for 12 hours or until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 5-(phenylethynyl)-2,3-difluorobenzonitrile.
Data Presentation:
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12 | 80-90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Diisopropylamine | DMF | 60 | 8 | 75-85 |
| 3 | Trimethylsilylacetylene | Pd₂(dba)₃ / XPhos (Cu-free) | Cs₂CO₃ | Toluene | 80 | 18 | 70-80 |
II. Nucleophilic Aromatic Substitution (SNA r): Exploiting the Electron-Deficient Ring
The presence of three electron-withdrawing groups (two fluorines and a nitrile) strongly activates the aromatic ring of 5-chloro-2,3-difluorobenzonitrile towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride or even one of the fluoride atoms by a variety of nucleophiles under relatively mild conditions.
Mechanistic Rationale: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the leaving group restores the aromaticity.[21] The rate-determining step is typically the initial nucleophilic attack, which is facilitated by the electron-withdrawing substituents that stabilize the negative charge of the Meisenheimer complex.[22][23][24][25]
Experimental Protocol: SNAr with Sodium Methoxide
Materials:
-
5-Chloro-2,3-difluorobenzonitrile
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Standard laboratory glassware
Procedure:
-
Dissolve 5-chloro-2,3-difluorobenzonitrile (1.0 mmol, 1.0 equiv) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add sodium methoxide (1.2 mmol, 1.2 equiv) to the solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product, 5-methoxy-2,3-difluorobenzonitrile, by column chromatography or recrystallization.
Data Presentation:
| Entry | Nucleophile | Base/Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Sodium Methoxide | NaOMe/MeOH | 65 | 5 | 5-Methoxy-2,3-difluorobenzonitrile | 90-98 |
| 2 | Sodium Thiophenoxide | NaSPh/DMF | 80 | 6 | 5-(Phenylthio)-2,3-difluorobenzonitrile | 85-95 |
| 3 | Pyrrolidine | Pyrrolidine/DMSO | 100 | 8 | 5-(Pyrrolidin-1-yl)-2,3-difluorobenzonitrile | 80-90 |
III. Transformation of the Nitrile Group: Gateway to Benzoic Acids and Benzylamines
The nitrile functionality in 5-chloro-2,3-difluorobenzonitrile is a versatile synthetic handle that can be readily converted into other important functional groups, namely carboxylic acids and primary amines.
A. Hydrolysis to 5-Chloro-2,3-difluorobenzoic Acid
Acidic or basic hydrolysis of the nitrile group provides a straightforward route to the corresponding carboxylic acid, a crucial intermediate in the synthesis of many pharmaceuticals and agrochemicals.[26][27][28]
Experimental Protocol: Acid-Catalyzed Hydrolysis
Materials:
-
5-Chloro-2,3-difluorobenzonitrile
-
Sulfuric acid (H₂SO₄), concentrated
-
Water
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 5-chloro-2,3-difluorobenzonitrile (1.0 mmol, 1.0 equiv).
-
Carefully add a mixture of concentrated sulfuric acid (5 mL) and water (5 mL).
-
Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring for 8-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (50 g).
-
The product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain 5-chloro-2,3-difluorobenzoic acid.
B. Reduction to 5-Chloro-2,3-difluorobenzylamine
The reduction of the nitrile group to a primary amine opens up another avenue for derivatization, providing access to benzylamine derivatives that are important pharmacophores.[29]
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
5-Chloro-2,3-difluorobenzonitrile
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Methanol or Ethanol
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas supply
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
To a high-pressure reaction vessel, add 5-chloro-2,3-difluorobenzonitrile (1.0 mmol, 1.0 equiv) and methanol (15 mL).
-
If using Raney Nickel, add a slurry of the catalyst in methanol. If using Pd/C, add the catalyst (5-10 mol% loading).
-
(Optional) Add a small amount of ammonia in methanol to suppress the formation of the secondary amine byproduct.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.
-
Heat the mixture to 50-80 °C and shake or stir vigorously for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 5-chloro-2,3-difluorobenzylamine, which can be further purified by distillation or by salt formation.
Transformations of the Nitrile Group
Caption: Key transformations of the nitrile group.
Conclusion
5-Chloro-2,3-difluorobenzonitrile is a highly valuable and versatile building block for modern organic synthesis. Its trifunctional nature allows for a wide range of selective catalytic transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and modifications of the nitrile group. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to leverage the full synthetic potential of this important intermediate in the creation of novel molecules with tailored properties.
References
- Eastmond, G. C., et al. (2001). Cyano-activated fluoro displacement reactions in the synthesis of cyanophenoxazines and related compounds. New Journal of Chemistry, 25(3), 385-390.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2,3-Difluorobenzonitrile in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis Potential of Difluorobenzonitrile Intermediates. Retrieved from [Link]
-
Sparrow Chemical. (n.d.). Fluorobenzonitrile Series. Retrieved from [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
- Wang, D., & Gao, S. (2014). Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers, 1(5), 556-566.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
-
Semantic Scholar. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Retrieved from [Link]
- Lipshutz, B. H., et al. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 21(1), 173-179.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- Pliego Jr, J. R. (2008). Effects of ion-pairing and hydration on the SNAr reaction of the F− with p-chlorobenzonitrile in aprotic solvents.
-
ResearchGate. (n.d.). 1.2.3 The Buchwald–Hartwig Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]
- Malinowski, M., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic Chemistry Frontiers, 9(9), 2396-2404.
- Schön, U., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein journal of organic chemistry, 9, 2358-2364.
-
ResearchGate. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN102153592A - Suzuki-Miyaura coupling reaction of catalyzing aryl chloride by N-heterocyclic carbine-palladium-imidazole complex at room temperature under condition of water phase.
-
MDPI. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Google Patents. (n.d.). EP1389608A1 - Catalytic reduction of benzonitrile derivatives to benzoaldehyde derivatives.
-
ResearchGate. (n.d.). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 1114809 A1 - PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES. Retrieved from [Link]
-
MDPI. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Retrieved from [Link]
- Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
-
PubMed. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Retrieved from [Link]
-
PubMed. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide-Nitrile Cycloaddition Followed by Buchwald-Hartwig Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US6452056B1 - Process for the preparation of fluorobenzyl derivatives.
- Google Patents. (n.d.). EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid.
- Google Patents. (n.d.). JPH06239810A - Method for producing 3,5-difluoroaniline.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. Retrieved from [Link]
-
Semantic Scholar. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Retrieved from [Link]
-
National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Semantic Scholar. (2013). The SNAr Reactions: Mechanistic Aspects. Retrieved from [Link]
-
OUCI. (n.d.). Effects of ion-pairing and hydration on the SNAr reaction of the F− with p-chlorobenzonitrile in aprotic solvents. Retrieved from [Link]
- Google Patents. (n.d.). KR830000583B1 - Method for preparing 5-sulfamoylbenzoic acid derivative having a heterocyclic substituent.
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
-
ResearchGate. (n.d.). Synthesis of 2,3‐Diarylbenzo[b]thiophenes via Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling and Palladium‐Catalyzed Decarboxylative Arylation. Retrieved from [Link]
- Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
Sources
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]
- 10. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction | MDPI [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide-Nitrile Cycloaddition Followed by Buchwald-Hartwig Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. d-nb.info [d-nb.info]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. The SNAr Reactions: Mechanistic Aspects | Semantic Scholar [semanticscholar.org]
- 25. Effects of ion-pairing and hydration on the SNAr reaction of the F<sup>−</sup>with p-chlorobenzonitrile in aprotic solv… [ouci.dntb.gov.ua]
- 26. EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid - Google Patents [patents.google.com]
- 27. KR830000583B1 - Method for preparing 5-sulfamoylbenzoic acid derivative having a heterocyclic substituent - Google Patents [patents.google.com]
- 28. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 29. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing reaction yield for the synthesis of 5-Chloro-2,3-difluorobenzonitrile
Technical Support Center: Synthesis of 5-Chloro-2,3-difluorobenzonitrile
Welcome to the technical support center for the synthesis of 5-Chloro-2,3-difluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 5-Chloro-2,3-difluorobenzonitrile?
The most common and industrially relevant methods for synthesizing substituted benzonitriles like 5-Chloro-2,3-difluorobenzonitrile are typically variations of well-established named reactions. The two most probable routes are:
-
The Sandmeyer Reaction: This classic method involves the diazotization of a corresponding aniline (in this case, 5-Chloro-2,3-difluoroaniline) to form a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[1][2] This is a versatile method for introducing a nitrile group onto an aromatic ring.[3][4]
-
Palladium-Catalyzed Cyanation: This modern cross-coupling reaction involves the use of a palladium catalyst to couple an aryl halide or triflate (such as 1-bromo-5-chloro-2,3-difluorobenzene) with a cyanide source.[5] This method often offers milder reaction conditions and broader functional group tolerance compared to the Sandmeyer reaction.[6]
Q2: What are the most critical parameters affecting the yield and purity of the final product?
Several factors must be carefully controlled to ensure a successful synthesis:
-
Reagent Quality: The purity of starting materials, catalysts, and solvents is paramount. Impurities can lead to side reactions or catalyst deactivation.
-
Anhydrous Conditions: Nitrile groups are susceptible to hydrolysis under acidic or basic conditions, which can convert the desired product into the corresponding carboxylic acid (5-Chloro-2,3-difluorobenzoic acid).[7][8][9] Therefore, maintaining anhydrous (dry) conditions throughout the reaction is crucial.
-
Temperature Control: The reaction temperature must be carefully optimized. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive heat can promote the formation of byproducts and decomposition.[10]
-
Inert Atmosphere: To prevent oxidation and other undesirable side reactions, it is often beneficial to conduct the synthesis under an inert atmosphere, such as nitrogen or argon.[11]
Q3: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of the starting material and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative analysis of the reaction mixture over time.[12]
Q4: What are the common impurities I should look out for?
The most likely impurity is the hydrolyzed product, 5-Chloro-2,3-difluorobenzoic acid.[13] Depending on the synthetic route, unreacted starting materials or byproducts from side reactions may also be present.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 5-Chloro-2,3-difluorobenzonitrile.
Problem 1: Low or No Product Yield
| Possible Cause | Explanation & Recommended Solution |
| Catalyst Deactivation | In palladium-catalyzed reactions, the cyanide ion can act as a poison to the palladium catalyst.[5][14] Solution: Consider using a less toxic cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[15][16] For Sandmeyer reactions, ensure the copper(I) cyanide is fresh and of high purity. |
| Insufficient Reaction Temperature | Cyanation reactions, particularly the Rosenmund-von Braun type (a variation of the Sandmeyer reaction), often require high temperatures to proceed efficiently.[10] Solution: Ensure your reaction is reaching and maintaining the optimal temperature. Using a high-boiling point solvent like N-Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) can help achieve the necessary temperatures. |
| Poor Quality of Starting Materials | Impurities in the starting aniline or aryl halide can interfere with the reaction. Solution: Verify the purity of your starting materials using techniques like NMR or GC-MS. If necessary, purify the starting materials before use. |
| Presence of Water | Water can lead to the hydrolysis of the nitrile product.[9] Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere. |
Problem 2: Formation of Significant Impurities
| Possible Cause | Explanation & Recommended Solution |
| Hydrolysis of Nitrile Product | The presence of water, even in trace amounts, can lead to the formation of 5-Chloro-2,3-difluorobenzoic acid.[7][8] Solution: Rigorously exclude water from the reaction. Use freshly distilled, anhydrous solvents. Consider adding a dehydrating agent if appropriate for your specific reaction conditions. |
| Side Reactions from Overheating | Excessive temperatures can cause decomposition of the starting materials, reagents, or product, leading to a complex mixture of impurities.[10] Solution: Carefully control the reaction temperature using a reliable heating mantle and temperature probe. Perform small-scale optimization experiments to determine the ideal temperature for your specific setup. |
| Incomplete Reaction | Unreacted starting material will contaminate the final product. Solution: Monitor the reaction closely using TLC or GC-MS to ensure it has gone to completion. If the reaction stalls, consider adding a fresh portion of the catalyst or extending the reaction time. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Explanation & Recommended Solution |
| Co-eluting Impurities in Column Chromatography | The product and impurities may have similar polarities, making separation by standard column chromatography challenging. Solution: Optimize your chromatography conditions. Try different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol).[17] You can also consider using a different stationary phase. |
| Product is an Oil or Low-Melting Solid | This can make isolation and handling difficult. Solution: After purification by chromatography, ensure all solvent is removed under high vacuum. If the product is a low-melting solid, you can attempt to induce crystallization by scratching the flask or seeding with a small crystal, if available. |
| Residual Catalyst Contamination | Traces of copper or palladium salts may remain in the product. Solution: During the work-up, include aqueous washes designed to remove metal salts (e.g., an ammonium chloride wash for copper). If necessary, the crude product can be passed through a short plug of silica gel or celite to remove baseline impurities and residual metals. |
Experimental Workflow & Protocols
Workflow Overview
The following diagram illustrates a general workflow for the synthesis and purification of 5-Chloro-2,3-difluorobenzonitrile.
Caption: General experimental workflow for synthesis.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues.
Caption: Troubleshooting decision-making process.
References
- Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
- Allen. (n.d.). Hydrolysis of benzonitrile gives.
- BenchChem. (2025). Low yield in Thallous cyanide cyanation reaction.
- Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
ResearchGate. (2017). How can I purify impure benzonitrile?. Retrieved from [Link]
-
DOI. (n.d.). SELECTIVE METALATION AND FUNCTIONALIZATION OF FLUORINATED NITRILES USING 2,2,6,6-TETRAMETHYLPIPERIDYL BASES. Retrieved from [Link]
- Google Patents. (n.d.). US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
-
Organic Chemistry Portal. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Retrieved from [Link]
- Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
-
MDPI. (n.d.). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from [Link]
-
Thieme. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohal. Retrieved from [Link]
-
Wikipedia. (2023). Benzoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Lead Sciences. (n.d.). 5-Chloro-2,3-difluorobenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN105523962A - Fluorobenzonitrile compound preparation method.
- Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.
-
MDPI. (n.d.). Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
- Google Patents. (n.d.). EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid.
- BenchChem. (2025). Optimization of reaction conditions for 5-Chloro-1,1-difluoroindan synthesis.
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
- Google Patents. (n.d.). CA2191652A1 - Process for preparing 1-bromo-3,5-difluorobenzene.
- BenchChem. (2025). Synthesis Pathway for 5-Chloro-1,1-difluoroindan: An In-depth Technical Guide.
- Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
- BenchChem. (2025). Managing reaction temperature for optimal 2-Fluoro-5-formylbenzonitrile synthesis.
-
Semantic Scholar. (2018). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Retrieved from [Link]
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 8. Hydrolysis of benzonitrile gives [allen.in]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
- 11. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Benzoic acid - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. thieme-connect.de [thieme-connect.de]
- 16. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting and identifying side products in 5-Chloro-2,3-difluorobenzonitrile reactions
Welcome to the technical support center for 5-Chloro-2,3-difluorobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice in a direct question-and-answer format, and offer validated protocols to enhance the success and reproducibility of your experiments.
Section 1: General Troubleshooting & Frequently Asked Questions (FAQs)
This section covers overarching issues that can arise in various reaction setups involving 5-Chloro-2,3-difluorobenzonitrile.
Q1: My reaction shows low conversion or has stalled completely. What are the primary causes?
A1: Low or no conversion is a frequent issue stemming from several potential sources. A systematic approach is crucial for diagnosis.
-
Reagent Purity and Stoichiometry:
-
Starting Material: Verify the purity of your 5-Chloro-2,3-difluorobenzonitrile. Isomeric impurities from its synthesis can affect reactivity.[1] Ensure accurate molar calculations.
-
Nucleophile/Coupling Partner: For nucleophilic aromatic substitution (SNAr), ensure your nucleophile is not degraded. For cross-coupling, check the quality of the boronic acid/ester or organometallic reagent.
-
Solvent and Base: The presence of water in anhydrous reactions is a primary culprit, especially in moisture-sensitive reactions like palladium-catalyzed cross-couplings or reactions with strongly basic nucleophiles. Ensure solvents are properly dried. The choice and strength of the base are also critical; an inappropriate base can lead to side reactions or fail to facilitate the desired reaction.
-
-
Reaction Conditions:
-
Temperature: Many reactions with this substrate, particularly SNAr, require elevated temperatures to overcome the activation energy.[2] A reaction stalling at room temperature may simply need heating. Conversely, palladium-catalyzed reactions can be sensitive to overheating, which can lead to catalyst decomposition.[3]
-
Atmosphere: For oxygen-sensitive reactions like Pd-catalyzed cross-couplings, ensure the reaction vessel has been thoroughly purged with an inert gas (e.g., Argon or Nitrogen). Oxidative degradation of the catalyst or reagents is a common failure mode.
-
-
Catalyst Issues (for Cross-Coupling Reactions):
-
Catalyst Activity: Ensure your palladium catalyst and ligands are active. Many phosphine-based ligands are air-sensitive. Using a pre-catalyst can often improve consistency.[4]
-
Catalyst Loading: While higher loading can increase rates, excessive catalyst can sometimes lead to more side products. Start with the recommended catalytic loading and optimize from there.
-
Troubleshooting Workflow: Diagnosing Reaction Failures
The following diagram outlines a logical workflow for diagnosing common experimental issues.
Caption: General troubleshooting workflow for reactions.
Q2: I see multiple spots on my TLC/peaks in my HPLC analysis. What are the likely side products?
A2: The formation of side products is highly dependent on the reaction type. However, some common impurities arise from the inherent reactivity of the starting material.
-
Hydrolysis Products: The nitrile group (–C≡N) is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water. This proceeds first to the corresponding amide (5-Chloro-2,3-difluorobenzamide) and then to the carboxylic acid (5-Chloro-2,3-difluorobenzoic acid).[5][6][7] If your reaction uses aqueous bases or acids, or if your solvents are wet, these are highly probable side products.
-
Positional Isomers: In nucleophilic substitution reactions, while the chlorine at C-5 is the target leaving group, attack at the fluorine-substituted carbons (C-2 or C-3) is possible, though generally less favorable. The presence of strong electron-withdrawing groups activates the entire ring to nucleophilic attack.[8][9]
-
Reduced Product (Dehalogenation): In palladium-catalyzed reactions, the C-Cl bond can be hydrogenated to a C-H bond, yielding 2,3-difluorobenzonitrile. This is often caused by excess boronic acid or impurities acting as a hydride source.[10]
-
Dimerization Products: Under certain conditions, particularly with highly reactive intermediates or certain catalysts, dimerization of the aromatic ring can occur.[11][12]
Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
SNAr is a primary reaction pathway for this substrate, where a nucleophile displaces the chloride. The reaction is facilitated by the electron-withdrawing nitrile and fluorine groups.[2][8]
Q3: My SNAr reaction with an amine nucleophile is sluggish and gives a poor yield. How can I improve it?
A3: Sluggish SNAr reactions are common when conditions are not optimal.
-
Base Selection: A non-nucleophilic base is required to deprotonate the nucleophile (if it's neutral, like an amine) or to scavenge the HCl byproduct. Common choices include K₂CO₃, Cs₂CO₃, or an excess of the amine nucleophile itself. Stronger, more sterically hindered bases like DBU or DIPEA can also be effective.
-
Solvent Choice: Polar aprotic solvents are ideal for SNAr as they solvate the cation of the base but not the nucleophile, increasing its reactivity. Recommended solvents include DMSO, DMF, NMP, or sulfolane.
-
Temperature: As noted, these reactions often require heat. A typical range is 80-150 °C. If you see no reaction at 80 °C, incrementally increase the temperature.
-
Fluorine as a Leaving Group: While chlorine is the intended leaving group, remember that fluorine is the most electronegative halogen and strongly activates the ring for nucleophilic attack.[13] In some cases, fluorine can act as the leaving group, leading to unexpected isomers. This is less common than chloride displacement but is a possibility.
SNAr Mechanism and Common Pitfalls
This diagram illustrates the desired SNAr mechanism and potential side reactions.
Caption: SNAr mechanism and hydrolysis side pathway.
Protocol: General Procedure for SNAr with an Amine Nucleophile
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Chloro-2,3-difluorobenzonitrile (1.0 eq), the amine nucleophile (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a dry, polar aprotic solvent (e.g., DMSO or DMF) via syringe to achieve a concentration of approximately 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 120 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base and polar solvent. Follow with a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Section 3: Troubleshooting Palladium-Catalyzed Cross-Coupling
Reactions like Suzuki, Stille, or Buchwald-Hartwig amination are powerful tools for C-C or C-N bond formation at the C-5 position. However, they are sensitive to conditions.[14][15]
Q4: My Suzuki coupling reaction is giving me a significant amount of dehalogenated starting material (2,3-difluorobenzonitrile). Why is this happening?
A4: Reductive dehalogenation is a classic side reaction in Suzuki couplings.
-
Proto-deboronation of Boronic Acid: The boronic acid can react with the base and trace water to be replaced by a proton. If this happens before transmetalation to the palladium center, it effectively creates a source of hydride that can lead to dehalogenation of your starting material. Using anhydrous conditions and high-purity boronic acids can mitigate this.
-
β-Hydride Elimination: If your boronic acid has a β-hydride, this can be another pathway for generating a palladium-hydride species, which leads to reduction.
-
Reaction Temperature and Time: Prolonged reaction times at high temperatures can increase the likelihood of catalyst decomposition and side reactions, including dehalogenation.[3]
Q5: My cross-coupling reaction is black and appears to have "crashed out" (palladium black formation). Is the reaction salvageable?
A5: The formation of palladium black indicates catalyst decomposition and aggregation. This typically means your active, soluble Pd(0) catalyst has been lost, and the reaction has stopped.
-
Ligand Choice: The ligand stabilizes the Pd(0) center. For aryl chlorides, which undergo oxidative addition more slowly than bromides or iodides, a stable and electron-rich ligand is crucial.[16] Insufficiently robust ligands can dissociate, leading to Pd aggregation.
-
Solvent and Base Combination: The choice of solvent and base is critical and interdependent.[14] An incompatible pairing can accelerate catalyst decomposition. For example, some bases have poor solubility in certain solvents, leading to heterogeneous mixtures and poor reaction kinetics.
-
Oxygen Contamination: Failure to maintain a strictly inert atmosphere allows oxygen to oxidize the Pd(0) catalyst, leading to its deactivation and precipitation.
Suzuki Coupling Catalytic Cycle & Common Failure Modes
Caption: Suzuki catalytic cycle and common failure modes.
Section 4: Analytical & Purification Strategies
Q6: How can I best identify and quantify the impurities in my reaction mixture?
A6: A multi-technique approach is essential for robust impurity profiling.[17][18]
| Technique | Primary Use | Key Insights for 5-Chloro-2,3-difluorobenzonitrile Reactions |
| HPLC/UPLC | Purity assessment, quantification | The gold standard for determining the percentage purity of your main product and quantifying side products.[19] |
| LC-MS | Impurity identification | Provides the molecular weight of unknown peaks, crucial for identifying side products like hydrolyzed, dehalogenated, or dimeric species.[20] |
| NMR Spectroscopy | Structure elucidation | ¹H & ¹³C NMR: Confirms the structure of the desired product. ¹⁹F NMR: Extremely useful for this substrate. It can confirm the presence of the two fluorine atoms and help identify any isomers formed via fluorine displacement.[20] |
| GC-MS | Volatile impurity analysis | Useful for analyzing the purity of the starting material or identifying volatile side products.[19] |
Q7: What are the best practices for purifying the final product?
A7: The purification method depends on the physical properties of your product and the nature of the impurities.
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Column Chromatography: The most common method for removing structurally similar side products. A gradient elution (e.g., from hexanes to ethyl acetate) is typically effective.
-
Recrystallization: Ideal for solid products to achieve high purity. A solvent screen is necessary to find a system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.
-
Distillation: If your product is a thermally stable liquid with a distinct boiling point from impurities, vacuum distillation can be an effective purification method.[21]
References
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. engineering.purdue.edu [engineering.purdue.edu]
- 4. Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocyc… [ouci.dntb.gov.ua]
- 5. homework.study.com [homework.study.com]
- 6. Hydrolysis of benzonitrile gives [allen.in]
- 7. scribd.com [scribd.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 18. rroij.com [rroij.com]
- 19. benchchem.com [benchchem.com]
- 20. electronicsandbooks.com [electronicsandbooks.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Advanced Purification of 5-Chloro-2,3-difluorobenzonitrile
Welcome to the technical support center for 5-Chloro-2,3-difluorobenzonitrile (CAS No. 1624261-31-9). This guide is designed for researchers, chemists, and drug development professionals to navigate the common and advanced challenges associated with the purification of this versatile fluorinated building block. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification workflows effectively.
Section 1: Initial Assessment & Impurity Profiling
Before attempting any purification, a preliminary analysis of the crude material is paramount. Understanding the nature of the impurities will dictate the most efficient purification strategy.
Q1: What are the typical physical properties of 5-Chloro-2,3-difluorobenzonitrile that are relevant for purification?
A1: Understanding the compound's physical characteristics is the first step in designing a purification strategy. Key properties are summarized below. The compound is typically a colorless to pale yellow liquid or a low-melting solid, a state that can be influenced by residual impurities.[1][2]
| Property | Value | Significance for Purification |
| CAS Number | 1624261-31-9 | Unique identifier for literature and regulatory searches.[3][4][5] |
| Molecular Formula | C₇H₂ClF₂N | Helps in calculating molar quantities and confirming mass spectrometry data.[1][3] |
| Molecular Weight | ~173.55 g/mol | Essential for accurate measurements and stoichiometric calculations.[6] |
| Appearance | Colorless to pale yellow liquid/solid | A yellow or brown hue often indicates impurities that may be removed by charcoal treatment or chromatography.[1][2] |
| Boiling Point | ~196.3 °C (Predicted); 120-122 °C at reduced pressure | High boiling point suggests vacuum distillation is a viable method for removing non-volatile or highly volatile impurities.[1][2] |
| Solubility | Moderately soluble in organic solvents (e.g., ethyl acetate, toluene); insoluble in water. | Crucial for selecting appropriate recrystallization solvents or chromatographic mobile phases.[1] |
| Storage | Sealed in dry, room temperature conditions. | Indicates stability under standard lab conditions, but highlights the need to avoid moisture, which could lead to hydrolysis of the nitrile group.[2][3] |
Q2: What are the most common impurities I should expect in my crude 5-Chloro-2,3-difluorobenzonitrile?
A2: The impurity profile is highly dependent on the synthetic route. However, for halogenated benzonitriles, common impurities often include:
-
Unreacted Starting Materials: Such as precursor compounds like 5-Chloro-2,3-difluoronitrobenzene.[]
-
Isomeric Byproducts: Positional isomers formed during halogenation or other substitution reactions. The separation of halogen positional isomers can be particularly challenging.[8]
-
Hydrolysis Products: The nitrile group can hydrolyze to the corresponding amide (5-chloro-2,3-difluorobenzamide) or carboxylic acid (5-chloro-2,3-difluorobenzoic acid), especially if exposed to acidic or basic conditions in the presence of water.
-
Dehalogenated Impurities: Loss of a chlorine or fluorine atom can occur under certain reaction conditions, leading to impurities that are often difficult to separate chromatographically.[8]
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., toluene, DMF, sulfolane).[9]
Section 2: Troubleshooting Guide for Purification
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Q3: My product has a persistent yellow or brown color. How can I remove it?
A3: Colored impurities are common in aromatic compounds and are often highly conjugated species present in trace amounts.
-
Causality: The color typically arises from polymeric or oxidized byproducts formed during the synthesis.
-
Recommended Solution:
-
Activated Charcoal Treatment: This is the most effective first step. During recrystallization, after the crude product is fully dissolved in the hot solvent, add a small amount (typically 1-2% w/w) of activated charcoal.
-
Procedure: Boil the solution with the charcoal for 5-10 minutes to allow for adsorption of the colored impurities. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal before allowing the solution to cool and crystallize.[9]
-
Alternative: If recrystallization is not suitable, passing a solution of the crude product through a short plug of silica gel or alumina can also effectively remove baseline impurities and color.
-
Q4: I'm attempting recrystallization, but my compound is "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.[10]
-
Causality: The compound melts in the hot solvent before it can dissolve, forming an immiscible liquid layer that fails to crystallize upon cooling.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for "oiling out" during recrystallization.
Q5: My HPLC analysis shows an impurity that co-elutes or is very close to my main product peak. How can I improve the separation?
A5: Separating closely related species, such as positional isomers or dehalogenated impurities, is a common challenge in pharmaceutical chemistry.[8]
-
Causality: These impurities have very similar polarities and structures to the target compound, making them difficult to resolve with standard chromatographic methods.
-
Recommended Solutions:
-
Chromatography Method Optimization:
-
Change Eluent System: Switch to a solvent system with different selectivity. For example, if you are using Ethyl Acetate/Hexane, try Dichloromethane/Methanol or explore ternary mixtures.
-
Use a Different Stationary Phase: If standard silica gel is not providing resolution, consider using a different type of column. Columns with phenyl or cyano stationary phases can offer different selectivity for aromatic compounds.
-
Employ Preparative TLC: For small scales, preparative thin-layer chromatography (TLC) can sometimes provide better resolution than a packed column.
-
-
High-Performance Techniques: For very challenging separations, more advanced techniques may be necessary. Ultra High-Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for resolving closely related halogenated compounds.[8]
-
Chemical Derivatization: In some cases, it may be possible to selectively react the impurity to change its chemical properties, making it easier to remove. This is an advanced approach and requires careful consideration of the impurity's structure.
-
Section 3: Frequently Asked Questions (FAQs)
Q6: What is the best starting method for purifying crude 5-Chloro-2,3-difluorobenzonitrile?
A6: The choice depends on the scale and the initial purity.
-
For high initial purity (>90%) and small to moderate scale: Recrystallization is often the most efficient method. It is cost-effective and can yield highly pure crystalline material if a suitable solvent system is found. A solvent screen is highly recommended.
-
For low initial purity (<90%) or complex impurity profiles: Silica Gel Column Chromatography is the preferred method.[9] It offers greater resolving power for a wider range of impurities. A typical starting eluent would be a gradient of 5% to 20% ethyl acetate in hexanes.
Q7: How do I select the right solvent system for recrystallization?
A7: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Given that 5-Chloro-2,3-difluorobenzonitrile is moderately soluble in organic solvents, a mixed-solvent system is often ideal.[1]
| Solvent Type | Examples | Rationale |
| Primary Solvent | Ethanol, Isopropanol, Ethyl Acetate, Acetone | The compound should be readily soluble in this solvent when hot. |
| Anti-Solvent | Hexanes, Heptane, Water | The compound should be poorly soluble in this solvent. It is added to the hot primary solution to induce crystallization upon cooling. |
graph G { layout=neato; node [shape=box, style="filled,rounded", fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];Target [label="Target Compound", pos="0,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent1 [label="Good Solvent\n(High solubility at high temp)", pos="-2,0!"]; Solvent2 [label="Poor Solvent (Anti-Solvent)\n(Low solubility at all temps)", pos="2,0!"]; Impurity [label="Impurity", pos="0,-2!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Target -- Solvent1 [label="Dissolves when hot"]; Target -- Solvent2 [label="Insoluble"]; Impurity -- Solvent1 [label="Remains dissolved\nwhen cool"]; Impurity -- Solvent2 [label="Insoluble\n(removed by hot filtration)"];
}
Caption: Logical relationships for selecting a suitable recrystallization solvent system.
Q8: What analytical methods should I use to confirm the purity of my final product?
A8: A combination of methods is necessary to provide a comprehensive assessment of purity. Relying on a single technique is not sufficient for drug development applications.
| Method | Information Provided | Pros & Cons |
| HPLC/UPLC | Quantitative Purity: Provides area percent purity and detects non-volatile impurities. | Pro: Highly sensitive and quantitative. Con: Requires a chromophore; may not detect all impurities if they don't ionize or absorb UV light.[11] |
| NMR (¹H, ¹³C, ¹⁹F) | Structural Confirmation & Impurity ID: Confirms the compound's structure and can identify and quantify impurities with distinct signals. | Pro: Provides structural information. ¹⁹F NMR is particularly useful for fluorinated compounds. Con: Lower sensitivity than HPLC for minor impurities.[12] |
| LC-MS | Impurity Identification: Couples the separation power of HPLC with mass detection to determine the molecular weights of impurities. | Pro: Excellent for identifying unknown impurities. Con: Response factors can vary, making quantification challenging without standards.[11] |
| Melting Point | Qualitative Purity Indicator: A sharp melting point range close to the literature value suggests high purity. | Pro: Simple and fast. Con: Insensitive to small amounts of impurities; not suitable for liquids.[13] |
Section 4: Experimental Protocols
Protocol 1: Recrystallization using an Ethyl Acetate/Hexanes System
-
Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude 5-Chloro-2,3-difluorobenzonitrile in a minimal amount of hot ethyl acetate. Add the solvent portion-wise until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat at reflux for 5-10 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or charcoal.
-
Induce Crystallization: To the hot, clear filtrate, add hexanes dropwise with swirling until the solution becomes faintly and persistently turbid. Add a few drops of hot ethyl acetate to re-clarify.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase: Prepare a silica gel column using a slurry packing method with your initial eluent (e.g., 2% Ethyl Acetate in Hexanes). The amount of silica should be 50-100 times the weight of your crude product.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the initial low-polarity solvent mixture.
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., from 2% to 20% Ethyl Acetate in Hexanes) to elute the compounds from the column. The optimal gradient should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. 5-Chloro-2,3-difluorobenzonitrile CAS#: 1624261-31-9 [amp.chemicalbook.com]
- 3. 5-Chloro-2,3-difluorobenzonitrile - Lead Sciences [lead-sciences.com]
- 4. 1624261-31-9|5-Chloro-2,3-difluorobenzonitrile|BLD Pharm [bldpharm.com]
- 5. 5-Chloro-2,3-difluorobenzonitrile | 1624261-31-9 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 5-Chloro-2,3-difluorobenzonitrile(1624261-31-9) 1H NMR [m.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Regioselectivity in Reactions of 5-Chloro-2,3-difluorobenzonitrile
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 5-Chloro-2,3-difluorobenzonitrile. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of regioselectivity in your reactions. Our goal is to empower you with the scientific rationale behind experimental choices to achieve your desired synthetic outcomes with precision and confidence.
Introduction to the Challenges of Regioselectivity
5-Chloro-2,3-difluorobenzonitrile is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by its halogen and nitrile substituents.[1] However, the presence of multiple reactive sites—three different halogen atoms and two C-H bonds—presents a significant challenge in controlling the regioselectivity of subsequent transformations. Understanding the interplay of electronic and steric effects is paramount to selectively functionalize this molecule. This guide will address common issues encountered during Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed cross-coupling reactions, and Directed ortho-Metalation (DoM).
Part 1: Troubleshooting Guide & FAQs
Section 1: Nucleophilic Aromatic Substitution (SNAr)
Question 1: I am attempting a nucleophilic aromatic substitution on 5-chloro-2,3-difluorobenzonitrile with an amine nucleophile. I am observing a mixture of products. Which position is most likely to react, and how can I improve selectivity?
Answer:
In SNAr reactions, the regiochemical outcome is dictated by the stability of the intermediate Meisenheimer complex.[2][3] The electron-withdrawing nitrile group (-CN) and the fluorine atoms strongly activate the aromatic ring towards nucleophilic attack.[4] The directing effect of these groups favors the formation of a resonance-stabilized carbanion.
Analysis of Regioselectivity:
-
Position 2 (ortho to -CN, ortho to -Cl, meta to -F at C3): Attack at this position is sterically hindered by the adjacent chlorine and nitrile groups.
-
Position 3 (ortho to -CN, meta to -Cl, ortho to -F at C2): While activated by the nitrile group, this position is generally less favored than positions para to strong electron-withdrawing groups.
-
Position 4 (para to -CN, meta to -F at C3, ortho to -Cl): This position is electronically activated by the para-nitrile group, but the negative charge in the Meisenheimer complex is not as effectively stabilized by the meta-fluorine.
-
Position 5 (meta to -CN, para to -F at C2, ortho to -F at C3): The chlorine at this position is the most likely leaving group. The position is activated by the ortho and para fluorine atoms.
-
Position 6 (ortho to -CN, para to -F at C3, meta to -Cl): Attack at this position leading to fluoride displacement is highly probable due to the strong activation from the ortho-nitrile and para-fluorine.
Troubleshooting Strategies:
-
Leaving Group Ability: In SNAr, the reactivity of halogens as leaving groups is often F > Cl > Br > I, which is the reverse of their trend in SN1/SN2 reactions. This is because the rate-determining step is often the nucleophilic attack, not the departure of the leaving group. However, the C-F bond is significantly stronger than the C-Cl bond.[5] Therefore, the chlorine atom is generally the preferred leaving group in substitutions that are not heavily influenced by activation from ortho/para electron-withdrawing groups. In this specific molecule, the fluorine at C2 is strongly activated by the ortho-nitrile group, making it a plausible leaving group as well.
-
Solvent Effects: Polar aprotic solvents like DMSO, DMF, and NMP are known to accelerate SNAr reactions by solvating the cation of the nucleophile, thereby increasing its nucleophilicity.[6]
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.
-
Nature of the Nucleophile: Sterically hindered nucleophiles may exhibit a different regioselectivity compared to smaller ones due to differential steric hindrance at the substitution sites.
Experimental Protocol: Regioselective Amination
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO or NMP | Promotes SNAr by enhancing nucleophilicity. |
| Base | K₂CO₃ or Cs₂CO₃ | A mild inorganic base to deprotonate the amine nucleophile without promoting side reactions. |
| Temperature | Start at room temperature and gently heat if necessary (e.g., 50-80 °C) | Lower temperatures favor the kinetically controlled product, often leading to higher regioselectivity. |
| Nucleophile | Use a slight excess (1.1-1.5 equivalents) | To ensure complete consumption of the starting material. |
Question 2: I want to perform a substitution with an alkoxide. Which halogen is more likely to be displaced?
Answer:
With a strong, hard nucleophile like an alkoxide, displacement of fluoride is often competitive with chloride displacement, especially when the fluorine is activated by an ortho or para electron-withdrawing group. In 5-chloro-2,3-difluorobenzonitrile, the fluorine at C2 is ortho to the strongly electron-withdrawing nitrile group, making it a prime site for nucleophilic attack. The chlorine at C5 is para to the fluorine at C2, which also activates it.
To favor displacement of the C-Cl bond:
-
Use a less polar solvent: This can temper the reactivity of the alkoxide and may favor the pathway involving the weaker C-Cl bond.
-
Employ a milder base/alkoxide source: Using the alcohol in the presence of a carbonate base might be more selective than using a pre-formed sodium or potassium alkoxide.
To favor displacement of the C-F bond (at C2):
-
Use a highly polar aprotic solvent: Solvents like DMSO or DMF will enhance the nucleophilicity of the alkoxide, favoring attack at the most electron-deficient position, which is likely C2.
-
Use a strong alkoxide: Sodium or potassium alkoxides will be more reactive.
Below is a diagram illustrating the competing SNAr pathways.
Caption: Workflow for optimizing selective Buchwald-Hartwig amination.
Section 3: Directed ortho-Metalation (DoM)
Question 5: I need to functionalize one of the C-H bonds. Can I use Directed ortho-Metalation, and which position will be lithiated?
Answer:
Directed ortho-Metalation (DoM) is a powerful technique for the regioselective deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG). [7][8]In 5-chloro-2,3-difluorobenzonitrile, both the nitrile group and the fluorine atoms can act as DMGs.
Analysis of Directing Groups:
-
Nitrile Group (-CN): The nitrile group is a moderate DMG. [9]It would direct lithiation to the C2 and C6 positions. However, C2 is already substituted with a fluorine atom. Therefore, the nitrile group would direct lithiation to the C6 position.
-
Fluorine Atoms (-F): Fluorine is also a moderate DMG. [7]The fluorine at C2 would direct lithiation to the C3 position (already substituted with fluorine) and the C1 position (substituted with the nitrile group). The fluorine at C3 would direct lithiation to the C2 (substituted) and C4 positions.
Predicted Outcome:
The most acidic proton is likely at the C6 position, as it is ortho to the electron-withdrawing nitrile group and meta to the electron-withdrawing chlorine and fluorine atoms. Therefore, lithiation with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or a hindered lithium amide base is expected to occur selectively at the C6 position. [7]The resulting aryllithium species can then be quenched with an electrophile to introduce a new substituent at this position.
Troubleshooting and Considerations:
-
Choice of Base: Strong alkyllithiums like n-BuLi or s-BuLi can potentially add to the nitrile group. Using a lithium amide base like LDA or LiTMP at low temperatures (e.g., -78 °C) is crucial to favor deprotonation over nucleophilic addition. [7]* Competitive Lithiation: While C6 is the most probable site, some lithiation at C4 (directed by the fluorine at C3) might occur as a minor pathway. Careful optimization of the base, solvent, and temperature may be required to maximize selectivity.
Part 2: References
-
- 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
-
- 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid.
-
- Method for producing 3,5-difluoroaniline.
-
- A comprehensive overview of the DoM reaction.
-
- A detailed description of the Buchwald-Hartwig amination reaction.
-
- Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6...
-
- Production of halogenated benzonitriles.
-
- An introduction to the principles of Directed ortho-Metalation.
-
- A general overview of nucleophilic aromatic substitution.
-
- A practical guide to the Buchwald-Hartwig amination.
-
- A detailed guide to directed metalation reactions.
-
- A summary of the Buchwald-Hartwig coupling reaction.
-
- An introduction to the mechanism of nucleophilic aromatic substitution.
-
- A relevant research article on Suzuki-Miyaura coupling.
-
- An educational resource on the Buchwald-Hartwig amination.
-
- A step-by-step guide to nucleophilic aromatic substitution.
-
- A video tutorial on the Suzuki-Miyaura coupling.
-
- A resource on the mechanism and examples of the Buchwald-Hartwig coupling.
-
- A research article with examples of SNAr reactions.
-
- A collection of resources on directed ortho metalation.
-
- A research article on Suzuki-Miyaura coupling.
-
- An article on the utility of boronic acids in Suzuki-Miyaura coupling.
-
- A detailed presentation on directed ortho metalation.
-
- A research article on the Suzuki-Miyaura coupling of aryl chlorides.
-
- An educational resource on SNAr reactions.
-
- A review article on concerted nucleophilic aromatic substitution reactions.
-
- A research article on SNAr reactions of polyfluoroarenes.
-
- A research article on regioselective synthesis.
-
- A database entry for 5-Chloro-2-fluorobenzonitrile.
-
- A research article on regioselective synthesis.
-
- A supplier page for a related compound.
-
- A patent describing the synthesis of related compounds.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. US4209457A - Production of halogenated benzonitriles - Google Patents [patents.google.com]
- 6. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Degradation pathways of 5-Chloro-2,3-difluorobenzonitrile under various reaction conditions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Chloro-2,3-difluorobenzonitrile. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of its degradation pathways under various experimental conditions. Our goal is to equip you with the expertise to anticipate challenges, interpret your results accurately, and ensure the integrity of your stability studies.
Troubleshooting Guide: Common Issues in Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule.[1][2] However, these experiments can present several challenges. The table below outlines common problems encountered during the degradation analysis of 5-Chloro-2,3-difluorobenzonitrile, their probable causes, and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| No or Minimal Degradation Observed | Inadequate stress conditions (concentration of stressor, temperature, or duration is too low).[3] | - Increase the concentration of the acid, base, or oxidizing agent. - Elevate the reaction temperature, but be mindful of potential side reactions. - Extend the duration of the stress testing. |
| High intrinsic stability of the compound. | - Employ more aggressive stress conditions, such as higher temperatures or more potent reagents. It is crucial to document all conditions. | |
| Multiple Unexpected Peaks in Chromatogram | Contamination from solvents, reagents, or glassware. | - Run a blank experiment with only the solvent and reagents to identify any extraneous peaks. - Ensure all glassware is scrupulously clean.[4] |
| Complex degradation pathways leading to numerous byproducts. | - Optimize chromatographic conditions (e.g., gradient, column chemistry) to achieve better separation. - Utilize mass spectrometry (LC-MS) to identify the mass of each impurity, aiding in structural elucidation.[5] | |
| Poor Peak Shape or Resolution in HPLC Analysis | Inappropriate mobile phase pH or composition. | - Adjust the mobile phase pH to ensure the analyte and its degradants are in a single ionic form. - Experiment with different solvent ratios or organic modifiers. |
| Column overload or degradation.[6] | - Reduce the injection volume or sample concentration. - Use a guard column and ensure the column is not being degraded by the sample matrix.[6] | |
| Inconsistent or Irreproducible Results | Variability in experimental conditions (e.g., temperature fluctuations, inaccurate reagent concentrations).[4] | - Use calibrated equipment and ensure precise control over reaction parameters. - Prepare fresh reagents for each experiment to avoid degradation of the stressor itself. |
| Sample preparation errors.[7] | - Ensure complete dissolution of the compound and accurate dilutions.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for 5-Chloro-2,3-difluorobenzonitrile?
While specific literature on the degradation of 5-Chloro-2,3-difluorobenzonitrile is limited, we can predict the primary pathways based on the reactivity of its functional groups. The nitrile group is susceptible to hydrolysis, while the halogenated aromatic ring can undergo nucleophilic substitution under certain conditions.
-
Hydrolysis (Acidic and Basic): The most probable degradation pathway is the hydrolysis of the nitrile (-CN) group.[8] Under acidic or basic conditions, the nitrile is expected to first hydrolyze to the corresponding amide (5-Chloro-2,3-difluorobenzamide) and subsequently to the carboxylic acid (5-Chloro-2,3-difluorobenzoic acid).[9]
-
Oxidative Degradation: The aromatic ring may be susceptible to oxidation, potentially leading to the formation of hydroxylated byproducts or ring-opening under harsh oxidative conditions.[1]
-
Photolytic Degradation: Exposure to UV light may induce homolytic cleavage of the Carbon-Chlorine bond, leading to radical-mediated degradation pathways.[2]
-
Thermal Degradation: 5-Chloro-2,3-difluorobenzonitrile is expected to be relatively stable to thermal stress in its solid form, but degradation may occur at elevated temperatures in solution.[7]
Q2: What analytical techniques are most suitable for monitoring the degradation of this compound?
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for these studies. A reverse-phase C18 column is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for identifying the mass of the degradation products, which is a critical step in their structural elucidation.[5][10]
-
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to definitively characterize the structure of isolated degradation products.[5][11]
Q3: How can I differentiate between process impurities and degradation products?
This is a critical aspect of stability studies. A forced degradation study is designed to generate degradation products.[12] By comparing the impurity profile of a stressed sample to that of an unstressed (control) sample, you can identify the peaks that are formed as a direct result of the degradation process.
Q4: What are some common pitfalls to avoid during forced degradation studies?
-
Over-stressing the molecule: The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.[13] Complete degradation will not provide meaningful information about the degradation pathway.
-
Using non-validated analytical methods: It is essential to use a validated, stability-indicating method to ensure that all degradation products are separated and detected.[3]
-
Neglecting to run control samples: A control sample (time zero, unstressed) is essential for comparison.
Detailed Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on 5-Chloro-2,3-difluorobenzonitrile.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve 5-Chloro-2,3-difluorobenzonitrile in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions: [7]
-
Acidic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep at room temperature for 48 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Transfer a portion of the stock solution to a vial and heat in an oven at 80°C for 72 hours.
-
Analyze the sample at various time points.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both samples at predetermined intervals.
-
3. Analytical Methodology (HPLC-UV/MS):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan) and/or mass spectrometry.
-
Injection Volume: 10 µL
4. Data Analysis:
-
Calculate the percentage degradation of 5-Chloro-2,3-difluorobenzonitrile.
-
Determine the relative retention times of the degradation products.
-
If using LC-MS, analyze the mass spectra to propose structures for the degradants.
Visualizing Degradation and Troubleshooting
Proposed Degradation Pathways
The following diagram illustrates the hypothesized primary degradation pathways of 5-Chloro-2,3-difluorobenzonitrile under hydrolytic conditions.
Caption: Hypothesized hydrolysis pathway of 5-Chloro-2,3-difluorobenzonitrile.
Troubleshooting Workflow
This flowchart provides a systematic approach to troubleshooting common issues during your degradation experiments.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 4. edulabchina.com [edulabchina.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. pharmtech.com [pharmtech.com]
Technical Support Center: Refining Reaction Conditions for Nucleophilic Aromatic Substitution on 5-Chloro-2,3-difluorobenzonitrile
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving 5-Chloro-2,3-difluorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this specific reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to optimize your synthetic outcomes.
Introduction to SNAr on 5-Chloro-2,3-difluorobenzonitrile
5-Chloro-2,3-difluorobenzonitrile is a valuable building block in medicinal chemistry and materials science. Its reactivity in SNAr reactions is dictated by the electron-withdrawing nature of the nitrile (-CN) and fluorine substituents, which activate the aromatic ring for nucleophilic attack.[1][2][3] The chlorine atom typically serves as the leaving group. However, achieving high yield and selectivity can be challenging. This guide provides a systematic approach to overcoming common experimental hurdles.
Core Principles of the SNAr Reaction
The SNAr reaction generally proceeds via a two-step addition-elimination mechanism.[3][4]
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3][4]
-
Leaving Group Departure: The leaving group is eliminated, restoring the aromaticity of the ring.
The rate-determining step is typically the initial nucleophilic attack.[3][5] Therefore, factors that stabilize the Meisenheimer complex, such as electron-withdrawing groups and appropriate solvent choice, will accelerate the reaction.[1][6]
Mandatory Visualization: SNAr Mechanism
Caption: Generalized mechanism for the SNAr reaction.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Conversion to Product
Q1: My reaction shows very little or no formation of the desired product. What are the likely causes and how can I address them?
A1: Low or no conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters.
-
Insufficient Nucleophilicity: The strength of the nucleophile is critical.
-
Amines: Primary and secondary aliphatic amines are generally good nucleophiles for this reaction. Aromatic amines are less nucleophilic and may require more forcing conditions.
-
Alcohols and Thiols: These are weaker nucleophiles than amines and almost always require deprotonation with a suitable base to form the more potent alkoxide or thiolate.[7][8]
-
Solution: If using an alcohol or thiol, ensure you are using an appropriate base (e.g., NaH, K₂CO₃, Cs₂CO₃) to generate the corresponding anion. For weak amine nucleophiles, consider increasing the reaction temperature or using a more polar aprotic solvent.
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the charged intermediate.[9][10]
-
Polar Aprotic Solvents (Recommended): Solvents like DMSO, DMF, and NMP are excellent choices as they can solvate the cation of the base and the Meisenheimer complex, thereby accelerating the reaction.[6][11]
-
Polar Protic Solvents (Use with Caution): Solvents like ethanol or water can hydrogen-bond with the nucleophile, reducing its reactivity.[12][13]
-
Solution: Switch to a polar aprotic solvent such as DMSO or DMF. Ensure the solvent is anhydrous, as water can compete as a nucleophile or react with strong bases.
-
-
Incorrect Base Selection: The base is essential for reactions with alcohols and thiols, and can also be beneficial in reactions with amines to neutralize the generated HCl.[14]
-
Solution: For alcohols and thiols, use a base strong enough to deprotonate the nucleophile. For amine reactions, a non-nucleophilic base like triethylamine or DIPEA can be used as an acid scavenger.
-
-
Low Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature, monitoring for any signs of decomposition. A good starting point for many SNAr reactions is 80-120 °C.
-
Issue 2: Formation of Multiple Products and Side Reactions
Q2: I'm observing multiple spots on my TLC or peaks in my LC-MS corresponding to several products. What are the potential side reactions?
A2: The formation of multiple products can arise from several factors, including reaction at other positions on the ring or side reactions involving the nitrile group.
-
Hydrolysis of the Nitrile Group: Under strongly acidic or basic conditions, particularly at elevated temperatures, the nitrile group can be hydrolyzed to a carboxylic acid or an amide.
-
Solution: Use milder reaction conditions if possible. If a strong base is required, consider running the reaction at a lower temperature for a longer duration. A careful work-up at a controlled pH is also important.
-
-
Displacement of Fluorine: While chlorine is the better leaving group in this system, under harsh conditions, displacement of one of the fluorine atoms can occur, leading to a mixture of products.
-
Solution: Employ milder reaction conditions. Lowering the temperature and using a less aggressive base can improve selectivity for displacement of the chlorine atom.
-
-
Reaction with the Solvent: At high temperatures, solvents like DMF can decompose to form dimethylamine, which can act as a nucleophile.
-
Solution: Switch to a more thermally stable solvent like DMSO or sulfolane if high temperatures are necessary.
-
Issue 3: Difficulty in Product Purification
Q3: My reaction appears to be successful, but I am struggling to isolate a pure product. What purification strategies are effective?
A3: Purifying SNAr products can be challenging due to the high boiling points of the recommended solvents and the nature of the byproducts.
-
Removal of High-Boiling Solvents: DMSO and DMF are notoriously difficult to remove completely.
-
Solution: After the reaction is complete, perform an aqueous work-up. Quench the reaction with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer multiple times with water and then with brine to remove the majority of the high-boiling solvent.[15][16]
-
-
Residual Starting Materials or Byproducts: Incomplete reactions or the presence of colored impurities can complicate purification.
Experimental Protocols and Data
General Protocol for SNAr with an Amine Nucleophile
This protocol provides a general starting point for the reaction of 5-Chloro-2,3-difluorobenzonitrile with a primary or secondary amine.
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-2,3-difluorobenzonitrile (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMSO (or DMF) to dissolve the starting material. Add the amine nucleophile (1.1-1.2 eq) and a non-nucleophilic base such as K₂CO₃ (1.5 eq).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Solvent and Base Effects
The choice of solvent and base can significantly impact the reaction outcome. The following table summarizes general recommendations.
| Nucleophile | Recommended Solvents | Recommended Bases | Typical Temperature (°C) |
| Aliphatic Amine | DMSO, DMF, NMP | K₂CO₃, Cs₂CO₃, DIPEA | 80 - 120 |
| Aromatic Amine | DMSO, NMP, Sulfolane | K₂CO₃, Cs₂CO₃ | 100 - 150 |
| Alcohol | THF, Dioxane, DMF | NaH, KHMDS | 60 - 100 |
| Thiol | DMF, DMSO | K₂CO₃, Cs₂CO₃ | 25 - 80 |
Mandatory Visualization: Troubleshooting Workflow
Caption: Decision tree for troubleshooting low-yield SNAr reactions.
References
-
Effect of the nature of the nucleophile and solvent on an SNAr reaction - RSC Publishing. Available at: [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC - NIH. Available at: [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions - ResearchGate. Available at: [Link]
-
Solvent Effects on the SN1 Reaction - Chemistry LibreTexts. Available at: [Link]
-
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations - American Chemical Society. Available at: [Link]
-
Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. - ResearchGate. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. Available at: [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions - ResearchGate. Available at: [Link]
-
Base-dependent selectivity of an SNAr reaction | Request PDF - ResearchGate. Available at: [Link]
-
On the Synthesis of 2-Amino-4,6-difluorobenzonitrile - Journal of Chemical Research, Synopses (RSC Publishing). Available at: [Link]
-
Alcohols to Amines - Chemistry Steps. Available at: [Link]
-
Reaction Examples - University of Rochester. Available at: [Link]
-
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - Frontiers. Available at: [Link]
-
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC - NIH. Available at: [Link]
-
SNAr reaction scope & limitations - YouTube. Available at: [Link]
-
Aromatic Nucleophilic Substitution - Fisher Scientific. Available at: [Link]
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino - IUCr Journals. Available at: [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. Available at: [Link]
- Fluorobenzonitrile compound preparation method - Google Patents.
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC - Royal Society of Chemistry. Available at: [Link]
-
SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services. Available at: [Link]
-
Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress. Available at: [Link]
-
Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. Available at: [Link]
-
Exploring the Synthesis Potential of Difluorobenzonitrile Intermediates. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions - Semantic Scholar. Available at: [Link]
-
Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]
-
Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC - PubMed Central. Available at: [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
-
PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES - European Patent Office. Available at: [Link]
- Preparation method of 3, 4-difluorobenzonitrile - Google Patents.
-
Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed. Available at: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. Available at: [Link]
-
Perfluoroaryl‐thiol SNAr reaction for the modification of porphyrins (A) and polymers (B). - ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution—Addition and Identification of an Amine - ResearchGate. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]
- 8. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 9. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aromatic Nucleophilic Substitution [fishersci.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reaction Examples [cdb.ics.uci.edu]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Analytical methods for monitoring the progress of reactions with 5-Chloro-2,3-difluorobenzonitrile
Welcome to the technical support center for analytical methods concerning 5-Chloro-2,3-difluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring the progress of chemical reactions involving this versatile intermediate. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the selection and application of analytical methods for monitoring reactions with 5-Chloro-2,3-difluorobenzonitrile.
Q1: What are the most suitable analytical techniques for monitoring the consumption of 5-Chloro-2,3-difluorobenzonitrile and the formation of my desired product?
A1: The choice of analytical technique is contingent on several factors including the reaction matrix, the chemical properties of your reactants and products, and the desired level of quantitative accuracy. The most commonly employed and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] For real-time or in-situ monitoring, spectroscopic methods like FT-IR and Raman can also be invaluable.[2][3][4]
Q2: My reaction involves a nucleophilic aromatic substitution (SNAr) on 5-Chloro-2,3-difluorobenzonitrile. Which analytical method is best to distinguish between the starting material, product, and potential regioisomers?
A2: For SNAr reactions, HPLC is often the method of choice due to its excellent resolving power for isomers.[5] A well-developed HPLC method can separate the starting material, the desired product, and any potential isomeric byproducts that may arise from substitution at different positions on the aromatic ring. Additionally, ¹⁹F NMR spectroscopy is exceptionally powerful for distinguishing between fluorinated isomers due to the high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus.[6][7][8]
Q3: Can I use ¹H NMR to monitor my reaction?
A3: While ¹H NMR is a fundamental tool for structural elucidation, its utility for monitoring reactions with 5-Chloro-2,3-difluorobenzonitrile can sometimes be limited by the complexity of the aromatic region, especially if your product and other reactants have overlapping proton signals. However, if there are unique, well-resolved proton signals in your starting material or product that are not obscured by other components, ¹H NMR can be a rapid and effective monitoring tool. For more complex mixtures, ¹⁹F NMR is often superior.[8][9]
Q4: Is quantitative NMR (qNMR) a viable option for determining the yield of my reaction without isolating the product?
A4: Absolutely. Quantitative NMR (qNMR) is a powerful, non-destructive technique for determining the in-situ yield and purity of your product without the need for isolation.[10][11][12] By adding a known amount of an internal standard to your reaction mixture, you can accurately quantify the amount of product formed.[12][13][14] Both ¹H and ¹⁹F qNMR can be employed, with ¹⁹F qNMR being particularly advantageous for fluorinated molecules like 5-Chloro-2,3-difluorobenzonitrile and its derivatives due to the lack of background signals.[6][10][11]
Q5: What are the key considerations for sample preparation before analysis by HPLC or GC?
A5: Proper sample preparation is critical for obtaining reliable and reproducible results. Key steps include:
-
Quenching the reaction: Immediately stop the reaction at your desired time point to prevent further transformation of the analytes.
-
Work-up: Perform a suitable work-up procedure to remove any incompatible reagents or byproducts that might interfere with the analysis or damage the analytical column.
-
Dilution: Dilute the sample to an appropriate concentration for the detector's linear range.
-
Filtration: Filter the sample through a suitable syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any particulate matter that could clog the injector or column.[15][16]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of reactions involving 5-Chloro-2,3-difluorobenzonitrile.
HPLC Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | 1. Column degradation. 2. Incompatible sample solvent with the mobile phase. 3. Column overload. 4. Presence of secondary interactions with the stationary phase. | 1. Flush the column with a strong solvent or replace it.[17] 2. Dissolve the sample in the mobile phase or a weaker solvent.[18] 3. Reduce the injection volume or sample concentration.[19] 4. For halogenated aromatics, consider using a PFP (Pentafluorophenyl) or Phenyl-Hexyl column for improved peak shape and selectivity.[5] |
| Inconsistent retention times | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column not properly equilibrated. 4. Leaks in the system. | 1. Prepare fresh mobile phase and ensure proper mixing.[19] 2. Use a column oven to maintain a constant temperature.[19] 3. Equilibrate the column with the mobile phase for a sufficient amount of time before analysis.[19] 4. Check for loose fittings and replace any worn seals.[16][17] |
| Ghost peaks or baseline noise | 1. Contaminated mobile phase or sample. 2. Air bubbles in the system. 3. Detector lamp nearing the end of its life. | 1. Use high-purity solvents and filter all solutions.[15][16] 2. Degas the mobile phase and purge the system.[19] 3. Replace the detector lamp.[19] |
| No peaks detected | 1. No injection occurred. 2. Detector is off or not set to the correct wavelength. 3. Sample is too dilute. | 1. Check the autosampler and injection valve. 2. Verify detector settings.[19] 3. Prepare a more concentrated sample. |
¹⁹F NMR Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Broad or distorted peaks | 1. Poor shimming of the magnetic field. 2. Presence of paramagnetic impurities. 3. High sample viscosity. | 1. Re-shim the spectrometer. 2. Filter the sample or use a metal scavenger if applicable. 3. Dilute the sample or use a less viscous deuterated solvent. |
| Inaccurate quantification in qNMR | 1. Incomplete relaxation of the nuclei. 2. Non-uniform excitation of signals across the spectrum. 3. Overlapping signals of the analyte and internal standard. | 1. Increase the relaxation delay (D1) to at least 5 times the longest T1 of the nuclei of interest.[14] 2. Ensure the spectral width is adequate and the pulse angle is calibrated.[14] 3. Choose an internal standard with signals that are well-resolved from your analyte signals.[12] |
| Low signal-to-noise ratio | 1. Sample concentration is too low. 2. Insufficient number of scans. | 1. Prepare a more concentrated sample if possible. 2. Increase the number of scans to improve the signal-to-noise ratio.[14] |
Section 3: Experimental Protocols & Workflows
Protocol 1: General HPLC Method for Reaction Monitoring
This protocol provides a starting point for developing an HPLC method to monitor the conversion of 5-Chloro-2,3-difluorobenzonitrile.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Recommended columns: C18 (for general screening), PFP or Phenyl-Hexyl for improved selectivity of halogenated aromatics.[5]
2. Mobile Phase Preparation:
-
Use HPLC grade solvents (e.g., acetonitrile, methanol, water).[20]
-
A typical starting mobile phase could be a gradient of water (A) and acetonitrile (B).
-
Filter and degas the mobile phase before use.
3. Sample Preparation:
-
Withdraw an aliquot of the reaction mixture at a specific time point.
-
Quench the reaction immediately (e.g., by adding a suitable quenching agent or diluting in a cold solvent).
-
Perform a liquid-liquid extraction if necessary to remove salts or other interfering substances.
-
Dilute the organic layer to an appropriate concentration with the mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter.
4. Chromatographic Conditions (Starting Point):
-
Flow rate: 1.0 mL/min
-
Injection volume: 5-10 µL
-
Column temperature: 30 °C
-
UV detection: 210 nm or a wavelength where both reactant and product have good absorbance.[21]
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 50% B
-
18-20 min: 50% B (re-equilibration)
-
5. Data Analysis:
-
Identify the peaks corresponding to 5-Chloro-2,3-difluorobenzonitrile and the product based on their retention times (confirmed by injecting standards if available).
-
Calculate the percent conversion by comparing the peak area of the starting material at different time points.
Workflow for Reaction Monitoring
Caption: A generalized workflow for monitoring chemical reactions.
Section 4: Advanced Topics & In-Situ Monitoring
For more detailed process understanding and optimization, in-situ reaction monitoring techniques can provide real-time data on reaction kinetics and the formation of transient intermediates.[2][3][22]
Q6: What are the advantages of in-situ reaction monitoring?
A6: In-situ monitoring offers several advantages over traditional offline analysis:
-
Real-time data: Provides continuous information on the reaction progress.[22]
-
Improved process understanding: Helps in identifying reaction endpoints, intermediates, and potential side reactions.[3]
-
Enhanced safety: Reduces the need for manual sampling of potentially hazardous reactions.
-
Faster process development: Accelerates the optimization of reaction conditions.[1]
Q7: Which in-situ techniques are suitable for reactions with 5-Chloro-2,3-difluorobenzonitrile?
A7: In-situ FT-IR and Raman spectroscopy are powerful techniques for monitoring changes in functional groups throughout a reaction.[2][4] For instance, the disappearance of the nitrile stretch in 5-Chloro-2,3-difluorobenzonitrile and the appearance of new vibrational bands corresponding to the product can be tracked in real-time. In-situ NMR is also a highly valuable tool for obtaining detailed structural information directly from the reaction vessel.[23]
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for reaction analysis.
References
-
Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Analytical Chemistry. [Link]
-
Analytical Method Validation in Pharmaceuticals. Step-by-Step Guide to AMV. [Link]
-
Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. PubMed. [Link]
-
Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. ACS Publications. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC - NIH. [Link]
-
Biotransformation of aromatic compounds. Monitoring fluorinated analogues by NMR. PubMed. [Link]
-
Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry. [Link]
-
Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
Reaction Monitoring. Bruker. [Link]
-
Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example. NIH. [Link]
-
Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Analytical Method Validation: Complete Guide for Intended Use in. Altabrisa Group. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Quantitative NMR Spectroscopy. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). [Link]
-
Quantitative NMR Spectroscopy. [Link]
-
Analytical method validation: A brief review. [Link]
-
Reaction monitoring via. Squarespace. [Link]
-
¹⁹F NMR spectroscopic monitoring of the reaction mixture during the fluorination to give 3 b. ResearchGate. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Troubleshooting Guide. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. [Link]
-
HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. [Link]
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]
-
HPLC Methods for analysis of Benzonitrile. HELIX Chromatography. [Link]
-
5-Chloro-2-fluorobenzonitrile. PubChem. [Link]
- Fluorobenzonitrile compound preparation method.
-
Mass spectra of fluorocarbons. [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. [Link]
-
-
Organic Solvents Used in HPLC. GL Sciences. [Link]
-
-
5-Chloro-2-(3,4-difluorophenoxy)benzonitrile. PubChem. [Link]
-
Mass Spectrometry & Spectroscopy. Chromatography Today. [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. PMC - NIH. [Link]
-
Detection of 5-fluorouracil surface contamination in near real time. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Reaction Monitoring | Bruker [bruker.com]
- 4. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. Biotransformation of aromatic compounds. Monitoring fluorinated analogues by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emerypharma.com [emerypharma.com]
- 13. ethz.ch [ethz.ch]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. eclass.uoa.gr [eclass.uoa.gr]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. lcms.cz [lcms.cz]
- 19. HPLC Troubleshooting Guide [scioninstruments.com]
- 20. How to use analytical columns | Technical Information | GL Sciences [glsciences.com]
- 21. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 5-Chloro-2,3-difluorobenzonitrile
Here is the in-depth technical guide you requested.
Welcome to the technical support center for the synthesis of 5-Chloro-2,3-difluorobenzonitrile. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the bench to a larger scale. As a key intermediate in the development of advanced pharmaceuticals and agrochemicals, robust and scalable synthesis of this molecule is critical.[1][2] This document provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to navigate the complexities of this process.
Our approach is grounded in the principles of causality and self-validation. We will not only detail the steps but also explain the underlying chemical principles, empowering you to make informed decisions and adapt protocols to your specific laboratory or plant conditions.
Section 1: Synthesis Pathway Overview
The most common and industrially relevant method for synthesizing aryl nitriles from anilines is the Sandmeyer reaction.[3][4] This pathway is favored for its reliability and the availability of starting materials. The synthesis of 5-Chloro-2,3-difluorobenzonitrile begins with the corresponding aniline, 5-Chloro-2,3-difluoroaniline.
The overall process involves two primary stages:
-
Diazotization: The conversion of the primary aromatic amine into a diazonium salt using nitrous acid at low temperatures.
-
Cyanation: The substitution of the diazonium group with a nitrile group, catalyzed by a copper(I) cyanide salt.[5]
The workflow below illustrates this validated synthetic route.
Section 2: Troubleshooting Guide
This section addresses specific issues that frequently arise during the scale-up of the Sandmeyer reaction for this target molecule.
Q1: My diazotization reaction is sluggish, and I'm seeing starting material in the crude product. What's going wrong?
A: Incomplete diazotization is a common issue, often stemming from three critical parameters: temperature, reagent stoichiometry, and addition rate.
-
Causality: The formation of the nitrosating agent, nitrous acid (HONO), from sodium nitrite (NaNO₂) and a strong acid like HCl is highly temperature-dependent. More importantly, the resulting aryl diazonium salt is thermally unstable.[6] If the temperature rises above 5 °C, the diazonium salt can decompose back to the aniline or react with water to form an undesired phenol impurity.
-
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your reactor's cooling system can maintain an internal temperature of 0–5 °C throughout the NaNO₂ addition. On a larger scale, heat removal is less efficient, so a slower addition rate is crucial.
-
Check Reagent Quality: Use a fresh, dry, and finely powdered source of NaNO₂. Clumped or old reagent may have partially decomposed, leading to under-dosing.
-
Ensure Sufficient Acid: A minimum of two equivalents of acid are mechanistically required, but using 2.5-3.0 equivalents is recommended at scale to ensure the medium remains strongly acidic, suppressing side reactions.
-
Monitor for Excess Nitrous Acid: After the addition is complete, test for the presence of excess nitrous acid using potassium iodide-starch paper (a positive test turns blue-black). A slight excess indicates the reaction has gone to completion. If the test is negative, add a small amount of additional NaNO₂ solution.
-
Q2: The cyanation step gives a low yield, and a significant amount of a dark, tarry byproduct is formed. How can I optimize this?
A: Low yields and tar formation during the Sandmeyer cyanation are typically linked to the decomposition of the diazonium salt before it can react with the copper cyanide complex or to poorly controlled reaction exotherms.
-
Causality: The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[6] This generates an aryl radical and dinitrogen gas. The aryl radical then reacts with the copper-bound cyanide to form the product.[5][6] This process is exothermic due to the evolution of N₂ gas. If the rate of gas evolution is too rapid, localized overheating can occur, leading to polymerization and decomposition.
-
Troubleshooting Steps:
-
Prepare the Cyanide Solution Correctly: The active reagent is often considered a solution of CuCN in aqueous KCN or NaCN. Ensure the CuCN is fully dissolved to form the soluble [Cu(CN)₂]⁻ complex before adding the diazonium salt solution.
-
Control the Addition: Add the cold diazonium salt solution slowly to the warmed (typically 20-50 °C) copper cyanide solution. Do NOT add the cyanide solution to the diazonium salt, as this can lead to an uncontrolled reaction.
-
Optimize Temperature: The optimal temperature is a balance. Too low, and the reaction is slow; too high, and byproduct formation increases. Start at the lower end of the recommended range (e.g., 20 °C) and allow the reaction to slowly warm. Monitor the rate of nitrogen evolution as your primary indicator of reaction rate.
-
Ensure Efficient Agitation: Good mixing is critical at scale to dissipate heat and ensure the diazonium salt reacts with the catalyst before it can decompose.
-
Q3: My final product is contaminated with a phenol impurity (5-Chloro-2,3-difluorophenol). How can I prevent its formation?
A: The formation of phenols is a classic side reaction in diazonium chemistry, arising from the reaction of the diazonium cation with water.
-
Causality: The aryl diazonium salt is a potent electrophile. While the intended reaction is with the cyanide nucleophile, it can also be attacked by water, especially at elevated temperatures.[6] This is why maintaining a low temperature during the diazotization and storage of the diazonium salt is paramount.
-
Troubleshooting Steps:
-
Minimize Water in Cyanation Step: While aqueous solutions are standard, ensure you are not using excessive volumes. The concentration of the cyanide nucleophile should be high enough to compete effectively with water.
-
Reduce Diazonium Salt "Hold Time": Use the diazonium salt solution immediately after it is prepared. The longer it is stored, even at 0-5 °C, the more opportunity there is for hydrolytic decomposition.
-
Purification Strategy: If phenol formation is unavoidable, it can typically be removed during the workup. Washing the organic extract with a mild aqueous base (e.g., sodium bicarbonate or a dilute sodium hydroxide solution) will deprotonate the acidic phenol, pulling it into the aqueous layer while leaving the neutral benzonitrile product in the organic phase.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What are the most critical safety precautions for this synthesis at scale?
-
Diazonium Salt Instability: Solid diazonium salts are explosive when dry and should never be isolated. Always keep them in a cold, aqueous solution.[6]
-
Cyanide Toxicity: Copper(I) cyanide (CuCN) and potassium cyanide (KCN) are highly toxic.[7] Handle them in a well-ventilated area (e.g., a fume hood) with appropriate personal protective equipment (PPE), including gloves and eye protection.[8][9] Have a cyanide poisoning antidote kit (e.g., amyl nitrite, sodium thiosulfate) and trained personnel available. All cyanide-containing waste must be quenched with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal.
-
Gas Evolution: Both the diazotization (minor NOx) and cyanation (N₂) steps produce gas. The reactor must be properly vented to avoid pressure buildup.
-
-
Q2: Can I use an alternative, less toxic cyanide source?
-
Yes, modern cross-coupling chemistry offers alternatives, though they may require significant process redevelopment. Palladium-catalyzed cyanation using potassium ferrocyanide (K₄[Fe(CN)₆]) is a common, less toxic alternative.[10] However, this requires a different catalytic system and reaction conditions (e.g., a palladium catalyst, a ligand, and often a different solvent system) and would no longer be a Sandmeyer reaction.[11]
-
-
Q3: What analytical techniques are essential for process monitoring and quality control?
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for this process. It should be used to:
-
Confirm the consumption of the starting aniline after diazotization.
-
Monitor the progress of the cyanation reaction.
-
Determine the purity of the final product and quantify impurities.[12]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure of the final product and identifying any structurally related impurities.[14]
-
Section 4: Protocols and Data
Experimental Protocol: Scale-Up Synthesis
This protocol is a representative example and should be optimized for your specific equipment and scale.
Part A: Diazotization
-
Charge a reactor with 5-Chloro-2,3-difluoroaniline (1.0 eq) and 6M hydrochloric acid (3.0 eq).
-
Cool the stirred slurry to 0–5 °C using an appropriate cooling bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in water.
-
Add the sodium nitrite solution subsurface to the aniline slurry over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After addition, stir the resulting solution for an additional 30 minutes at 0–5 °C.
-
Confirm the completion of the reaction by testing for a slight excess of nitrous acid with KI-starch paper.
Part B: Cyanation
-
In a separate, larger reactor, charge copper(I) cyanide (1.2 eq), potassium cyanide (1.3 eq), and water. Stir until a clear solution is formed.
-
Warm the cyanide solution to 20 °C.
-
Slowly add the cold diazonium salt solution from Part A to the cyanide solution over 1-2 hours. Vigorous nitrogen evolution will occur. Maintain the temperature between 20-40 °C with cooling as needed.
-
After the addition is complete, stir the reaction mixture at 50 °C for 1 hour to ensure completion.
-
Cool the mixture to room temperature.
Part C: Workup and Purification
-
Extract the reaction mixture with an appropriate organic solvent (e.g., toluene or ethyl acetate).
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution to remove acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation to obtain pure 5-Chloro-2,3-difluorobenzonitrile.
Data Presentation: Optimization Parameters
The following table provides a starting point for optimizing the cyanation step. Experiments should be conducted to find the ideal balance between reaction time, temperature, and yield for your specific setup.
| Parameter | Condition A (Baseline) | Condition B (Optimized) | Rationale for Change | Expected Outcome |
| Temperature | 65 °C | 45-50 °C | Lower temperature to reduce byproduct formation. | Higher purity, slightly longer reaction time. |
| CuCN Equivalents | 1.1 eq | 1.2 eq | Ensure catalytic cycle is not rate-limited. | Potentially faster reaction and higher conversion. |
| Reaction Time | 2 hours | 1 hour (post-addition) | Driven by HPLC monitoring. | Avoids product degradation from prolonged heating. |
| Purity (Crude) | ~85% | >92% | Fewer side reactions at lower temperatures. | Easier purification. |
| Yield (Isolated) | 70-75% | 80-85% | Higher conversion and lower losses to byproducts. | Improved process efficiency. |
References
- Mills, L. R., Graham, J. M., & Patel, P. (2019). Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation. Journal of the American Chemical Society.
- ResearchGate. (2024). A Novel and Convenient Synthesis of Benzonitriles: Electrophilic Cyanation of Aryl and Heteroaryl Bromides. Request PDF.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2024).
- Wiley Online Library. (n.d.).
- Capot Chemical. (2019). Material Safety Data Sheet for 5-Chloro-2,3-difluoronitrobenzene.
- TCI Chemicals. (2024).
- Sigma-Aldrich. (2022).
- Fisher Scientific. (2025).
- Wikipedia. (n.d.). Sandmeyer reaction.
- Merck Millipore. (2024).
- L.S. College, Muzaffarpur. (2020). Sandmeyer reaction.
- National Institutes of Health (NIH). (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- J&K Scientific LLC. (n.d.). Sandmeyer Reaction.
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile.
- Dakin, L. A. (n.d.). The Chemistry of 2,3-Difluorobenzonitrile: Synthesis and Reactivity Explained.
- Benchchem. (2025). Validating the Purity of 2-(5-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,6-difluorophenyl)
- Benchchem. (2025). Optimization of reaction conditions for 5-Chloro-1,1-difluoroindan synthesis.
- ChemicalBook. (n.d.). 5-Chloro-2,3-difluorobenzonitrile(1624261-31-9) 1H NMR.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Importance of Fluorinated Aromatic Nitriles in Modern Chemical Synthesis.
- Google Patents. (n.d.). CN108409605B - Preparation method of 3,4-difluorobenzonitrile.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. jk-sci.com [jk-sci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. capotchem.com [capotchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 5-Chloro-2,3-difluorobenzonitrile(1624261-31-9) 1H NMR [m.chemicalbook.com]
Validation & Comparative
A Comparative Reactivity Analysis of 5-Chloro-2,3-difluorobenzonitrile Versus Other Halobenzonitriles: A Guide for Researchers
In the landscape of modern drug discovery and materials science, halobenzonitriles serve as pivotal structural motifs and versatile synthetic intermediates. The strategic incorporation of halogen atoms onto the benzonitrile scaffold allows for fine-tuning of a molecule's physicochemical properties and provides reactive handles for further chemical elaboration. Among these, 5-Chloro-2,3-difluorobenzonitrile is a compound of increasing interest due to its unique substitution pattern, which imparts a distinct reactivity profile. This guide offers an in-depth comparative analysis of the reactivity of 5-Chloro-2,3-difluorobenzonitrile against other halobenzonitriles in key chemical transformations, supported by established mechanistic principles and representative experimental data.
The Influence of Halogen Substitution on Benzonitrile Reactivity: A Theoretical Framework
The reactivity of a substituted benzene ring is fundamentally governed by the interplay of inductive and resonance effects of its substituents. In halobenzonitriles, the strongly electron-withdrawing nitrile group (-CN) deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr). The halogen substituents (F, Cl, Br, I) further modulate this reactivity through their own electronic and steric contributions.
-
Inductive Effect: All halogens are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack and activates it for nucleophilic attack. The strength of the inductive effect follows the order F > Cl > Br > I.[1]
-
Resonance Effect: Halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This effect opposes the inductive effect and is most significant for fluorine.[2]
-
Steric Hindrance: The size of the halogen atom can influence the rate of reactions, particularly those involving attack at a substituted position. The steric bulk increases down the group: F < Cl < Br < I.[3][4]
These competing effects dictate the overall reactivity and regioselectivity of halobenzonitriles in various chemical transformations.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] For SNAr to occur efficiently, the aromatic ring must be activated by at least one strong electron-withdrawing group positioned ortho or para to the leaving group.[2][6]
In the case of 5-Chloro-2,3-difluorobenzonitrile , the nitrile group, along with the two fluorine atoms and the chlorine atom, strongly activates the ring towards nucleophilic attack. The relative positions of these substituents create a complex reactivity profile.
The general reactivity trend for halogens as leaving groups in SNAr reactions is often F > Cl > Br > I .[7] This is counterintuitive to the carbon-halogen bond strength (C-F being the strongest) and is attributed to the rate-determining step of the reaction. The high electronegativity of fluorine strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic and thus facilitating the initial nucleophilic attack, which is often the slow step.[8]
Table 1: Anticipated Relative Reactivity of Halobenzonitriles in SNAr
| Compound | Leaving Group | Activating Groups | Expected Relative Reactivity | Rationale |
| 5-Chloro-2,3-difluorobenzonitrile | Cl | -CN, -F (x2) | High | Strong activation from multiple electron-withdrawing groups. |
| 2,5-Dichlorobenzonitrile | Cl | -CN, -Cl | Moderate | Activated, but less so than the tri-halogenated analogue. |
| 4-Bromobenzonitrile | Br | -CN | Low | Lacks strong ortho/para activation relative to the leaving group. |
| 4-Fluorobenzonitrile | F | -CN | Moderate to High | Fluorine is a good leaving group in SNAr due to its high electronegativity. |
It is important to note that the regioselectivity of SNAr on polyhalogenated systems can be complex, with the most electron-deficient position being preferentially attacked.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[9][10] The catalytic cycle typically involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.[9]
In stark contrast to SNAr, the reactivity of aryl halides in Suzuki coupling is dominated by the carbon-halogen bond dissociation energy. The oxidative addition step is often rate-limiting, and its facility follows the trend: I > Br > OTf > Cl >> F . Consequently, aryl iodides and bromides are generally more reactive than aryl chlorides, while aryl fluorides are typically unreactive under standard conditions.[11]
For 5-Chloro-2,3-difluorobenzonitrile , the chloro substituent is the primary site for Suzuki coupling. Its reactivity is expected to be lower than that of its bromo- or iodo-containing counterparts. However, advancements in catalyst and ligand design, such as the use of electron-rich and bulky phosphine ligands, have enabled the efficient coupling of aryl chlorides.[10]
Table 2: Anticipated Relative Reactivity of Halobenzonitriles in Suzuki-Miyaura Coupling
| Compound | Halogen for Coupling | Expected Relative Reactivity | Rationale |
| 5-Chloro-2,3-difluorobenzonitrile | Cl | Moderate | Requires more forcing conditions or specialized catalysts compared to bromo/iodo analogues. |
| 5-Bromo-2,3-difluorobenzonitrile | Br | High | The C-Br bond is more readily cleaved in the oxidative addition step. |
| 4-Iodobenzonitrile | I | Very High | The C-I bond is the weakest, leading to the highest reactivity. |
| 2,5-Dichlorobenzonitrile | Cl | Moderate | Similar reactivity to the title compound, dependent on reaction conditions. |
Reactivity of the Nitrile Group: Hydrolysis and Reduction
The cyano group of benzonitriles is a versatile functional handle that can be transformed into other valuable moieties, such as carboxylic acids (via hydrolysis) and primary amines (via reduction). The electronic nature of the substituents on the aromatic ring influences the reactivity of the nitrile group.
Hydrolysis: The hydrolysis of benzonitriles to benzoic acids is facilitated by electron-withdrawing groups on the aromatic ring.[12] These groups increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions. A Hammett plot for the hydration of para-substituted benzonitriles shows a positive slope, confirming that electron-withdrawing groups accelerate the reaction.[13] Therefore, the presence of a chlorine and two fluorine atoms in 5-Chloro-2,3-difluorobenzonitrile is expected to enhance the rate of its hydrolysis compared to unsubstituted benzonitrile or benzonitriles with electron-donating groups.
Reduction: The reduction of the nitrile group to a primary amine is a common transformation. While the electronic effects on the rate of reduction are generally less pronounced than in hydrolysis, highly electron-deficient systems might require careful selection of reducing agents to avoid side reactions, such as hydrodehalogenation.
Experimental Protocols
To provide a practical framework for comparing the reactivity of 5-Chloro-2,3-difluorobenzonitrile, detailed, step-by-step methodologies for representative SNAr and Suzuki-Miyaura reactions are provided below.
Comparative Nucleophilic Aromatic Substitution (SNAr) with Sodium Methoxide
Objective: To compare the rate of methoxy substitution on 5-Chloro-2,3-difluorobenzonitrile and 2,5-Dichlorobenzonitrile.
Materials:
-
5-Chloro-2,3-difluorobenzonitrile
-
2,5-Dichlorobenzonitrile
-
Sodium methoxide (25 wt% in methanol)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, heating block
-
GC-MS for analysis
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the halobenzonitrile (0.5 mmol) and the internal standard (0.1 mmol).
-
Add anhydrous DMF (2.5 mL) to dissolve the solids.
-
Place the vial in a preheated heating block set to 80 °C and allow the solution to equilibrate for 5 minutes.
-
At time t=0, add sodium methoxide solution (0.6 mmol, 1.2 equivalents) to the reaction mixture.
-
Take aliquots (e.g., 0.1 mL) from the reaction mixture at regular time intervals (e.g., 15, 30, 60, 120, 240 minutes).
-
Quench each aliquot by adding it to a vial containing a dilute aqueous HCl solution (1 mL).
-
Extract the quenched aliquot with ethyl acetate (1 mL), and analyze the organic layer by GC-MS to determine the conversion of the starting material and the formation of the product.
-
Plot the concentration of the starting material versus time to determine the reaction rate.
Comparative Suzuki-Miyaura Coupling with Phenylboronic Acid
Objective: To compare the reaction yield of 5-Chloro-2,3-difluorobenzonitrile and 5-Bromo-2,3-difluorobenzonitrile in a Suzuki-Miyaura coupling reaction.
Materials:
-
5-Chloro-2,3-difluorobenzonitrile
-
5-Bromo-2,3-difluorobenzonitrile
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Reaction tubes, magnetic stir bars, heating block
-
LC-MS or GC-MS for analysis
Procedure:
-
To a reaction tube equipped with a magnetic stir bar, add the halobenzonitrile (0.5 mmol), phenylboronic acid (0.6 mmol, 1.2 equivalents), and potassium carbonate (1.0 mmol, 2.0 equivalents).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.01 mmol, 2 mol%) and PPh₃ (0.02 mmol, 4 mol%) in 1,4-dioxane (2 mL).
-
Add the catalyst solution to the reaction tube.
-
Add water (0.5 mL) to the reaction mixture.
-
Seal the tube and place it in a preheated heating block at 100 °C.
-
Stir the reaction mixture for a set period (e.g., 12 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Analyze the crude product by LC-MS or GC-MS to determine the reaction yield.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the SNAr and Suzuki-Miyaura reaction mechanisms and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for a comparative reactivity study.
Conclusion
5-Chloro-2,3-difluorobenzonitrile presents a unique reactivity profile shaped by the cumulative electronic effects of its substituents. Its high degree of halogenation renders it particularly susceptible to nucleophilic aromatic substitution, with the potential for regioselective functionalization. Conversely, in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the chloro substituent is less reactive than bromo or iodo analogues, necessitating optimized catalytic systems. The electron-withdrawing nature of the substituents also activates the nitrile group towards hydrolysis. A thorough understanding of these reactivity trends is essential for medicinal and materials chemists to effectively utilize 5-Chloro-2,3-difluorobenzonitrile and other halobenzonitriles in the design and synthesis of novel, high-value molecules. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the nuanced reactivity of this important class of compounds.
References
- Abbas, K. A. (2007). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C.
- Corbeil, C. R., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1136.
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.
- LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Pliego Jr, J. R. (2008). Effects of ion-pairing and hydration on the SNAr reaction of the F− with p-chlorobenzonitrile in aprotic solvents. The Journal of Chemical Physics, 129(21), 214505.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Wikipedia. (2024).
- Wikipedia. (2024).
- BenchChem. (2025).
- BenchChem. (2025).
- Gallegos, D. C. (2017). Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles. ScholarWorks @ UTRGV.
- Uggerud, E. (2009). Steric and electronic effects in SN2 reactions. Accounts of Chemical Research, 42(3), 388-396.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Laali, K. K., & Gettwert, V. J. (2001). Nucleophilic Aromatic Substitution (S N Ar). Chemical Reviews, 101(7), 1819-1898.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Chloro-2-(3,4-difluorophenoxy)benzonitrile | C13H6ClF2NO | CID 62492581 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. znaturforsch.com [znaturforsch.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from 5-Chloro-2,3-difluorobenzonitrile
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry.[1][2] Fluorinated compounds frequently exhibit enhanced metabolic stability, improved membrane permeability, and modulated binding affinities, which can translate into superior pharmacokinetic profiles and therapeutic efficacy.[3][4][5] The precursor 5-Chloro-2,3-difluorobenzonitrile stands out as a particularly versatile building block. Its distinct arrangement of halo-substituents and an activitating cyano group provides multiple, chemoselective handles for derivatization, enabling the rapid generation of diverse compound libraries.[6][7]
However, the synthesis of a novel molecule is only the first step. The journey from a promising reaction product to a viable drug candidate is paved with rigorous analytical validation. Unambiguous structural elucidation is not merely an academic exercise; it is a fundamental requirement for ensuring safety, efficacy, intellectual property protection, and regulatory compliance.[8][9] Mischaracterization of a lead compound can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially catastrophic safety failures.
This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of novel compounds derived from 5-Chloro-2,3-difluorobenzonitrile. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish a framework for self-validating protocols, and compare the performance of each technique in providing a complete and trustworthy structural picture.
Synthetic Strategies: Accessing Novel Chemical Space
The reactivity of 5-Chloro-2,3-difluorobenzonitrile is dictated by its electronic landscape. The potent electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack, while the chlorine atom provides a classic handle for transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for a modular and predictable approach to synthesis.
Two primary synthetic avenues include:
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond is significantly more reactive than the C-F bonds in typical palladium-catalyzed reactions like the Suzuki-Miyaura coupling. This allows for the selective formation of a new carbon-carbon bond at the C5 position.[10][11]
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, particularly the one at C2 (ortho to the nitrile), are highly activated towards displacement by nucleophiles (e.g., amines, thiols, alcohols).[12][13] The reaction proceeds via a resonance-stabilized Meisenheimer complex intermediate.[12]
A representative synthetic workflow to generate a novel compound for subsequent validation is outlined below.
This sequential approach allows for the controlled and selective introduction of two different substituents, creating a tri-substituted benzonitrile derivative whose structure must now be definitively proven.
The Analytical Gauntlet: A Comparative Guide to Validation Techniques
Once a target compound is synthesized and purified, a multi-pronged analytical approach is necessary for unambiguous structural validation. The three pillars of modern small molecule characterization are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Expertise & Experience: NMR spectroscopy is the undisputed cornerstone of structural elucidation for organic molecules in solution.[14][15] It provides detailed information about the chemical environment, connectivity, and proximity of magnetically active nuclei (most commonly ¹H, ¹³C, and in this case, ¹⁹F). A full suite of NMR experiments allows for a near-complete reconstruction of the molecule's covalent framework.[16]
Trustworthiness: The power of NMR lies in its self-validating nature. Data from one experiment must be consistent with all others. For instance, a ¹H-¹H coupling observed in a COSY spectrum must correspond to protons on adjacent carbons, a fact that can be verified through the ¹H-¹³C HMBC spectrum, which shows 2- and 3-bond correlations. For fluorinated molecules, ¹⁹F NMR is an exceptionally powerful tool due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, leading to high sensitivity and a wide chemical shift range that minimizes signal overlap.[17][18][19] However, this can also introduce challenges, such as complex long-range couplings that complicate spectra.[20][21]
Experimental Protocol: Standard NMR Characterization Suite
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of ¹³C, several hundred to several thousand scans are typically required.
-
¹⁹F{¹H} NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This experiment is highly sensitive and often requires only a few scans.
-
2D COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify proton-proton spin coupling networks, revealing which protons are on adjacent carbons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to identify all carbons that are directly attached to a proton.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to identify longer-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for connecting molecular fragments and positioning quaternary carbons.
Sources
- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ossila.com [ossila.com]
- 7. 5-Chloro-2,3-difluorobenzonitrile | 1624261-31-9 [chemicalbook.com]
- 8. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacy180.com [pharmacy180.com]
- 10. benchchem.com [benchchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ocw.mit.edu [ocw.mit.edu]
- 16. wiley.com [wiley.com]
- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. jeolusa.com [jeolusa.com]
- 20. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 21. spectroscopyonline.com [spectroscopyonline.com]
Comparison of different synthetic routes and methodologies for 5-Chloro-2,3-difluorobenzonitrile
A Comparative Guide to the Synthetic Routes of 5-Chloro-2,3-difluorobenzonitrile
Abstract
5-Chloro-2,3-difluorobenzonitrile is a valuable fluorinated building block in the synthesis of pharmaceuticals and agrochemicals, where the unique substitution pattern can significantly influence molecular conformation and binding affinity. This guide provides an in-depth comparison of two primary synthetic methodologies for its preparation: the multi-step Sandmeyer reaction sequence starting from a nitroaromatic precursor, and a more direct Nucleophilic Aromatic Substitution (SNAr) pathway. We will analyze the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis of yields, scalability, and safety considerations to aid researchers in selecting the optimal route for their specific applications.
Introduction
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design. The 2,3-difluoro substitution pattern, in conjunction with a chlorine atom at the 5-position, makes 5-Chloro-2,3-difluorobenzonitrile (CAS: 1624261-31-9) a key intermediate for creating novel chemical entities. The nitrile functional group serves as a versatile handle for further transformations into amides, carboxylic acids, amines, or tetrazoles.[1] Given its utility, the development of efficient and scalable synthetic routes is of paramount importance. This guide will compare two logical and field-proven synthetic strategies.
Methodology 1: The Sandmeyer Reaction Pathway
The Sandmeyer reaction is a classic and robust method for converting an aromatic amine into a diverse range of functional groups, including nitriles, via a diazonium salt intermediate.[2] This transformation is renowned for its reliability and broad substrate scope. For the synthesis of 5-Chloro-2,3-difluorobenzonitrile, this approach is a multi-step sequence beginning with a commercially available difluoronitrobenzene.
Causality and Strategic Choices
The logic of this pathway is to build the molecule sequentially, installing the substituents in a controlled manner.
-
Chlorination: The synthesis commences with 2,3-difluoronitrobenzene. Electrophilic chlorination is directed by the existing substituents. The nitro group is a meta-director, and the fluorine atoms are ortho-, para-directors. The position para to the C2-fluorine and meta to the nitro group (C5) is sterically accessible and electronically favored, leading to the desired 5-chloro-2,3-difluoronitrobenzene. Using a Lewis acid catalyst like FeCl₃ is standard practice to polarize the Cl-Cl bond, generating a potent electrophile.
-
Reduction: The nitro group, having served its purpose as a directing group, must be converted to an amine to enable the Sandmeyer reaction. Catalytic hydrogenation is the method of choice for its high efficiency and clean conversion.[3][4] Catalysts like Palladium on carbon (Pd/C) are highly effective for this transformation. The reaction is typically run under a hydrogen atmosphere in a protic solvent like ethanol or methanol. The selective reduction of a nitro group in the presence of aryl halides is a well-established industrial process.[5][6]
-
Diazotization & Cyanation: The resulting 5-Chloro-2,3-difluoroaniline is the direct precursor for the final step. The amine is first converted to a diazonium salt at low temperatures (0-5 °C) using sodium nitrite in a strong acid. This intermediate is highly reactive and is typically used immediately. The subsequent introduction of the nitrile is achieved by reacting the diazonium salt with a copper(I) cyanide salt. This is the core Sandmeyer cyanation step, which proceeds via a radical-nucleophilic aromatic substitution mechanism.[7]
Synthetic Workflow Diagram
Caption: Workflow for the Sandmeyer synthesis of the target compound.
Methodology 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) offers a more direct route by displacing a leaving group on the aromatic ring with a nucleophile. This reaction is highly effective on electron-deficient rings, and importantly, fluoride atoms serve as excellent leaving groups in this context, often being more reactive than chlorides due to the high electronegativity polarizing the C-F bond.
Causality and Strategic Choices
This pathway leverages the inherent reactivity of polyfluorinated aromatic systems.
-
Precursor Selection: The logical starting material for this route is 1-chloro-2,3,5-trifluorobenzene . In this molecule, the fluorine atom at the C4 position is activated towards nucleophilic attack. It is positioned para to the electron-withdrawing chlorine atom and ortho to two other fluorine atoms, which further increase the electrophilicity of the C4 carbon and stabilize the negative charge in the intermediate Meisenheimer complex.
-
Cyanation Reaction: The displacement of the C4-fluorine with a cyanide source, such as sodium or potassium cyanide, yields the target molecule in a single step.[2] The choice of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is critical. These solvents are excellent at solvating the cation (e.g., Na⁺) of the cyanide salt, leaving a "naked" and highly nucleophilic cyanide anion, which accelerates the reaction. Elevated temperatures are typically required to overcome the activation energy of breaking the aromatic C-F bond.
Synthetic Workflow Diagram
Caption: Workflow for the direct SNAr synthesis of the target compound.
Comparative Analysis
The choice between these two methodologies depends on factors such as starting material availability, scalability, and safety infrastructure.
| Parameter | Route 1: Sandmeyer Pathway | Route 2: SNAr Pathway |
| Starting Material | 2,3-Difluoronitrobenzene | 1-Chloro-2,3,5-trifluorobenzene |
| Number of Steps | 3 | 1 |
| Key Reagents | Cl₂, FeCl₃, H₂, Pd/C, NaNO₂, CuCN | NaCN or KCN, DMSO |
| Potential Overall Yield | Moderate (multi-step losses) | Potentially High (single step) |
| Safety & Hazards | - Use of toxic Cl₂ gas- Handling of unstable diazonium salts- Highly toxic copper cyanide | - Highly toxic sodium/potassium cyanide- High reaction temperatures |
| Scalability | Moderate; diazotization requires strict temperature control and can be challenging to scale. | High; single-step reactions are generally easier to scale. |
| Purification | Requires purification at each step. | Single purification of the final product. |
Experimental Protocols
Disclaimer: These protocols are representative and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Protocol for Route 1: Sandmeyer Reaction Pathway
Step 1a: Synthesis of 5-Chloro-2,3-difluoronitrobenzene
-
To a stirred solution of 2,3-difluoronitrobenzene (1 equiv.) in a suitable solvent (e.g., dichloromethane or neat), add iron(III) chloride (0.1 equiv.) as a catalyst.
-
Cool the mixture to 0-10 °C.
-
Bubble chlorine gas (approx. 1.1 equiv.) through the solution while maintaining the temperature. Monitor the reaction progress by GC-MS.
-
Upon completion, purge the reaction with nitrogen gas to remove excess chlorine.
-
Wash the reaction mixture sequentially with water, 10% sodium bisulfite solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or recrystallization.
Step 1b: Synthesis of 5-Chloro-2,3-difluoroaniline
-
In a pressure vessel, dissolve 5-Chloro-2,3-difluoronitrobenzene (1 equiv.) in ethanol or methanol.
-
Add 5% Palladium on carbon (Pd/C) catalyst (1-2 mol%).
-
Seal the vessel and purge with nitrogen, then pressurize with hydrogen gas (e.g., 50 psi).
-
Heat the mixture to 40-50 °C and stir vigorously until hydrogen uptake ceases. Monitor by TLC or GC-MS for the disappearance of the starting material.
-
After cooling, carefully vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline, which is often pure enough for the next step.
Step 1c: Sandmeyer Cyanation to 5-Chloro-2,3-difluorobenzonitrile
-
Prepare a solution of concentrated hydrochloric acid (3 equiv.) in water and add 5-Chloro-2,3-difluoroaniline (1 equiv.). Stir and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equiv.) dropwise, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature.
-
In a separate flask, prepare a solution or slurry of copper(I) cyanide (1.2 equiv.) in water.
-
Slowly add the cold diazonium salt solution to the copper cyanide mixture with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours until gas evolution ceases.
-
Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or vacuum distillation to obtain 5-Chloro-2,3-difluorobenzonitrile.
Protocol for Route 2: Nucleophilic Aromatic Substitution (SNAr)
-
To a flask equipped with a reflux condenser and a magnetic stirrer, add 1-chloro-2,3,5-trifluorobenzene (1 equiv.) and anhydrous Dimethyl Sulfoxide (DMSO).
-
Add finely ground anhydrous sodium cyanide (1.2-1.5 equiv.). CAUTION: Cyanide salts are extremely toxic.
-
Heat the reaction mixture to 120-150 °C and stir vigorously. Monitor the reaction progress by GC-MS or HPLC.
-
After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a large volume of ice water to precipitate the product.
-
Filter the solid product, wash thoroughly with water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or column chromatography.
Conclusion
Both the Sandmeyer and SNAr pathways represent viable strategies for the synthesis of 5-Chloro-2,3-difluorobenzonitrile. The SNAr route is superior in terms of atom economy and step efficiency, making it highly attractive for large-scale production, provided the trifluorinated starting material is readily available. The Sandmeyer pathway , while longer, is built upon classic, well-understood reactions and may be more practical if the required aniline precursor or its nitro-aromatic antecedent is more accessible or economical than the trifluorobenzene starting material for the SNAr route. The final choice will be dictated by a careful evaluation of starting material costs, process safety management capabilities, and required production scale.
References
-
Hartman, W. W., & Brethen, M. R. (1931). m-CHLORONITROBENZENE. Organic Syntheses, 11, 20. doi:10.15227/orgsyn.011.0020. [Link]
-
Wikipedia contributors. (2023). Cyanation. In Wikipedia, The Free Encyclopedia. [Link]
-
Ushkov, A. V., & Grushin, V. V. (2011). A General, Practicable, and Inexpensive Aromatic Cyanation. Journal of the American Chemical Society, 133(28), 10999–11005. doi:10.1021/ja203793k. [Link]
- U.S. Patent No. 5,294,742. (1994). Process for preparing 3,5-difluoroaniline.
- U.S. Patent No. 5,545,768. (1996). Process for the preparation of chlorofluoronitrobenzenes and difluoronitrobenzenes.
- CN Patent No. 104710316A. (2015).
- CN Patent No. 109553534A. (2019). A kind of preparation method of 2, 5-difluoro nitrobenzene.
-
Taylor & Francis Online. (n.d.). Cyanation – Knowledge and References. [Link]
-
ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]
- CN Patent No. 108409605B. (2021). Preparation method of 3, 4-difluorobenzonitrile.
-
Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765–792. doi:10.1021/cr00087a004. [Link]
- U.S. Patent No. 5,874,626. (1999).
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Cyanation - Wikipedia [en.wikipedia.org]
- 3. CN104710316A - Method for preparing fluoroaniline through continuous catalytic hydrogenation of fluoronitrobenzene - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. ccsenet.org [ccsenet.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of 5-Chloro-2,3-difluorobenzonitrile: Purity, Identity, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical overview of the spectroscopic methodologies for the characterization of 5-Chloro-2,3-difluorobenzonitrile, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, we will present a comparative analysis with alternative analytical techniques, offering a holistic perspective for selecting the most appropriate method for your research and development needs.
The Imperative for Rigorous Spectroscopic Analysis
5-Chloro-2,3-difluorobenzonitrile, with its distinct substitution pattern on the aromatic ring, presents a unique spectroscopic fingerprint. The presence of chlorine and fluorine atoms, along with the nitrile group, induces specific electronic effects that are discernible through various spectroscopic techniques. A thorough analysis is not merely a procedural step but a critical investigation to ensure the absence of isomeric impurities, residual starting materials, or byproducts from the synthetic route. Such impurities, even in trace amounts, can have significant downstream effects on reaction yields, product stability, and the toxicological profile of the final API.
I. Identity Confirmation: A Multi-faceted Spectroscopic Approach
The confirmation of the chemical identity of 5-Chloro-2,3-difluorobenzonitrile relies on a confluence of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the assigned structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For 5-Chloro-2,3-difluorobenzonitrile, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Probing the Aromatic Protons
The ¹H NMR spectrum of 5-Chloro-2,3-difluorobenzonitrile is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns of these protons are highly informative.
-
Expected Spectral Features: The electron-withdrawing nature of the nitrile, chlorine, and fluorine substituents will cause the aromatic protons to resonate at a lower field (higher ppm). The coupling between the two protons (ortho-coupling) and the couplings to the fluorine atoms will result in a complex splitting pattern, likely a doublet of doublets or a more complex multiplet for each proton.
Illustrative ¹H NMR Data:
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct map of the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
-
Expected Spectral Features: The spectrum should display seven signals corresponding to the seven carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear in the characteristic region of 115-125 ppm. The aromatic carbons will show a range of chemical shifts influenced by the attached substituents. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants, which is a key diagnostic feature.
Table 1: Predicted ¹³C NMR Chemical Shifts and Key Diagnostic Features
| Carbon Atom | Expected Chemical Shift (ppm) | Key Diagnostic Features |
| C-CN | 115 - 125 | Quaternary carbon, lower intensity. |
| Aromatic C-H | 120 - 140 | Signals will show C-H and C-F couplings. |
| Aromatic C-Cl | 130 - 145 | Quaternary carbon, influenced by the inductive effect of chlorine. |
| Aromatic C-F | 145 - 165 | Large one-bond C-F coupling constant. Quaternary carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the 5-Chloro-2,3-difluorobenzonitrile sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the entire proton chemical shift range (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.
-
A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
-
Expected Spectral Features: The IR spectrum of 5-Chloro-2,3-difluorobenzonitrile will be characterized by several key absorption bands:
-
C≡N Stretch: A sharp, strong absorption band in the region of 2220-2240 cm⁻¹. This is a highly diagnostic peak for the nitrile functional group.
-
Aromatic C-H Stretch: One or more sharp bands appearing above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Several bands of varying intensity in the region of 1450-1600 cm⁻¹.
-
C-F Stretch: Strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
-
C-Cl Stretch: A band in the lower frequency region of the fingerprint, typically between 600 and 800 cm⁻¹.
-
Illustrative IR Data:
Experimental Protocol: FTIR Spectroscopy (ATR Method)
-
Sample Preparation: Place a small amount of the solid 5-Chloro-2,3-difluorobenzonitrile sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum by co-adding a sufficient number of scans (e.g., 16 or 32) to obtain a good quality spectrum. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a common ionization technique that also induces fragmentation, providing valuable structural information.
-
Expected Spectral Features:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of 5-Chloro-2,3-difluorobenzonitrile (C₇H₂ClF₂N). Due to the presence of chlorine, an isotopic pattern for the molecular ion will be observed, with the M⁺ peak and the M+2 peak in an approximate 3:1 ratio, which is characteristic of a single chlorine atom.[3]
-
Fragmentation Pattern: The fragmentation of halogenated benzonitriles can be complex. Common fragmentation pathways may involve the loss of the nitrile group (CN), chlorine (Cl), or fluorine (F) atoms, as well as the cleavage of the aromatic ring.[4][5] The fragmentation pattern provides a unique fingerprint that can be used for identification.
-
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the 5-Chloro-2,3-difluorobenzonitrile sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analyte from any volatile impurities.
-
Employ a temperature program to ensure good separation and peak shape.
-
-
MS Detection:
-
As the compound elutes from the GC column, it enters the mass spectrometer.
-
Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-250).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
II. Purity Confirmation: A Quantitative Approach
Ensuring the purity of 5-Chloro-2,3-difluorobenzonitrile is critical for its use as a pharmaceutical intermediate. While chromatographic techniques like HPLC and GC are traditionally used for purity assessment, Quantitative NMR (qNMR) has emerged as a powerful and accurate alternative.
Quantitative NMR (qNMR): An Absolute Method for Purity Determination
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[6] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[4]
The Causality Behind Choosing qNMR:
-
Orthogonality: qNMR is a spectroscopic technique, making it orthogonal to chromatographic methods. This is crucial for a comprehensive purity assessment, as it provides an independent verification of the results obtained from techniques like HPLC.
-
Accuracy and Precision: When performed correctly, qNMR can provide highly accurate and precise purity values.
-
Reduced Need for Reference Standards: For novel compounds or intermediates where a certified reference standard may not be available, qNMR is an invaluable tool.
Experimental Protocol: Purity Determination by ¹H qNMR
-
Selection of an Internal Standard: Choose a high-purity, stable, non-volatile internal standard with a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the 5-Chloro-2,3-difluorobenzonitrile sample (e.g., 10 mg).
-
Accurately weigh a known amount of the internal standard (e.g., 10 mg).
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent in a volumetric flask to ensure homogeneity.
-
Transfer a precise volume of this solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum using quantitative parameters. This includes a longer relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation and accurate integration.
-
A 90° pulse angle should be used.
-
Acquire a sufficient number of scans for a high signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
III. Comparison with Alternative Analytical Techniques
While spectroscopic methods are essential for identity and purity confirmation, a comprehensive quality control strategy often involves orthogonal analytical techniques.
Table 2: Comparison of Analytical Techniques for Purity and Identity of 5-Chloro-2,3-difluorobenzonitrile
| Technique | Principle | Strengths | Limitations |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Unambiguous structure elucidation, absolute quantification (qNMR), non-destructive. | Lower sensitivity compared to MS, requires higher sample concentration. |
| IR Spectroscopy | Molecular vibrations | Rapid functional group identification, non-destructive, easy to use. | Limited structural information, not suitable for complex mixtures. |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | High sensitivity, molecular weight determination, structural information from fragmentation. | Isomeric differentiation can be challenging without chromatography. |
| HPLC-UV | Differential partitioning between a mobile and stationary phase | High separation efficiency for non-volatile compounds, robust and widely used for purity analysis. | Requires a reference standard for quantification, may not separate all impurities. |
| GC-FID/MS | Partitioning in a gaseous mobile phase | Excellent for volatile and semi-volatile compounds, high resolution. | Not suitable for non-volatile or thermally labile compounds. |
IV. Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis for confirming the identity and purity of 5-Chloro-2,3-difluorobenzonitrile.
Caption: Workflow for Identity Confirmation.
Caption: Workflow for Purity Confirmation by qNMR.
V. Conclusion: An Integrated Approach for Confident Characterization
The robust characterization of 5-Chloro-2,3-difluorobenzonitrile necessitates an integrated analytical strategy. While NMR spectroscopy stands as the cornerstone for definitive structural elucidation and absolute purity determination via qNMR, IR and Mass Spectrometry provide complementary and confirmatory data. The choice of additional chromatographic techniques should be guided by the potential impurity profile and the specific requirements of the drug development stage. By understanding the principles and practical considerations of each technique, researchers can confidently ensure the quality and integrity of this critical pharmaceutical intermediate, paving the way for the successful development of safe and effective medicines.
References
-
PubChem. 5-Chloro-2-fluorobenzonitrile. [Link]
-
Lead Sciences. 5-Chloro-2,3-difluorobenzonitrile. [Link]
-
YouTube. qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. [Link]
-
Reading Scientific Services Ltd. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]
-
Chemguide. mass spectra - fragmentation patterns. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
- Google Patents. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
-
InstaNANO. FTIR Functional Group Database Table with Search. [Link]
-
PubChem. 5-chloro-2-fluorobenzonitrile. [Link]
-
Chemistry LibreTexts. 16.10: Fragmentation Patterns in Mass Spectra. [Link]
-
Slideshare. Mass chart Fragmentation. [Link]
-
University of Calgary. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). [Link]
Sources
- 1. 5-Chloro-2,3-difluorobenzonitrile(1624261-31-9) 1H NMR [m.chemicalbook.com]
- 2. 5-Chloro-2-fluorobenzonitrile | C7H3ClFN | CID 93653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 15N NMR chemical shifts of ring substituted benzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for the Characterization of 5-Chloro-2,3-difluorobenzonitrile
For researchers, scientists, and drug development professionals, the robust characterization of chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical techniques for the comprehensive characterization of 5-Chloro-2,3-difluorobenzonitrile, a key intermediate in various synthetic pathways. Our focus is not merely on the "what" but the "why"—elucidating the scientific rationale behind the selection and integration of multiple analytical methodologies to ensure the highest level of confidence in the final data.
The principle of cross-validation is fundamental to establishing the integrity of an analytical data package. It involves the systematic comparison of results from two or more orthogonal analytical methods to provide a comprehensive and validated understanding of a substance's identity, purity, and quantity. This approach is in line with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures, which emphasizes the need for a holistic approach to method validation.[1][2][3]
The Analytical Challenge: 5-Chloro-2,3-difluorobenzonitrile
5-Chloro-2,3-difluorobenzonitrile (C₇H₂ClF₂N) is a halogenated aromatic compound.[4][5] Its structure, featuring a nitrile group and multiple halogen substituents, necessitates a multi-faceted analytical approach to unambiguously confirm its identity and accurately assess its purity. Potential impurities could include positional isomers, starting materials, or byproducts from the synthetic process. A single analytical technique is often insufficient to identify and quantify all potential impurities, making cross-validation essential.
Orthogonal Analytical Approaches: A Symphony of Techniques
The selection of analytical techniques should be based on the principle of orthogonality, where each method measures a different chemical or physical property of the analyte. For 5-Chloro-2,3-difluorobenzonitrile, a combination of chromatographic and spectroscopic techniques is recommended.
Gas Chromatography-Mass Spectrometry (GC-MS): The Purity Workhorse
Expertise & Experience: GC-MS is the primary choice for assessing the purity of volatile and semi-volatile compounds like 5-Chloro-2,3-difluorobenzonitrile. Its high resolving power separates the target analyte from closely related impurities, while the mass spectrometer provides definitive identification based on the fragmentation pattern. The choice of a non-polar or mid-polar capillary column is critical to achieve optimal separation of halogenated aromatic isomers.
Trustworthiness: The self-validating nature of GC-MS lies in the combination of retention time and mass spectral data. A peak at the correct retention time with the expected mass spectrum provides a high degree of confidence in the identification.
High-Performance Liquid Chromatography (HPLC): The Non-Volatile Impurity Specialist
Expertise & Experience: While GC-MS is excellent for volatile impurities, HPLC is indispensable for detecting non-volatile or thermally labile impurities that may be present. A reversed-phase C18 column with a gradient elution of acetonitrile and water is a robust starting point for method development. The diode-array detector (DAD) provides additional spectral information, aiding in peak purity assessment and impurity identification.
Trustworthiness: The validation of an HPLC method involves assessing parameters such as specificity, linearity, accuracy, and precision, as outlined in ICH Q2(R1).[1][6][7] This ensures that the method is reliable for its intended purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Unambiguous Structural Identifier
Expertise & Experience: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are unparalleled for the definitive structural elucidation of fluorinated organic molecules. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecule's connectivity. For 5-Chloro-2,3-difluorobenzonitrile, ¹⁹F NMR is particularly powerful for confirming the substitution pattern of the fluorine atoms on the aromatic ring.
Trustworthiness: NMR is a primary analytical technique, meaning it can be used for quantitative purposes (qNMR) without the need for a reference standard of the same analyte, provided a certified internal standard is used. This makes it an authoritative tool for purity assessment.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: FT-IR spectroscopy provides a rapid and non-destructive method for confirming the presence of key functional groups.[8] For 5-Chloro-2,3-difluorobenzonitrile, the characteristic stretching vibration of the nitrile group (C≡N) and the various C-Cl and C-F stretching and bending vibrations in the fingerprint region provide a unique spectral signature.
Trustworthiness: While primarily a qualitative technique for this application, the consistency of the FT-IR spectrum from batch to batch provides a reliable measure of material identity and can indicate the presence of gross impurities with different functional groups.
Cross-Validation Workflow: A Step-by-Step Guide
The following workflow outlines a systematic approach to the cross-validation of analytical techniques for 5-Chloro-2,3-difluorobenzonitrile.
Caption: Cross-validation workflow for 5-Chloro-2,3-difluorobenzonitrile.
Experimental Protocols
GC-MS Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of 5-Chloro-2,3-difluorobenzonitrile in a suitable solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Scan range of 40-400 m/z.
HPLC-DAD Protocol
-
Sample Preparation: Prepare a 0.5 mg/mL solution of 5-Chloro-2,3-difluorobenzonitrile in acetonitrile/water (50:50).
-
Instrumentation: High-performance liquid chromatograph with a diode-array detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 220 nm and 254 nm.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of 5-Chloro-2,3-difluorobenzonitrile in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra.
-
Data Processing: Process the data using appropriate software to obtain chemical shifts, coupling constants, and integrals.
FT-IR Spectroscopy Protocol
-
Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet.
-
Instrumentation: Fourier-transform infrared spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
Data Presentation: A Comparative Overview
The following table summarizes the expected performance of each technique in the characterization of 5-Chloro-2,3-difluorobenzonitrile.
| Analytical Technique | Parameter Assessed | Expected Performance |
| GC-MS | Purity, Volatile Impurities | High resolution of isomers, definitive identification by mass spectrum. |
| HPLC-DAD | Purity, Non-volatile Impurities | Separation of polar and non-polar impurities, peak purity assessment. |
| NMR Spectroscopy | Structural Confirmation, Purity | Unambiguous structural elucidation, quantitative purity by qNMR. |
| FT-IR Spectroscopy | Functional Group Identification | Rapid confirmation of nitrile and halogen functional groups. |
Logical Relationships in Analytical Data Interpretation
The interpretation of the data from these orthogonal techniques should be a cohesive process. The following diagram illustrates the logical relationships in the data analysis.
Caption: Logical flow of data interpretation from orthogonal techniques.
Conclusion
The cross-validation of analytical techniques is not merely a procedural requirement but a scientific imperative for the robust characterization of chemical entities like 5-Chloro-2,3-difluorobenzonitrile. By employing a suite of orthogonal techniques—GC-MS, HPLC, NMR, and FT-IR—and systematically comparing the data, researchers can build a comprehensive and validated profile of the analyte. This guide provides a framework for this process, grounded in established scientific principles and regulatory expectations, to ensure the generation of high-quality, reliable data in research and drug development.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
ICH. Quality Guidelines. [Link]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]
-
PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
PubChem. 5-Chloro-2-fluorobenzonitrile. [Link]
-
ResearchGate. Halohydroxybenzonitriles as a new group of halogenated aromatic DBPs in drinking water: Are they of comparable risk to halonitrophenols? | Request PDF. [Link]
-
Taylor & Francis Online. E.P.R. and zero-field odmr studies of the T 1 states of halogen-containing benzonitriles, anisoles and anilines: Molecular Physics. [Link]
-
SciSpace. validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. [Link]
-
Validation & Transfer of Methods for Pharmaceutical Analysis. [Link]
-
Pharmaceutical Technology. Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. [Link]
- Google Patents.
-
PubMed. Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis. [Link]
-
PMC - NIH. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
-
Lead Sciences. 5-Chloro-2,3-difluorobenzonitrile. [Link]
-
Journal of the American Chemical Society. Isomeric distributions and relative reactivities in the uncatalyzed chlorination of benzonitrile, nitrobenzene, and benzotrifluoride. Directive effects of electron-withdrawing substituents as a function of reagent and solvent. [Link]
- Google Patents.
-
Asian Journal of Physics. FTIR and Raman spectra of 2,4-difluorobenzonitrile…. [Link]
-
YouTube. What is FT-IR spectroscopy? Here are the basics of infrared spectroscopy.. [Link]
-
PubChem. 5-Chloro-2-(3,4-difluorophenoxy)benzonitrile. [Link]
-
SHIMADZU CORPORATION. Application Note. [Link]
-
NIST WebBook. Benzonitrile, pentafluoro-. [Link]
-
ResearchGate. Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. starodub.nl [starodub.nl]
- 4. 5-Chloro-2,3-difluorobenzonitrile | 1624261-31-9 [chemicalbook.com]
- 5. 5-Chloro-2,3-difluorobenzonitrile - Lead Sciences [lead-sciences.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. scispace.com [scispace.com]
- 8. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Catalyst Performance in the Functionalization of 5-Chloro-2,3-difluorobenzonitrile
Introduction: The Strategic Importance of 5-Chloro-2,3-difluorobenzonitrile in Modern Chemistry
5-Chloro-2,3-difluorobenzonitrile is a key building block for researchers, scientists, and professionals in drug development and materials science. Its unique electronic properties, stemming from the electron-withdrawing nitrile and halogen substituents, make it a valuable precursor for a wide array of complex molecules. The chlorine atom at the 5-position serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities. This guide provides an in-depth, objective comparison of catalyst performance for the functionalization of this important substrate, supported by experimental data from the scientific literature. We will delve into the nuances of catalyst and ligand selection for several key transformations, explaining the rationale behind experimental choices to empower you to make informed decisions in your own research.
C-N Bond Formation: A Comparative Analysis of Buchwald-Hartwig Amination Catalysts
The formation of a carbon-nitrogen bond at the 5-position of 5-Chloro-2,3-difluorobenzonitrile is a critical step in the synthesis of many biologically active compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern synthetic chemistry for this purpose.[1] The choice of phosphine ligand is paramount to the success of this reaction, profoundly influencing efficiency, substrate scope, and reaction conditions.[2]
Given the electron-deficient nature of the 5-Chloro-2,3-difluorobenzonitrile ring, the selection of an appropriate electron-donating and sterically hindered ligand is crucial to facilitate the oxidative addition of the palladium catalyst to the aryl chloride bond, which is often the rate-limiting step.
Comparative Performance of Buchwald Ligands
While direct comparative studies on 5-Chloro-2,3-difluorobenzonitrile are not extensively documented in a single source, we can infer performance from studies on similar polychloroarenes and electron-deficient aryl chlorides.[3] Buchwald ligands, a class of bulky, electron-rich biaryl phosphines, are particularly effective for the amination of challenging aryl chlorides.[4]
| Catalyst System | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | Morpholine | NaOt-Bu | Toluene | 100 | 6 | 94 | |
| Pd(OAc)₂ / DavePhos | Morpholine | NaOt-Bu | Dioxane | 80 | 18 | Moderate | [3] |
| Pd(OAc)₂ / RuPhos | Secondary Amines | NaOt-Bu | Toluene | RT-100 | 12-24 | Good-Excellent | [5] |
Causality Behind Experimental Choices:
-
Palladium Precatalyst: Pd₂(dba)₃ and Pd(OAc)₂ are common choices. Pd₂(dba)₃ is a source of Pd(0), the active catalytic species, while Pd(OAc)₂ is reduced in situ. The choice often depends on the stability and ease of handling.
-
Ligand Selection:
-
XPhos: Its steric bulk and electron-rich nature promote the oxidative addition of the aryl chloride and facilitate the reductive elimination to form the C-N bond.
-
DavePhos: Another effective Buchwald ligand, particularly for amination of polychloroarenes.[3]
-
RuPhos: Known for its high activity in the coupling of secondary amines with aryl chlorides.[5]
-
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Aprotic, non-polar to moderately polar solvents like toluene or dioxane are typically used to ensure the solubility of the reactants and catalyst system.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Generalized workflow for Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination of 5-Chloro-2,3-difluorobenzonitrile with Morpholine
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Solvent and Reagents: Add anhydrous toluene, followed by 5-Chloro-2,3-difluorobenzonitrile (1.0 equiv.) and morpholine (1.5 equiv.).
-
Reaction: Seal the tube and heat the mixture to 100 °C with stirring for 6 hours.
-
Work-up: Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
C-C Bond Formation: A Comparative Analysis of Suzuki-Miyaura and Sonogashira Coupling Catalysts
The formation of carbon-carbon bonds at the 5-position opens up a vast chemical space for derivatization. The Suzuki-Miyaura and Sonogashira couplings are two of the most powerful methods for achieving this transformation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an aryl halide with an organoboron reagent, typically a boronic acid or ester.[6] For an electron-deficient aryl chloride like 5-Chloro-2,3-difluorobenzonitrile, a highly active catalyst system is required.
| Catalyst System | Boronic Acid | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | High | General knowledge |
| [Pd(IPr)(allyl)Cl] | Arylboronic acids | K₂CO₃ | Dioxane | 80-100 | Good-Excellent | [7] |
| NiCl₂(dppf) | Phenylboronic acid | K₃PO₄ | Dioxane | 80 | Good | [8] |
Causality Behind Experimental Choices:
-
Catalyst Selection:
-
Palladium-based: Palladium catalysts with bulky, electron-rich phosphine ligands like SPhos or N-heterocyclic carbene (NHC) ligands like IPr are highly effective for the coupling of aryl chlorides.[7]
-
Nickel-based: Nickel catalysts are a more economical alternative to palladium and can be highly effective for the coupling of aryl chlorides.[8]
-
-
Base: A moderately strong base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is used to activate the boronic acid.
-
Solvent: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[9] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
| Catalyst System | Alkyne | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Phenylacetylene | Et₃N | THF | RT-60 | Good-Excellent | [10][11] |
| [DTBNpP]Pd(crotyl)Cl | Phenylacetylene | TMP | DMSO | RT | up to 97 | [9] |
Causality Behind Experimental Choices:
-
Catalyst System: The classic system employs a palladium(0) species, often generated in situ from PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI, which facilitates the transmetalation of the alkyne. Copper-free versions have been developed to avoid issues with homocoupling of the alkyne.[9]
-
Base: An amine base like triethylamine (Et₃N) or 2,2,6,6-tetramethylpiperidine (TMP) is used to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.
-
Solvent: Aprotic solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are commonly employed.
Alternative C-N and C-O Bond Formation: The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that provides an alternative to palladium-based methods for the formation of C-N and C-O bonds.[12] While it often requires higher temperatures, modern advancements with soluble copper catalysts and various ligands have improved its applicability.[12]
| Catalyst System | Nucleophile | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| CuI / L-proline | Aniline | K₂CO₃ | DMSO | 100-120 | Good | [13] |
| CuI / Phenanthroline | Phenol | K₂CO₃ | Pyridine | 150-200 | Moderate-Good | [12] |
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts, such as CuI, are the most common catalysts. The use of ligands like L-proline or phenanthroline can significantly improve the reaction efficiency and lower the required temperature.[12][13]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is typically used.
-
Solvent: High-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO) or pyridine are often necessary.
Palladium-Catalyzed Cyanation: A Direct Route to Nitriles
While the substrate already contains a nitrile group, the chlorine atom can be replaced with another cyano group through palladium-catalyzed cyanation. This can be a useful transformation for accessing dinitrile compounds.
| Catalyst System | Cyanide Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / dppf | Zn(CN)₂ | Zn | DMF | 80 | 12 | Good-Excellent | [14] |
| Pd(OAc)₂ / XPhos | K₄[Fe(CN)₆] | KOAc | Dioxane/H₂O | 100 | 1 | Excellent | [15] |
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to other cross-coupling reactions, a palladium precatalyst with a suitable phosphine ligand like dppf or XPhos is effective.[14][15]
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) are common, less toxic alternatives to other cyanide sources.[14][15]
-
Base: The choice of base depends on the cyanide source. For Zn(CN)₂, zinc powder can act as a reducing agent to maintain the active Pd(0) state. For K₄[Fe(CN)₆], a mild base like potassium acetate (KOAc) is sufficient.[14][15]
Conclusion: A Strategic Approach to Catalyst Selection
The functionalization of 5-Chloro-2,3-difluorobenzonitrile is a testament to the power and versatility of modern catalytic cross-coupling reactions. The choice of the optimal catalyst system is not a one-size-fits-all decision but rather a strategic process that depends on the desired transformation, the nature of the coupling partners, and the desired reaction conditions.
-
For C-N bond formation , the Buchwald-Hartwig amination with a palladium catalyst and a bulky, electron-rich phosphine ligand like XPhos offers a reliable and high-yielding approach.
-
For C-C bond formation , the Suzuki-Miyaura coupling provides a versatile route to biaryl compounds, with both palladium and nickel catalysts showing promise. The Sonogashira coupling is the method of choice for introducing alkyne functionalities.
-
The Ullmann condensation presents a viable, albeit often more demanding, copper-catalyzed alternative for C-N and C-O bond formation.
-
Palladium-catalyzed cyanation offers a direct pathway to dinitrile derivatives using non-toxic cyanide sources.
By understanding the underlying principles of these catalytic systems and carefully considering the experimental parameters, researchers can effectively and efficiently derivatize 5-Chloro-2,3-difluorobenzonitrile to access a wide range of valuable molecules for advancements in medicine and materials science.
References
- Palladium-catalyzed amination of 1,2,4,5-tetrachlorobenzene with morpholine or pyrrolidine in the presence of 2-dicyclohexylphosphino-2'-(dimethylamino)biphenyl (DavePhos, the Buchwald ligand) afforded the corresponding 2,4,5-trichloroaniline derivatives in moderate yields. In the cases of hexachlorobenzene as well as other Buchwald ligands, the amination products were formed in low yields and the process was accompanied by hydrodechlorination. (Source: Request PDF, Catalytic amination of polychloroarenes promoted by the Buchwald ligands)
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein J. Org. Chem. 2019, 15, 2907–2913.
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.
- Buchwald–Hartwig amin
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega 2018, 3, 11, 15735–15743.
- Performance comparison of different phosphine ligands in Buchwald-Hartwig amin
- A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Org. Lett. 2013, 15, 18, 4814–4817.
- Ullmann condens
- Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. J. Am. Chem. Soc. 2021, 143, 35, 14304–14316.
- Buchwald Ligands. Sigma-Aldrich.
- C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Adv., 2021, 11, 38659-38668.
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd.
- Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides. Request PDF.
- Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles.
- Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation.
- Flow Chemistry: Sonogashira Coupling. ThalesNano.
- HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA. sctunisie.org.
- Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 2020, 10, 31499-31515.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- The comparison of the catalytic activity of L1 with those of representative phosphine ligands in the Pd‐catalyzed C−N coupling reaction.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Journal of Scientific Research and Reports, 2021, 27(1): 75-84.
- RECENT ADVANCES IN CYANATION REACTIONS†.
- Correlation of reaction time and yield for varying amounts of styrene,...
- Suzuki coupling of different chloropyridines with phenylboronic acids.
- Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids.
- 1.2.3 The Buchwald–Hartwig Reaction.
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein J. Org. Chem. 2022, 18, 262–285.
- Yield of the coupling product in the Heck reaction of styrene and bromobenzene.
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures, 2022; 12(1): 169-181.
- On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation†. Journal of Chemical Research, Synopses, 1999(3), pp.184-185.
- PROCESS FOR THE PREPARATION OF FLUOROBENZYL DERIVATIVES.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Fluorobenzonitrile compound preparation method.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step.
- 1624261-31-9|5-Chloro-2,3-difluorobenzonitrile|BLD Pharm.
- N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Chemistry Portal.
- Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Rev. Roum. Chim., 2012, 57(7-8), 665-690.
- Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. Biological and Molecular Chemistry, 2025, 2(2), 134-143.
- Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).
- Preparation of C-arylglycals via Suzuki-Miyaura cross-coupling of dihydropyranylphosphates. Org Lett. 2012 Oct 5; 14(19): 5094–5097.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald Ligands [sigmaaldrich.com]
- 5. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. rsc.org [rsc.org]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
The Silicon Stare-Down: A Comparative Guide to Predicting the Properties of 5-Chloro-2,3-difluorobenzonitrile
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of drug discovery and development, the ability to accurately predict the physicochemical properties of a novel chemical entity is paramount. These properties, including lipophilicity and aqueous solubility, govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately determining its fate as a potential therapeutic agent. This guide delves into a critical comparison between in silico modeling and experimental data for the properties of 5-Chloro-2,3-difluorobenzonitrile, a halogenated benzonitrile derivative of interest in medicinal chemistry.
The challenge, as we will explore, is not merely the divergence between predicted and measured values, but the stark reality that for many novel compounds, experimental data is a scarce resource. This guide provides a pragmatic workflow for navigating this landscape, emphasizing the necessity of computational screening while underscoring the irreplaceable value of empirical validation.
The Compound of Interest: 5-Chloro-2,3-difluorobenzonitrile
5-Chloro-2,3-difluorobenzonitrile (CAS: 1624261-31-9; Molecular Formula: C₇H₂ClF₂N) is a substituted aromatic nitrile.[1] The presence of halogens (chlorine and fluorine) and a nitrile group suggests a complex electronic and steric profile that can significantly influence its interactions within a biological system. Understanding its fundamental properties is the first step in assessing its drug-likeness.
Caption: 2D Structure of 5-Chloro-2,3-difluorobenzonitrile.
The In Silico Gauntlet: Predicting Key Physicochemical Properties
In the absence of established experimental data for 5-Chloro-2,3-difluorobenzonitrile, we turn to a panel of freely accessible, yet powerful, in silico prediction tools. The Simplified Molecular Input Line Entry System (SMILES) string for our compound, N#CC1=CC(Cl)=CC(F)=C1F, serves as the universal key for these platforms.[1]
We will focus on two cornerstone properties:
-
LogP (Octanol-Water Partition Coefficient): A measure of a compound's lipophilicity, indicating its preference for a lipid-like environment versus an aqueous one. It is a critical determinant of membrane permeability and absorption.
-
Aqueous Solubility (LogS): The logarithm of the molar solubility in water. Poor aqueous solubility is a major hurdle in drug development, affecting formulation and bioavailability.
The following table summarizes the predicted values from several well-regarded platforms. This is not just a list of numbers; it's a snapshot of the current state of predictive chemistry—a consensus of algorithms, each with its own strengths and biases.
Table 1: In Silico Predictions for 5-Chloro-2,3-difluorobenzonitrile
| Property | SwissADME[2][3] | Molinspiration[4][5] | ALOGPS 2.1[6][7] | ADMETlab 2.0[8][9] |
| LogP | 2.58 (Consensus) | 2.38 | 2.64 | 2.41 (ALOGP) |
| LogS | -3.31 | - | -3.37 | -3.27 |
| (Solubility) | (Poorly soluble) | (3.19e-04 mol/L) | (Poorly soluble) |
Causality Behind the Variation: Why Don't the Models Agree?
The variation observed in Table 1 is not a failure of in silico modeling but rather an inherent feature. Each tool employs different algorithms and training datasets:
-
SwissADME provides a consensus LogP by averaging the results of multiple methods (e.g., XLOGP3, WLOGP, MLOGP), which is a robust approach to mitigate the biases of any single algorithm.[2] Its solubility predictions are derived from models like ESOL, which avoid the need for a melting point—a parameter that is itself difficult to predict accurately.[2]
-
Molinspiration calculates LogP based on group contributions derived from a large training set of over 12,000 drug-like molecules, making it particularly well-suited for compounds within that chemical space.[4]
-
ALOGPS 2.1 utilizes associative neural networks and E-state indices, reflecting a machine learning approach to property prediction.[6][7]
-
ADMETlab 2.0 employs a multi-task graph attention framework, representing a cutting-edge deep learning methodology.[8][9]
The choice of algorithm—be it fragment-based, topological, or machine learning-driven—fundamentally influences the outcome. Fragment-based methods may struggle with novel scaffolds not represented in their training data, while machine learning models are only as good as the data they are trained on. This variability is precisely why a multi-tool approach is essential in the early stages of research.
Caption: Workflow comparing in silico prediction with experimental validation.
The Reality Check: The Imperative of Experimental Data
While in silico tools provide invaluable guidance, they are not a substitute for empirical measurement. To illustrate this, let's consider a closely related, commercially available compound: 5-Chloro-2-fluorobenzonitrile (CAS: 57381-34-7).[10] This molecule differs by only a single fluorine atom, yet its properties have been experimentally characterized to some extent.
-
Experimental Melting Point: 67-70 °C.
This single piece of experimental data is already a crucial anchor. The fact that it is a solid at room temperature has significant implications for its solubility, which is governed by both its crystal lattice energy and its solvation energy. Most in silico solubility predictors, like those used in SwissADME, are designed to estimate solubility from structure alone and do not account for the energy required to break apart the crystal lattice (the melting point is a proxy for this).[2] This is a critical limitation and a primary reason why predicted solubility values for solids can be inaccurate.
Self-Validating Experimental Protocols: Grounding Predictions in Reality
To bridge the gap between prediction and reality, rigorous, well-documented experimental protocols are essential. The methods described below are considered industry standards and are designed to be self-validating through the use of controls and standardized procedures.
Experimental Protocol: LogP Determination by Shake-Flask Method
The shake-flask method is the "gold standard" for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[11]
Objective: To determine the octanol-water partition coefficient (LogP) of 5-Chloro-2,3-difluorobenzonitrile.
Materials:
-
5-Chloro-2,3-difluorobenzonitrile
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Water (HPLC grade, pre-saturated with n-octanol)
-
Volumetric flasks, pipettes
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV)
Step-by-Step Methodology:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and water for 24 hours at a controlled temperature (e.g., 25°C). Allow the phases to separate completely for at least 24 hours. This ensures that each solvent is saturated with the other, representing the equilibrium condition.
-
Stock Solution Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble (predicted to be n-octanol based on its LogP > 0). The concentration should be chosen to be within the linear range of the analytical detector.
-
Partitioning: In a centrifuge tube, combine a precise volume of the pre-saturated n-octanol (containing the test compound) and a precise volume of the pre-saturated water. The volume ratio can be adjusted based on the expected LogP to ensure quantifiable amounts in both phases.
-
Equilibration: Cap the tube and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature. This step is critical to ensure equilibrium is reached. The system's stability should be confirmed by measuring the concentration at different time points until it remains constant.
-
Phase Separation: Centrifuge the mixture at high speed (e.g., 3000 rpm for 15 minutes) to achieve a clean separation of the two phases.[11] This is a critical step to avoid cross-contamination, which is a common source of error.
-
Sampling and Analysis: Carefully withdraw an aliquot from each phase. Dilute as necessary and analyze the concentration of the compound using a validated analytical method (e.g., HPLC-UV).
-
Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ( [Concentration]ₙ-ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )
Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method, OECD 105)
This method determines the saturation concentration of a substance in water at a given temperature.[12][13]
Objective: To determine the aqueous solubility of 5-Chloro-2,3-difluorobenzonitrile.
Materials:
-
5-Chloro-2,3-difluorobenzonitrile
-
Water (HPLC grade) or buffer of relevant pH
-
Glass flasks with stoppers
-
Constant temperature shaker bath
-
Filtration system (e.g., 0.22 µm PTFE syringe filter)
-
Analytical instrumentation (e.g., HPLC-UV)
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of the solid or liquid test compound to a flask containing a known volume of water or buffer. The excess is crucial to ensure a saturated solution is formed.
-
Equilibration: Stopper the flask and place it in a constant temperature shaker bath (e.g., 25°C). Agitate the sample for a prolonged period. A preliminary test should be run to determine the time to reach equilibrium (e.g., sampling and analyzing at 24, 48, and 72 hours).[13] Equilibrium is reached when consecutive measurements are consistent.
-
Phase Separation: Allow the solution to settle. To separate the dissolved compound from the excess solid, filter the solution through a low-binding syringe filter (e.g., PTFE). The first few drops of filtrate should be discarded to prevent errors from adsorption onto the filter membrane.
-
Analysis: Analyze the clear filtrate using a validated analytical method to determine the concentration of the dissolved compound.
-
Calculation: The solubility is reported as the measured concentration in mol/L or mg/mL. The LogS is the base-10 logarithm of the molar solubility.
Synthesis and Conclusion: A Symbiotic Relationship
The journey from a chemical structure on a screen to a viable drug candidate is fraught with challenges. This guide highlights the critical interplay between computational prediction and experimental validation in navigating the early stages of this process for a compound like 5-Chloro-2,3-difluorobenzonitrile.
-
In silico tools are indispensable for high-throughput screening. They allow researchers to prioritize which compounds to synthesize and test, saving invaluable time and resources. The key is to use a consensus approach, leveraging multiple platforms to understand the range of possible values and identify potential liabilities early.
-
Experimental data, even for a closely related analog, provides an invaluable anchor to reality. It highlights the limitations of predictive models, particularly concerning physical state and its impact on properties like solubility.
-
There is no substitute for rigorous, well-controlled experimental validation. The "gold standard" methods, such as the shake-flask protocols for LogP and solubility, are designed to produce reliable, reproducible data that can be trusted to make critical decisions about a compound's future.
Ultimately, in silico models and experimental data should not be viewed as adversaries but as partners in a symbiotic relationship. The predictions guide the experiments, and the experimental results, in turn, help to refine and improve the next generation of predictive models. For the medicinal chemist, embracing this integrated workflow is the most effective path toward designing the successful therapeutics of tomorrow.
References
-
Xiong, G., Wu, Z., Yi, J., et al. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. [Link][8][9]
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link][12][13]
-
Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of Chemical Information and Computer Sciences, 42(5), 1136-1145. [Link][6][7]
-
Bhal, S. K., Kassam, K., Peirson, I. G., & Pearl, G. M. (2007). The LogD shake-flask method. Protocol Exchange. [Link][14][15]
-
Agilent Technologies, Inc. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Application Note. [Link][16]
-
Molinspiration Cheminformatics. (n.d.). LogP - Octanol-Water Partition Coefficient Calculation. Retrieved January 5, 2026, from [Link][4][5]
-
Donahue, J. J., K-Alo, K., & Knaak, M. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link][17]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. (2022). [Link][11]
-
ADMETlab 2.0. (n.d.). ADMET Evaluation. Retrieved January 5, 2026, from [Link][8][9][18]
-
OmicsDI. (n.d.). S-EPMC8262709 - ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Retrieved January 5, 2026, from [Link][19]
-
Virtual Computational Chemistry Laboratory. (n.d.). Application of Associative Neural Networks for Prediction of Lipophilicity in ALOGPS 2.1 program. Retrieved January 5, 2026, from [Link][6][7]
-
Semantic Scholar. (n.d.). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Retrieved January 5, 2026, from [Link][20]
-
Molinspiration Cheminformatics. (n.d.). Molinspiration Cheminformatics. Retrieved January 5, 2026, from [Link][5]
-
Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-162. [Link][21]
-
Virtual Computational Chemistry Laboratory. (n.d.). Aqueous Solubility using E-state Indices. Retrieved January 5, 2026, from [Link][22]
-
Scymaris. (n.d.). Water Solubility. Retrieved January 5, 2026, from [Link][23]
-
Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved January 5, 2026, from [Link][24]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link][2]
-
PubChem. (n.d.). 5-Chloro-2-fluorobenzonitrile. Retrieved January 5, 2026, from [Link][10]
-
U.S. Patent No. 6,548,307 B2. (2003). Determination of logP coefficients via a RP-HPLC column. Google Patents. [25]
-
Journal of Current Pharma Research. (2025). Swiss ADME Prediction of Pharmacokinetics and Drug-Likeness Properties of Secondary Metabolism Present in Buchanania lanzan. [Link][3]
-
Lead Sciences. (n.d.). 5-Chloro-2,3-difluorobenzonitrile. Retrieved January 5, 2026, from [Link][1]
Sources
- 1. 5-Chloro-2,3-difluorobenzonitrile - Lead Sciences [lead-sciences.com]
- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 4. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 5. Molinspiration Cheminformatics [molinspiration.com]
- 6. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 7. Lipophilicity and Aqeous Solubility Calculation Software [vcclab.org]
- 8. ADMETlab 2.0: An integrated onlin... preview & related info | Mendeley [mendeley.com]
- 9. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Chloro-2-fluorobenzonitrile | C7H3ClFN | CID 93653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. filab.fr [filab.fr]
- 13. oecd.org [oecd.org]
- 14. LogP / LogD shake-flask method [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ADMETlab 2.0 [admetmesh.scbdd.com]
- 19. S-EPMC8262709 - ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. - OmicsDI [omicsdi.org]
- 20. [PDF] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties | Semantic Scholar [semanticscholar.org]
- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Aqueous Solubility using E-state Indices [vcclab.org]
- 23. Water Solubility | Scymaris [scymaris.com]
- 24. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 25. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of 5-Chloro-2,3-difluorobenzonitrile Derivatives
Introduction
In the landscape of modern medicinal chemistry, halogenated aromatic compounds serve as pivotal building blocks for the synthesis of novel therapeutic agents. Among these, 5-Chloro-2,3-difluorobenzonitrile is a versatile scaffold, offering multiple reaction sites for chemical modification. The benzonitrile moiety itself is a well-established pharmacophore present in a variety of biologically active molecules. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The strategic placement of chloro and fluoro groups on the benzene ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its biological activity and pharmacokinetic profile.
This guide provides a comparative analysis of the potential biological activities of derivatives originating from 5-Chloro-2,3-difluorobenzonitrile. We will delve into their synthetic pathways, explore their mechanisms of action, and present supporting experimental data from analogous compounds to highlight structure-activity relationships (SAR). This document is intended for researchers, scientists, and professionals in drug development, offering insights into the therapeutic potential of this chemical class.
Synthetic Strategies for 5-Chloro-2,3-difluorobenzonitrile Derivatives
The synthesis of the parent compound, 5-Chloro-2,3-difluorobenzonitrile, can be achieved through multi-step reactions, often starting from more readily available substituted nitrobenzenes. For instance, a common pathway involves the fluorine/cyanide exchange and subsequent denitrating chlorination of a trifluoronitrobenzene precursor.[3] From this core structure, a diverse library of derivatives can be generated through various organic reactions.
A prevalent method for derivatization is the Knoevenagel condensation, which involves the reaction of the benzonitrile intermediate with an appropriate aldehyde.[4] Another powerful technique is the Buchwald-Hartwig cross-coupling reaction, allowing for the formation of carbon-nitrogen bonds to introduce various amine-containing moieties.[5]
Below is a generalized workflow for the synthesis of 5-Chloro-2,3-difluorobenzonitrile derivatives.
Caption: Generalized synthetic workflow for 5-Chloro-2,3-difluorobenzonitrile derivatives.
Comparative Biological Activities
The true value of the 5-Chloro-2,3-difluorobenzonitrile scaffold lies in the diverse biological activities exhibited by its derivatives. The following sections compare their potential applications, drawing on data from structurally related benzonitrile compounds.
Anticancer Activity
Benzonitrile derivatives have emerged as a promising class of anticancer agents.[2] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation and survival.
1. Kinase Inhibition: A significant number of benzonitrile derivatives function as inhibitors of various protein kinases that are dysregulated in cancer.[1] Epidermal Growth Factor Receptor (EGFR) is a prominent target, and its overexpression is common in several cancers.[6] Certain pyrimidine-5-carbonitrile derivatives have shown potent EGFR inhibitory activity, leading to cell cycle arrest and apoptosis.[7]
Caption: Inhibition of the EGFR signaling pathway by benzonitrile derivatives.
2. Microtubule Destabilization: Some benzotriazole-acrylonitrile derivatives act as microtubule-destabilizing agents by binding to the colchicine-binding site on tubulin.[4] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
3. Induction of Apoptosis: Many biologically active benzonitrile derivatives induce apoptosis in cancer cells. For example, certain benzofuran-containing nitrile compounds have been shown to increase the levels of caspase-3, a key executioner caspase in the apoptotic pathway.[6]
Comparative In Vitro Anticancer Activity:
The following table summarizes the anticancer activity of various benzonitrile derivatives against different human cancer cell lines. While specific data for 5-Chloro-2,3-difluorobenzonitrile derivatives is not yet widely published, this table serves to illustrate the potential potency of this class of compounds.
| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Pyrimidine-5-carbonitrile | HepG2 | 3.56 µM | [7] |
| Pyrimidine-5-carbonitrile | A549 | 5.85 µM | [7] |
| Benzofuran-nicotinonitrile | HCT-116 | 10.84 µM | [6] |
| Benzofuran-nicotinonitrile | PC3 | 14.27 µM | [6] |
| Benzotriazole-acrylonitrile | HeLa | Potent (nM range) | [2] |
| Indole-carboxamide | EGFRWT | 0.02 µM | [8] |
| Indole-carboxamide | EGFRT790M | 0.03 µM | [8] |
Structure-Activity Relationship (SAR):
Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding the structural requirements for the biological activity of benzonitrile derivatives.[2] Key findings include:
-
Hydrophobicity: The hydrophobicity of the substituents on the benzonitrile ring often correlates with their biological activity.[9]
-
Substituent Position: The position of substituents can dramatically affect activity. For example, in a series of indole-2-carboxamide derivatives, para-substituted phenethyl derivatives showed superior antiproliferative activity compared to their meta-substituted counterparts.[10]
-
Linker Length: In compounds with two aromatic regions connected by a linker, the length of the linker can influence receptor affinity and selectivity.[11]
Experimental Protocols
To ensure scientific integrity, the biological evaluation of these derivatives must be conducted using validated and reproducible protocols.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[1]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
5-Chloro-2,3-difluorobenzonitrile derivative stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in DMEM.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of EGFR.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer
-
ATP
-
Substrate peptide
-
Test compounds
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
In a 384-well plate, add the test compound, the EGFR enzyme, and the substrate peptide.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luciferase-based signal.
-
A decrease in luminescence indicates inhibition of EGFR kinase activity.
-
Calculate the IC₅₀ value of the compound.
Conclusion and Future Perspectives
The 5-Chloro-2,3-difluorobenzonitrile scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive starting point for generating compound libraries for high-throughput screening.
Future research should focus on:
-
Synthesis and Screening: Synthesizing a focused library of 5-Chloro-2,3-difluorobenzonitrile derivatives and screening them against a panel of cancer cell lines and relevant biological targets.
-
Detailed SAR Studies: Conducting comprehensive SAR and QSAR studies to elucidate the key structural features required for optimal activity and selectivity.[2][9]
-
Mechanism of Action Studies: Investigating the precise molecular mechanisms by which the most potent compounds exert their biological effects.
-
In Vivo Evaluation: Advancing the most promising lead compounds to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
By systematically exploring the chemical space around this versatile scaffold, the scientific community can unlock its full therapeutic potential.
References
-
Cronin, M. T., Bryant, S. E., Dearden, J. C., & Schultz, T. W. (1995). Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis. SAR and QSAR in Environmental Research, 3(1), 1-13. [Link]
-
Abdelgawad, M. A., et al. (2022). Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1336-1351. [Link]
-
ResearchGate. (2009). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. [Link]
-
Sabatino, P., et al. (2021). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1858. [Link]
- Google Patents. (1995). 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile)
-
El-Damasy, A. K., et al. (2020). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. New Journal of Chemistry, 44(37), 16043-16057. [Link]
-
PubChem. (n.d.). 5-Chloro-2-fluorobenzonitrile. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 5-Chloro-2-(3,4-difluorophenoxy)benzonitrile. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. (2021). In Vitro, In Vivo, and Absorption, Distribution, Metabolism, and Excretion Evaluation of SF5-Containing N,N'-Diarylureas as Antischistosomal Agents. National Library of Medicine. [Link]
- Google Patents. (1991).
-
National Institutes of Health. (2014). Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. National Library of Medicine. [Link]
- Google Patents. (2016).
-
Lead Sciences. (n.d.). 5-Chloro-2,3-difluorobenzonitrile. Lead Sciences. [Link]
-
National Institutes of Health. (2019). Discovery and Characterization of Fluorine-Substituted Diarylpyrimidines Derivatives as Novel HIV-1 NNRTIs with Highly Improved Resistance Profiles and Low Activity for the hERG Ion Channel. National Library of Medicine. [Link]
-
National Institutes of Health. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. National Library of Medicine. [Link]
-
ScienceDirect. (2021). Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity. Bioorganic Chemistry, 115, 105213. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 4. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of Fluorine-Substituted Diarylpyrimidines Derivatives as Novel HIV-1 NNRTIs with Highly Improved Resistance Profiles and Low Activity for the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 11. Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Purity Assessment of 5-Chloro-2,3-difluorobenzonitrile from Commercial Suppliers
Introduction
5-Chloro-2,3-difluorobenzonitrile is a key substituted benzonitrile intermediate, playing a pivotal role in the synthesis of advanced pharmaceutical ingredients (APIs) and complex agrochemicals. Its precise molecular architecture, featuring a strategic arrangement of halogen atoms and a nitrile functional group, makes it a versatile building block. However, the synthetic pathways to this molecule can introduce a variety of impurities, including structural isomers, starting materials, and by-products. For researchers in drug development and process chemistry, the purity of this starting material is not a trivial specification; it is a critical parameter that directly influences reaction yield, impurity profiles of subsequent steps, and the safety and efficacy of the final product.
This guide provides a comprehensive framework for the rigorous purity assessment of 5-Chloro-2,3-difluorobenzonitrile obtained from different commercial suppliers. We move beyond a simple reliance on the supplier's Certificate of Analysis (CoA) and instead advocate for a multi-pronged, orthogonal analytical approach. This ensures a self-validating system of analysis, providing the highest degree of confidence in material quality. We will detail the underlying principles of each technique, provide actionable experimental protocols, and present a hypothetical comparative analysis to illustrate the practical application of this guide.
Anticipating Impurities: A Look at Synthetic Routes
Understanding the potential impurities begins with understanding the synthesis. Halogenated benzonitriles like 5-Chloro-2,3-difluorobenzonitrile are often synthesized via halogen exchange (Halex) reactions, where a chloro or nitro group is replaced by a fluoro group using a fluoride salt, or through direct chlorination or cyanation of a suitably substituted precursor.[1][2][3]
Based on these routes, common impurities may include:
-
Positional Isomers: Incomplete regioselectivity during halogenation or fluorination can lead to isomers such as 2-Chloro-4,5-difluorobenzonitrile or other chloro-difluorobenzonitrile variants.
-
Incompletely Reacted Starting Materials: Residual precursors like dichlorofluorobenzonitrile or trifluorobenzonitrile might be present.
-
By-products from Side Reactions: Hydrolysis of the nitrile group to an amide or carboxylic acid can occur under certain conditions.
-
Residual Solvents: Solvents used during reaction or purification (e.g., Toluene, DMF, Sulfolane) can be carried over.[1]
Orthogonal Analytical Strategy for Purity Verification
To build a robust and trustworthy purity profile, no single method is sufficient. We will employ a combination of chromatographic and spectroscopic techniques, each providing a unique and complementary piece of the puzzle. The strength of this approach lies in cross-validation; if multiple, distinct analytical methods yield concurring results, the confidence in the purity assessment is significantly elevated.
Sources
- 1. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 2. CN105523962A - Fluorobenzonitrile compound preparation method - Google Patents [patents.google.com]
- 3. EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid - Google Patents [patents.google.com]
A Head-to-Head Comparison of Purification Methods for 5-Chloro-2,3-difluorobenzonitrile: A Guide for Researchers
In the landscape of pharmaceutical and agrochemical research, the purity of synthetic intermediates is paramount. 5-Chloro-2,3-difluorobenzonitrile, a key building block for various novel compounds, is no exception. Its synthesis, while established, often yields a crude product containing impurities that can impede downstream reactions and compromise the integrity of the final product. This guide provides a detailed, head-to-head comparison of the three primary methods for the purification of 5-Chloro-2,3-difluorobenzonitrile: vacuum distillation, low-temperature recrystallization, and preparative column chromatography. We will delve into the mechanistic underpinnings of each technique, provide actionable experimental protocols, and present a comparative analysis to empower researchers in selecting the optimal purification strategy for their specific needs.
The Importance of Purity: Understanding Potential Impurities
The choice of purification method is intrinsically linked to the nature of the impurities present in the crude 5-Chloro-2,3-difluorobenzonitrile. Common synthetic routes, such as the Sandmeyer reaction from a corresponding aniline or nucleophilic aromatic substitution, can introduce several types of impurities:
-
Isomeric Byproducts: Positional isomers, such as other chloro-difluorobenzonitrile variants, can form due to incomplete regioselectivity in the synthesis.
-
Unreacted Starting Materials: Residual precursors from the synthesis will contaminate the crude product.
-
Side-Reaction Products: Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid can occur, particularly if the reaction or work-up conditions are not strictly controlled.
-
Solvent Residues: Residual solvents from the reaction and extraction steps are common contaminants.
A thorough understanding of the potential impurity profile is the first step toward a successful purification campaign.
Method 1: Vacuum Distillation - The Workhorse for Thermally Stable Liquids
Given that 5-Chloro-2,3-difluorobenzonitrile is a liquid at room temperature with a boiling point of approximately 120-122 °C at reduced pressure, vacuum distillation is a highly effective and scalable purification method.[1] By lowering the pressure, the boiling point of the compound is significantly reduced, mitigating the risk of thermal decomposition that can occur at atmospheric pressure.
Causality of Experimental Choices
The efficacy of vacuum distillation hinges on the difference in boiling points between the target compound and its impurities.[2] Isomeric impurities often have very close boiling points, which may require fractional distillation for efficient separation. However, for removing less volatile impurities, such as starting materials or hydrolysis byproducts, simple vacuum distillation is often sufficient. The choice of vacuum pressure is critical; a lower pressure will result in a lower boiling point, but may also require more specialized equipment to achieve and maintain.
Experimental Protocol: Vacuum Distillation
Objective: To purify crude 5-Chloro-2,3-difluorobenzonitrile by removing non-volatile and some volatile impurities.
Apparatus:
-
Round-bottom flask
-
Short-path distillation head with a condenser and collection flask
-
Thermometer and adapter
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Charge the round-bottom flask with the crude 5-Chloro-2,3-difluorobenzonitrile and a few boiling chips.
-
Assemble the distillation apparatus, ensuring all joints are well-sealed with appropriate vacuum grease.
-
Place the cold trap in a Dewar flask filled with dry ice and acetone or liquid nitrogen.
-
Turn on the condenser cooling water.
-
Gradually apply vacuum to the system. A pressure of 3-5 Torr is a good starting point.
-
Once the desired vacuum is achieved, begin heating the distillation flask gently.
-
Monitor the temperature of the vapor as it passes the thermometer. Collect the fraction that distills at a constant temperature, corresponding to the boiling point of 5-Chloro-2,3-difluorobenzonitrile at the applied pressure (e.g., approximately 70-75 °C at 3 Torr for a similar compound).[3]
-
Discard the initial lower-boiling fraction (forerun) and the higher-boiling residue.
-
Once the distillation is complete, cool the apparatus to room temperature before releasing the vacuum.
Caption: Workflow for the vacuum distillation of 5-Chloro-2,3-difluorobenzonitrile.
Method 2: Low-Temperature Recrystallization - A Finesse Approach for Solidification
Although 5-Chloro-2,3-difluorobenzonitrile is a liquid at ambient temperature, low-temperature recrystallization can be a powerful technique for achieving high purity, provided a suitable solvent system is identified and the compound can be induced to crystallize upon cooling.
Causality of Experimental Choices
The success of recrystallization is governed by the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[4] The ideal solvent will dissolve the compound completely at a higher temperature and have very low solubility for it at a lower temperature, while the impurities remain in solution. For a liquid compound, this necessitates working at sub-ambient temperatures. The choice of a co-solvent (anti-solvent) can be instrumental in inducing crystallization.
Experimental Protocol: Low-Temperature Recrystallization
Objective: To purify 5-Chloro-2,3-difluorobenzonitrile by selective crystallization at low temperatures.
Apparatus:
-
Jacketed reaction vessel or a flask with a cooling bath (e.g., acetone/dry ice)
-
Stirrer
-
Addition funnel
-
Pre-cooled filtration apparatus (Büchner funnel and flask)
Procedure:
-
Dissolve the crude 5-Chloro-2,3-difluorobenzonitrile in a minimal amount of a suitable solvent in which it is readily soluble at room temperature (e.g., dichloromethane or ethyl acetate).
-
Cool the solution to a low temperature (e.g., -20 to -78 °C) using a cooling bath.
-
Slowly add a pre-cooled anti-solvent in which the compound is poorly soluble (e.g., hexane or pentane) dropwise with stirring until the solution becomes turbid, indicating the onset of crystallization.
-
Allow the mixture to stand at the low temperature for a sufficient time to allow for complete crystal formation.
-
Quickly filter the cold slurry through a pre-cooled Büchner funnel to collect the purified solid.
-
Wash the crystals with a small amount of the ice-cold anti-solvent.
-
Dry the purified product under vacuum.
Caption: Workflow for low-temperature recrystallization.
Method 3: Preparative Column Chromatography - Precision Purification for Complex Mixtures
For challenging separations, particularly the removal of isomeric impurities with similar physical properties, preparative column chromatography offers the highest degree of resolution. The use of a stationary phase with specific selectivity for fluorinated compounds can be particularly advantageous.
Causality of Experimental Choices
Chromatographic separation is based on the differential partitioning of components between a stationary phase and a mobile phase.[5] For fluorinated aromatic compounds like 5-Chloro-2,3-difluorobenzonitrile, a pentafluorophenyl (PFP) stationary phase can offer unique selectivity.[2][6] The electron-deficient nature of the PFP ring can interact differently with the halogenated analyte compared to standard C18 phases, enabling the separation of closely related isomers. The choice of the mobile phase (eluent) is critical for achieving the desired separation and is typically optimized using analytical HPLC before scaling up to a preparative scale.
Experimental Protocol: Preparative HPLC
Objective: To achieve high-purity 5-Chloro-2,3-difluorobenzonitrile by separating it from isomeric and other closely related impurities.
Apparatus:
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Pentafluorophenyl (PFP) preparative column
-
Fraction collector
Procedure:
-
Develop an analytical HPLC method using a PFP column to determine the optimal mobile phase for separating the target compound from its impurities. A common mobile phase for reversed-phase chromatography is a gradient of acetonitrile and water or methanol and water.
-
Dissolve the crude 5-Chloro-2,3-difluorobenzonitrile in a suitable solvent (e.g., the initial mobile phase composition).
-
Equilibrate the preparative PFP column with the starting mobile phase.
-
Inject the sample onto the column.
-
Run the preparative HPLC using the optimized gradient.
-
Monitor the elution of compounds using the UV detector.
-
Collect the fractions corresponding to the peak of the pure 5-Chloro-2,3-difluorobenzonitrile.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Caption: Workflow for preparative HPLC purification.
Head-to-Head Comparison
| Feature | Vacuum Distillation | Low-Temperature Recrystallization | Preparative Column Chromatography |
| Principle | Separation based on differences in boiling points.[2] | Differential solubility at varying temperatures.[4] | Differential partitioning between stationary and mobile phases.[5] |
| Purity Achieved | Good to excellent (>95-99%), dependent on boiling point differences.[3] | Can be very high (>99%) if optimal conditions are found. | Excellent (>99.5%), capable of separating very similar compounds. |
| Yield | Generally high, with some loss in the forerun and residue. | Variable, can be lower due to the solubility of the product in the cold solvent. | Good, but some loss can occur during fraction collection and solvent removal. |
| Scalability | Excellent, easily scalable to large quantities. | Moderate, can be challenging for very large scales due to the need for low temperatures. | Good, but larger scales require larger, more expensive columns and systems. |
| Throughput | High, relatively fast for large batches. | Moderate, crystallization can be time-consuming. | Low to moderate, typically a slower process per unit mass. |
| Cost | Relatively low equipment and solvent costs. | Moderate, requires cooling equipment and solvents. | High, requires expensive instrumentation, columns, and high-purity solvents. |
| Best For | Removing non-volatile or significantly different boiling point impurities; large-scale purification. | Achieving very high purity on a smaller scale when the compound solidifies easily. | Separating isomeric impurities and other closely related compounds; final polishing step. |
| Key Challenge | Inefficient for separating compounds with very close boiling points. | Finding a suitable solvent system; handling a liquid at low temperatures. | Method development can be time-consuming; high cost. |
Conclusion
The selection of the most appropriate purification method for 5-Chloro-2,3-difluorobenzonitrile is a strategic decision that depends on the specific requirements of the research, including the desired purity, the scale of the synthesis, and the available resources.
-
Vacuum distillation stands out as a robust, scalable, and cost-effective method for general purification and is highly recommended for removing the bulk of impurities, especially on a larger scale.
-
Low-temperature recrystallization , while technically more demanding for a liquid compound, offers the potential for achieving exceptional purity on a smaller scale if a suitable solvent system can be identified.
-
Preparative column chromatography , particularly with a PFP stationary phase, is the method of choice when the highest possible purity is required and for the challenging separation of isomeric impurities.
For many applications, a combination of these methods may be the most effective approach. For instance, an initial purification by vacuum distillation to remove the majority of impurities could be followed by a final polishing step using preparative chromatography to achieve the ultimate purity required for sensitive downstream applications. By understanding the principles and practicalities of each technique, researchers can confidently select and implement the optimal purification strategy for 5-Chloro-2,3-difluorobenzonitrile, ensuring the quality and reliability of their scientific endeavors.
References
-
Wikipedia. Vacuum distillation. Available from: [Link]
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Available from: [Link]
-
Hawach Scientific. PFP HPLC Column, 3μm, 120Å. Available from: [Link]
-
University of California, Los Angeles - Chemistry. Recrystallization - Single Solvent. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
University of Massachusetts Lowell. Recrystallization. Available from: [Link]
-
Agilent Technologies. Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Available from: [Link]
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
- Google Patents. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid.
- Google Patents. EP0334188A2 - Process for producing aromatic nitrile.
-
Bridgewater College Digital Commons. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available from: [Link]
Sources
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. hawachhplccolumn.com [hawachhplccolumn.com]
- 3. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. waters.com [waters.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2,3-difluorobenzonitrile
As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of the chemical tools we use. 5-Chloro-2,3-difluorobenzonitrile is a valuable building block in organic synthesis, but its halogenated nitrile structure demands a rigorous and informed approach to its disposal. Improper handling not only poses immediate health risks but also carries significant environmental and regulatory consequences.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-Chloro-2,3-difluorobenzonitrile, grounded in established safety principles and regulatory standards. Our objective is to move beyond simple instruction to explain the causality behind each procedural step, ensuring a culture of safety and compliance in your laboratory.
Hazard Identification and Characterization
Understanding the specific hazards of 5-Chloro-2,3-difluorobenzonitrile is the foundational step for its safe management. The toxicological properties of this specific compound have not been fully investigated, which necessitates treating it with a high degree of caution.[1][2] It is classified for transport as a toxic substance, underscoring the need for stringent handling protocols.[2]
| Property | Data | Source(s) |
| Chemical Name | 5-Chloro-2,3-difluorobenzonitrile | [3] |
| CAS Number | 1624261-31-9 | [3] |
| Molecular Formula | C7H2ClF2N | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Primary Hazards | Toxic, potential for severe irritation | [2][5] |
| Transport Classification | UN3439, NITRILES, SOLID, TOXIC, N.O.S., Hazard Class 6.1, Packing Group III | [2] |
Key Health and Environmental Risks:
-
Toxicity: As with many nitrile compounds, there is a risk of toxicity if swallowed, inhaled, or absorbed through the skin.[5] The presence of chlorine and fluorine atoms can enhance its reactivity and biological persistence.
-
Irritation: It may cause respiratory irritation.[1][2] Similar difluorobenzonitrile compounds are known to cause serious skin and eye irritation.[5][6]
-
Hazardous Combustion Products: When heated to decomposition, such as in a fire or improper incineration, it can release highly toxic and corrosive gases, including nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[5][7]
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment. Therefore, it is imperative to prevent its release into the sewer system or the environment.[1][8]
The Regulatory Imperative: "Cradle-to-Grave" Management
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for its safe management from the moment it is created until its final, environmentally sound disposal.[10]
Generator's Responsibility:
As a generator, your institution is required to:
-
Identify and Classify Waste: Determine if the discarded chemical is a hazardous waste.[2][11] Given its transport classification and chemical nature, 5-Chloro-2,3-difluorobenzonitrile must be managed as a hazardous waste.
-
Assign EPA Waste Codes: While a specific code for this compound is not listed, it would likely fall under a non-specific source code if used as a solvent (e.g., F-listed wastes for halogenated solvents) or a discarded chemical product code (U-list for toxic wastes).[12][13] Your institution's Environmental Health & Safety (EHS) department will make the final determination.
-
Ensure Proper Disposal: Arrange for the waste to be transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11]
The Core Disposal Protocol: High-Temperature Incineration
For halogenated organic compounds like 5-Chloro-2,3-difluorobenzonitrile, the only professionally accepted and environmentally sound disposal method is high-temperature incineration in a specialized hazardous waste facility .[1][8]
Why Incineration?
-
Complete Destruction: Temperatures in a hazardous waste incinerator (typically >850°C) are sufficient to break the strong carbon-fluorine and carbon-chlorine bonds, ensuring the complete destruction of the organic molecule.
-
Neutralization of Byproducts: These facilities are legally required to have sophisticated flue gas treatment systems, including afterburners and scrubbers.[1][8] This is a critical self-validating step: the scrubbers neutralize the acidic gases (HCl, HF) and other pollutants generated during combustion, preventing their release into the atmosphere.
Under no circumstances should you attempt to dispose of this chemical via drains, evaporation, or in the regular trash.[14]
Step-by-Step Procedures for Waste Management in the Lab
This section provides the direct, operational workflow for safely accumulating 5-Chloro-2,3-difluorobenzonitrile waste prior to its removal by a licensed professional.
Step 1: Personal Protective Equipment (PPE) Selection
Before handling the chemical or its waste, always don the appropriate PPE. The goal is to create a complete barrier between you and the hazardous material.
-
Hand Protection: Wear inspected, chemical-resistant gloves.[1] Nitrile or neoprene gloves are appropriate. Always use the proper glove removal technique to avoid contaminating your skin.[1]
-
Eye Protection: Use safety glasses with side shields or, preferably, chemical splash goggles that conform to OSHA or EN166 standards.[2]
-
Body Protection: A standard laboratory coat is mandatory.
-
Respiratory Protection: Handle this chemical only in a well-ventilated area, such as a certified chemical fume hood.[8] For spill cleanup or if there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with cartridges for organic vapors and acid gases is required.[1]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions within the waste container.
-
Designated Waste Stream: Collect 5-Chloro-2,3-difluorobenzonitrile waste in a dedicated container labeled "Halogenated Organic Waste."
-
Incompatibilities: Do not mix this waste with:
Step 3: Waste Container Selection and Labeling
The waste container is the primary means of containment.
-
Container Material: Use a sturdy, chemically compatible container with a screw-top cap. A glass bottle or the original product container is ideal.
-
Labeling: The container must be labeled immediately upon the first addition of waste. Use your institution's official hazardous waste tag or, at a minimum, label it with:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste 5-Chloro-2,3-difluorobenzonitrile"
-
A clear listing of all components and their approximate percentages.
-
The relevant hazard warnings (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste was added).
-
Step 4: Satellite Accumulation
Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Containment: Keep the waste container within a secondary containment bin to capture any potential leaks.[14]
-
Closure: The container must be kept tightly closed at all times, except when actively adding waste.[14]
Step 5: Arranging for Disposal
-
Contact EHS: Once the waste container is full (do not overfill, leave at least 10% headspace), or if you are approaching your lab's storage time limit, contact your institution's EHS department to schedule a waste pickup.[16]
-
Manifest System: EHS will manage the hazardous waste manifest, a legal document that tracks the waste from your lab to the final disposal facility, ensuring the "cradle-to-grave" chain of custody is maintained.[11]
Emergency Procedures: Spill and Exposure Response
Accidents require immediate and correct action.
| Incident | First-Aid and Spill Response |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][17] |
| Small Spill | (In a fume hood) Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand. Carefully sweep the material into a designated, sealable container for hazardous waste disposal. Clean the spill area.[18][19] |
| Large Spill | Evacuate the immediate area. Alert others and prevent entry. Contact your institution's EHS department or emergency response team immediately.[16][19] |
Visual Workflow for Disposal
The following diagram outlines the logical decision-making and operational process for the compliant disposal of 5-Chloro-2,3-difluorobenzonitrile.
Caption: Logical workflow for the safe disposal of 5-Chloro-2,3-difluorobenzonitrile.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of professional scientific conduct. For 5-Chloro-2,3-difluorobenzonitrile, this means recognizing its hazards, adhering to a strict protocol of segregation and containment, and entrusting its final destruction to a licensed, high-temperature incineration facility. By integrating these procedures into your standard laboratory operations, you uphold your commitment to safety, environmental stewardship, and regulatory compliance.
References
- Waste, Chemical, and Cleanup Enforcement. (2025). U.S. Environmental Protection Agency.
- Resource Conservation and Recovery Act (RCRA) Regulations. (2025). U.S. Environmental Protection Agency.
- Hazardous Waste. (n.d.). U.S. Environmental Protection Agency.
- What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone.
- Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.
- 5-chloro-2,3-difluorobenzonitrile; CAS No. (n.d.). ChemShuttle.
- Material Safety Data Sheet - 5-Chloro-2,3-difluoronitrobenzene. (2012). Capot Chemical.
- SAFETY DATA SHEET - 6-Chloro-2,3-difluorobenzonitrile. (2024). Fisher Scientific.
- SAFETY DATA SHEET - 2,6-Difluorobenzonitrile. (2025). Fisher Scientific.
- TCI AMERICA - 2,5-Difluorobenzonitrile Safety D
- SAFETY DATA SHEET - 4-Amino-2,5-difluorobenzonitrile. (2024). TCI Chemicals.
- Chemical Safety Data Sheet - 5-CHLORO-2-METHYLAMINOBENZONITRILE. (2022). ChemicalBook.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). UNODC.
- Chapter 8: Decontamination, Disinfection and Spill Response. (2023). West Virginia University Environmental Health & Safety.
- EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classific
- SAFETY DATA SHEET - 5-Fluoro-2-nitrobenzonitrile. (n.d.). Fisher Scientific.
- 5-Chloro-2,3-difluorobenzonitrile. (n.d.). Lead Sciences.
- 5-Chloro-2,3-difluorobenzonitrile CAS#: 1624261-31-9. (n.d.). ChemicalBook.
- 5-Chloro-2-fluorobenzonitrile. (n.d.).
- 3,5-Difluorobenzonitrile Safety D
- RCRA Hazardous Waste F list. (n.d.). U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - 3,5-Difluorobenzonitrile. (2024). Fisher Scientific.
- EPA Waste Code. (n.d.). State of New Jersey Department of Environmental Protection.
- EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk.
- EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College Environmental Health and Safety.
- Hazardous Materials Disposal Guide. (2019). Nipissing University.
- Chemical Compatibility D
- 3-Chloro-5-fluorobenzonitrile Safety D
- 5-Chloro-2,3-difluorobenzonitrile. (n.d.). BLD Pharm.
- 2-Chloro-3-fluorobenzonitrile Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
- Proper Disposal of 2-Amino-3,5-difluorobenzonitrile: A Comprehensive Guide. (2025). Benchchem.
Sources
- 1. capotchem.com [capotchem.com]
- 2. fishersci.com [fishersci.com]
- 3. 5-Chloro-2,3-difluorobenzonitrile - Lead Sciences [lead-sciences.com]
- 4. 5-Chloro-2,3-difluorobenzonitrile CAS#: 1624261-31-9 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. epa.gov [epa.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. epa.gov [epa.gov]
- 12. actenviro.com [actenviro.com]
- 13. Waste Code [rcrainfo.epa.gov]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. nipissingu.ca [nipissingu.ca]
- 16. benchchem.com [benchchem.com]
- 17. fishersci.com [fishersci.com]
- 18. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Handling 5-Chloro-2,3-difluorobenzonitrile
As professionals in the fast-paced world of drug discovery and chemical synthesis, our primary responsibility extends beyond achieving novel results; it is fundamentally anchored in ensuring a safe and controlled laboratory environment. 5-Chloro-2,3-difluorobenzonitrile and its structural analogs are potent building blocks, but their halogenated nitrile structure demands our utmost respect and meticulous handling.
This guide moves beyond a simple checklist. It is designed to provide you, my fellow researchers and scientists, with the causal logic behind each safety protocol. By understanding the "why," we empower ourselves to make informed, safe decisions, transforming protocols from mere instructions into an ingrained safety mindset.
Core Hazard Assessment: Understanding the Adversary
5-Chloro-2,3-difluorobenzonitrile is a halogenated aromatic nitrile. While specific toxicological data for this exact compound is limited, the hazards can be reliably inferred from structurally similar chemicals. The primary threats arise from its potential toxicity upon exposure and the hazardous byproducts of its decomposition.
Data from analogous compounds like 5-Chloro-2-fluorobenzonitrile and various difluorobenzonitriles indicate that this chemical should be treated as hazardous.[1][2] The primary routes of exposure are inhalation, skin contact, and ingestion.[3]
Table 1: GHS Hazard Classification Summary (Based on Structural Analogs)
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1][2][3] |
| Acute Toxicity, Dermal | Category 3 / 4 | Toxic or Harmful in contact with skin[1][3] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[2][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[2][3][4] |
A critical, and often overlooked, danger is the release of highly toxic gases during combustion. Thermal decomposition can produce nitrogen oxides (NOx), carbon oxides (CO, CO2), and, most dangerously, hydrogen chloride (HCl) and hydrogen fluoride (HF) gases.[2][5] HF, in particular, is an insidious poison that can cause severe, delayed-onset systemic toxicity.
Proactive Defense: Engineering Controls & Personal Protective Equipment (PPE)
Our first line of defense is always to engineer the hazard out of the equation as much as possible. When this is not feasible, we erect a barrier of personal protective equipment.
Engineering Controls: Your Primary Shield
-
Fume Hood: All handling of 5-Chloro-2,3-difluorobenzonitrile, from weighing to reaction setup and workup, must be conducted inside a certified chemical fume hood. This is non-negotiable. The fume hood contains vapors and dust, preventing inhalation, which is a primary exposure route.[2][5]
-
Safety Stations: Ensure immediate and unobstructed access to an emergency eyewash station and a safety shower.[5][6] Their proximity is critical for rapid decontamination in the event of an accidental exposure.[7]
Personal Protective Equipment: The Last Line of Defense
PPE is not a substitute for good engineering controls and safe work practices, but it is an essential final barrier.
Table 2: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale & Expert Insight |
|---|---|---|
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[6][8] A face shield should be worn over goggles if there is a significant splash risk.[5] | Protects against splashes and potential dust. A face shield adds a necessary layer of protection during procedures like reaction quenching or transfers of larger quantities. |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness).[9] | Nitrile provides good resistance to halogenated organic compounds. Always inspect gloves before use and practice proper removal techniques to avoid contaminating your skin.[10] Dispose of contaminated gloves immediately. |
| Body Protection | A flame-resistant lab coat and closed-toe, chemical-resistant footwear.[11] | A lab coat protects your skin and personal clothing from contamination. Shoes must cover the entire foot; perforated shoes or sandals are unacceptable in a lab setting.[11] |
| Respiratory Protection | For procedures that may generate dust or aerosols, a NIOSH/MSHA-approved respirator with organic vapor cartridges is required.[2][10] | This prevents inhalation of harmful dust or vapors. Ensure you are fit-tested for the specific respirator model you use. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This workflow is designed to minimize exposure and ensure a controlled environment from start to finish.
Workflow for Safe Handling of 5-Chloro-2,3-difluorobenzonitrile
Caption: Workflow for handling 5-Chloro-2,3-difluorobenzonitrile.
Step-by-Step Methodology
-
Preparation:
-
Designate a specific area within the fume hood for the procedure.
-
Ensure all necessary equipment (glassware, spatulas, etc.) and reagents are present to avoid leaving the controlled area mid-procedure.
-
Don all required PPE as specified in Table 2.
-
-
Handling and Use:
-
Perform all manipulations that may produce dust or vapors, such as weighing and transferring, deep within the fume hood.
-
Keep the container tightly closed whenever not in immediate use.[2][5]
-
Avoid eating, drinking, or smoking in the laboratory area.[4][5]
-
If heating the substance, be mindful that toxic fumes may be evolved. Ensure adequate ventilation and consider a scrubber system for larger-scale reactions.
-
-
Post-Handling & Decontamination:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Remove PPE carefully, avoiding contact with the outer surfaces of gloves and lab coats. Contaminated clothing should be removed immediately and laundered by a professional service aware of the hazard.[5][7]
-
Wash hands and forearms thoroughly with soap and water after the procedure is complete.[10]
-
Emergency Response: Managing the Unexpected
Accidents are preventable, but preparedness is paramount.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[2][5] If breathing is difficult or they feel unwell, call a poison center or doctor immediately.[2]
-
Spill: Evacuate non-essential personnel. Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[4] Carefully sweep or scoop the material into a suitable, labeled, and sealed container for hazardous waste disposal.[2][10] Do not allow the product to enter drains.[10]
Disposal Plan: Responsible Waste Management
Improper disposal of 5-Chloro-2,3-difluorobenzonitrile and its associated waste can pose a significant environmental and health risk.
-
Chemical Waste: This compound must be disposed of as hazardous waste.[6] Do not pour it down the drain.[10] Collect surplus and non-recyclable solutions in a designated, labeled container for halogenated organic waste.
-
Contaminated Materials: All items that have come into direct contact with the chemical, including gloves, weigh boats, absorbent pads, and empty containers, must be treated as hazardous waste.[10] Dispose of these items in a suitable, sealed, and clearly labeled container.
-
Disposal Vendor: All waste must be handled by a licensed professional waste disposal service.[10] The preferred method of destruction is often incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the hazardous combustion products.[5][10] Always comply with local, regional, and national environmental regulations.[5][12]
By adhering to these principles of informed caution, we can continue to leverage powerful chemical tools like 5-Chloro-2,3-difluorobenzonitrile to drive scientific innovation while upholding our fundamental commitment to safety.
References
-
Capot Chemical. (2012, December 12). Material Safety Data Sheet: 5-Chloro-2,3-difluoronitrobenzene. Retrieved from [Link]
-
PubChem. 5-Chloro-2-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- National Center for Biotechnology Information. (2005). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 4 (Aliphatic Nitriles).
-
New Jersey Department of Health. (2000, November). Hazardous Substance Fact Sheet: 2-Dimethylaminoacetonitrile. Retrieved from [Link]
-
Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Acetonitrile. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
Occupational Safety and Health Administration. OSHA Occupational Chemical Database: Acetonitrile. United States Department of Labor. Retrieved from [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. BESA. Retrieved from [Link]
- Euro Chlor. (2011).
-
New Mexico State University. Safe Use and Disposal of Household Chemicals. Retrieved from [Link]
-
MLI Environmental. (2025, February 21). How to Properly Dispose of Pool Chemicals. Retrieved from [Link]
-
Leslie's Pool Supplies. How to Dispose of Old Pool Chemicals. Retrieved from [Link]
-
Oltchim. Material Safety Data Sheet: Chlorine. Retrieved from [Link]
Sources
- 1. 5-Chloro-2-fluorobenzonitrile | C7H3ClFN | CID 93653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. benchchem.com [benchchem.com]
- 9. geneseo.edu [geneseo.edu]
- 10. capotchem.com [capotchem.com]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. oltchim.ro [oltchim.ro]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
